Product packaging for Orphine(Cat. No.:)

Orphine

Numéro de catalogue: B10827559
Poids moléculaire: 321.4 g/mol
Clé InChI: XUDUTRMKKYUAKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orphine is a synthetic opioid compound belonging to the chemical class of this compound opioids, which are characterized by a piperidine-based structure fused to a benzimidazol-2-one group . Its IUPAC name is 3-[1-(1-phenylethyl)piperidin-4-yl]-1H-benzimidazol-2-one, with a molecular formula of C20H23N3O and a molecular weight of 321.4 g/mol . This compound is a potent agonist of the μ-opioid receptor (MOR), which is its primary mechanism of action . Binding to this G-protein coupled receptor in the central and peripheral nervous systems triggers intracellular signaling pathways, including inhibition of adenylate cyclase and modulation of ion channels, leading to its observed physiological effects . Preclinical studies indicate that this compound produces significant antinociceptive (pain-blocking) effects, which can be mitigated by the opioid antagonist naloxone, confirming an opioid receptor-mediated action . Due to its high opioid potency, which is reported to be several times greater than mthis compound, this compound is of interest in research focused on understanding opioid receptor function and signaling . It is intended for use in chemical research and forensic analysis within specially equipped laboratories . The toxicological and safety profile of this compound has not been fully characterized. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should be aware that the legal status of this compound may be controlled under analogue laws in many countries, such as the United States .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O B10827559 Orphine

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H23N3O

Poids moléculaire

321.4 g/mol

Nom IUPAC

3-[1-(1-phenylethyl)piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C20H23N3O/c1-15(16-7-3-2-4-8-16)22-13-11-17(12-14-22)23-19-10-6-5-9-18(19)21-20(23)24/h2-10,15,17H,11-14H2,1H3,(H,21,24)

Clé InChI

XUDUTRMKKYUAKI-UHFFFAOYSA-N

SMILES canonique

CC(C1=CC=CC=C1)N2CCC(CC2)N3C4=CC=CC=C4NC3=O

Origine du produit

United States

Foundational & Exploratory

Orphine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Morphine

Notice: The term "this compound" appears to be a typographical error. Based on the technical requirements for a guide on chemical structure, properties, and signaling pathways for a drug development audience, this document focuses on Mthis compound , a pivotal compound in pharmacology.

Introduction

Mthis compound is a potent opioid analgesic and the most abundant opiate found in Papaver somniferum (the opium poppy).[1] First isolated in 1804 by Friedrich Sertürner, it remains a cornerstone for the management of severe acute and chronic pain.[2] Mthis compound acts directly on the central nervous system (CNS) to relieve pain.[1] Its profound analgesic effects are, however, accompanied by a high potential for tolerance, dependence, and addiction, making its study crucial for the development of safer and more effective pain therapeutics.[1][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Nomenclature

Mthis compound is a benzylisoquinoline alkaloid with a complex pentacyclic structure.[4][5] This rigid, T-shaped molecule consists of a phenanthrene core embedded within a more complex framework, which is crucial for its interaction with opioid receptors.[2][6]

  • IUPAC Name: (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol[7]

  • Molecular Formula: C₁₇H₁₉NO₃[5]

  • Key Structural Features:

    • A tertiary amine with a methyl group.

    • A phenolic hydroxyl group at position 3.[2]

    • An alcoholic hydroxyl group at position 6.[2]

    • An ether linkage.[2]

    • Five rings, three of which are in approximately the same plane.[4]

Physicochemical Properties

The physicochemical properties of mthis compound influence its solubility, absorption, and ability to cross the blood-brain barrier. Mthis compound itself is poorly soluble in water; therefore, it is typically administered as a salt, such as mthis compound sulfate or hydrochloride, which are significantly more water-soluble.[4]

PropertyValueReference
Molecular Weight 285.34 g/mol [7]
Melting Point 255 °C[1]
pKa 8.21 (phenolic hydroxyl), 9.85 (tertiary amine)[1]
Water Solubility 0.2 g/L (at 20 °C)[1]
Topological Polar Surface Area 52.93 Ų[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 4[8]
Rotatable Bonds 0[8]

Mechanism of Action and Signaling Pathways

Mthis compound exerts its pharmacological effects primarily by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[3][9] It has the highest affinity for the μ-opioid receptor (MOR), but also acts on κ-opioid (KOR) and δ-opioid (DOR) receptors.[1][10]

Upon binding to the μ-opioid receptor, mthis compound initiates a signaling cascade:

  • G-Protein Activation: The receptor-agonist complex promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/Go).[11]

  • Dissociation: The G-protein dissociates into its Gα(i/o) and Gβγ subunits.[11]

  • Downstream Effects:

    • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

    • Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[9][13] It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters like substance P and glutamate from presynaptic terminals.[3][13]

This combination of pre- and postsynaptic inhibition ultimately dampens the transmission of pain signals (nociception) in the spinal cord and brain.[3][9]

G_Protein_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_Channel->Ca_in K_Channel K⁺ Channel K_out K⁺ Efflux K_Channel->K_out Mthis compound Mthis compound Mthis compound->MOR Binds G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Reduced_NT Reduced Neurotransmitter Release Ca_in->Reduced_NT Hyperpolarization Hyperpolarization & Reduced Excitability K_out->Hyperpolarization

Mthis compound's μ-opioid receptor signaling pathway.

Biosynthesis

Mthis compound is naturally synthesized in the opium poppy from the amino acid tyrosine. The biosynthesis is a complex, multi-step enzymatic process. A key intermediate is (S)-reticuline, which is converted to (R)-reticuline.[14][15] The enzyme salutaridine synthase then catalyzes the intramolecular phenol coupling of (R)-reticuline to form the first morphinan alkaloid, salutaridine.[14][15] Subsequent enzymatic steps involving reduction, acetylation, and demethylation eventually yield thebaine, codeine, and finally mthis compound.[16]

Experimental Protocols

Quantification of Mthis compound in Plasma using LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying mthis compound in biological matrices like plasma.[17][18]

Objective: To determine the concentration of mthis compound in human plasma samples.

Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 0.5 mL of plasma, add an internal standard (e.g., mthis compound-d3).[19]

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute mthis compound and the internal standard with a stronger, appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).[17]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[20]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Detection (Tandem Mass Spectrometry):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[18]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Mthis compound: Q1 286.2 -> Q3 201.1

      • Mthis compound-d3 (Internal Standard): Q1 289.2 -> Q3 201.1

    • Monitor the specific precursor-to-product ion transitions for both mthis compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of mthis compound standards.

    • Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard SPE Solid Phase Extraction (SPE) Plasma->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MS Tandem MS Detection (ESI+, MRM) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant

Workflow for LC-MS/MS quantification of mthis compound.
In Vivo Assessment of Analgesia (Hot Plate Test)

The hot plate test is a common method to evaluate the analgesic efficacy of compounds in animal models.[21]

Objective: To measure the pain response latency in rodents following mthis compound administration.

Methodology:

  • Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing room and equipment to reduce stress.

  • Baseline Measurement: Place each animal on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the latency to the first sign of pain, such as hind paw licking or jumping. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer mthis compound (e.g., via subcutaneous or intraperitoneal injection) at the desired dose.

  • Post-Treatment Measurement: At specific time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency again.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion

Mthis compound remains a vital tool in pain management and a critical subject of study in pharmacology and drug development. Its complex chemical structure dictates its interaction with opioid receptors, leading to potent analgesia through well-defined signaling pathways. A thorough understanding of its properties, mechanisms, and the experimental methods used to study it is essential for the ongoing effort to develop novel analgesics with improved safety profiles and reduced potential for abuse.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and pharmacology of Orphine and related piperidine benzimidazolone systems. These compounds represent a class of synthetic opioids with significant activity at the μ-opioid receptor. This guide details the synthetic pathways for the core chemical structures, provides experimental protocols for key reactions, and presents quantitative pharmacological data for representative compounds. Furthermore, it elucidates the primary signaling cascade initiated upon receptor binding, offering visual representations of the molecular interactions and downstream cellular effects. This information is intended to serve as a valuable resource for researchers engaged in the study of opioid pharmacology and the development of novel analgesic agents.

Introduction

The piperidine benzimidazolone scaffold is a versatile chemical framework that has given rise to a range of biologically active compounds, including potent opioid receptor agonists. This compound, chemically known as 3-[1-(1-phenylethyl)piperidin-4-yl]-1H-benzimidazol-2-one, and its structural analogues such as Brthis compound, Cychlthis compound, and Bezitramide, are notable members of this class.[1][2][3][4] These synthetic opioids primarily exert their effects through interaction with the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[5][6] Understanding the synthesis and structure-activity relationships of these compounds, as well as their downstream signaling pathways, is crucial for the development of safer and more effective analgesics.

Synthesis of the Piperidine Benzimidazolone Core

The synthesis of this compound and its analogues generally follows a convergent strategy, which involves the preparation of two key intermediates: a substituted o-phenylenediamine and a functionalized piperidine derivative. These are then coupled to form the final piperidine benzimidazolone structure.

A common and critical precursor for many compounds in this class is 4-(2-keto-1-benzimidazolinyl)piperidine . The general synthetic approach is outlined below.

General Synthetic Scheme

The synthesis of the piperidine benzimidazolone core can be conceptualized as a two-part process: the formation of the benzimidazolone ring system and the subsequent attachment of the piperidine moiety. A classical approach involves the reaction of a substituted piperidine precursor with a substituted o-phenylenediamine, followed by cyclization to form the benzimidazolone ring.[1]

Alternatively, and more commonly for the synthesis of this compound and its direct analogues, a pre-formed 4-(2-keto-1-benzimidazolinyl)piperidine intermediate is utilized and subsequently N-alkylated.

Experimental Workflow for the Synthesis of N-Alkylated Piperidine Benzimidazolones

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 4-(2-keto-1-benzimidazolinyl)piperidine

This intermediate is a cornerstone for the synthesis of many piperidine benzimidazolone derivatives.

Procedure:

A mixture of γ-chloro-2-hydroxy-4-fluorobutyrophenone (10 g), 4-(2-keto-1-benzimidazolinyl)piperidine (6.6 g), sodium hydrogen carbonate (2.6 g), a catalytic amount of potassium iodide (0.05 g), and 300 ml of toluene is refluxed for 27 hours.[7] The reaction mixture is then cooled and poured into ice water, followed by extraction with chloroform. The organic extract is washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using ethyl acetate as the eluent to yield γ-[4-(2-keto-1-benzimidazolinyl)piperidin-1-yl]-2-hydroxy-4-fluorobutyrophenone.[7]

Synthesis of this compound (3-[1-(1-phenylethyl)piperidin-4-yl]-1H-benzimidazol-2-one)

The final step in the synthesis of this compound involves the N-alkylation of the piperidine nitrogen of 4-(2-keto-1-benzimidazolinyl)piperidine.

General Procedure (by analogy):

To a solution of 4-(2-keto-1-benzimidazolinyl)piperidine in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or sodium hydrogen carbonate is added.[8] Subsequently, 1-(1-bromoethyl)benzene (1-phenylethyl bromide) is added, and the reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and its halogenated analogues at the μ-opioid receptor (MOR).

Table 1: μ-Opioid Receptor Binding Affinities

CompoundMOR Binding Affinity (Ki, nM)
This compoundData not explicitly found in searches
Fluthis compoundHigh (nM affinity)[9]
Chlthis compoundHigh (nM affinity)[9]
Brthis compoundHigh (nM affinity)[9]
Iodthis compoundHigh (nM affinity)[9]

Note: While specific Ki values were not located in the provided search results, the qualitative descriptions indicate high affinity in the nanomolar range for these compounds.

Table 2: In Vitro μ-Opioid Receptor Activation

CompoundMOR Activation (β-arrestin 2 recruitment)MOR Activation (mini-Gαi recruitment)
This compoundModerate Agonist[9]Moderate Agonist[9]
Fluthis compoundAgonist[9]Agonist[9]
Chlthis compoundPotent Agonist[9]Potent Agonist[9]
Brthis compoundPotent Agonist[9]Potent Agonist[9]
Iodthis compoundPotent Agonist[9]Potent Agonist[9]

Signaling Pathways of Piperidine Benzimidazolone Opioids

This compound and its analogues exert their primary pharmacological effects by acting as agonists at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[5] Upon binding of an agonist like this compound, the MOR undergoes a conformational change, initiating a cascade of intracellular signaling events.

G-Protein Signaling Cascade

The canonical signaling pathway for MOR activation involves coupling to inhibitory G-proteins (Gi/o).[10] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors.

μ-Opioid Receptor G-Protein Signaling Pathway

G This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR binds G_protein Gi/o Protein (αβγ) MOR->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylate Cyclase G_alpha->AC inhibits K_channel K+ Channel G_beta_gamma->K_channel activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel inhibits cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia ↓ leads to K_channel->Analgesia ↑ K+ efflux leads to Ca_channel->Analgesia ↓ Ca2+ influx leads to G Opioid_Agonist Opioid Agonist (e.g., this compound) MOR_Activation MOR Activation Opioid_Agonist->MOR_Activation G_Protein_Pathway G-Protein Pathway MOR_Activation->G_Protein_Pathway Beta_Arrestin_Pathway β-Arrestin Pathway MOR_Activation->Beta_Arrestin_Pathway Analgesia Analgesia G_Protein_Pathway->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin_Pathway->Side_Effects

References

The Emergence of Orphine: A Hypothetical Case Study in Novel Synthetic Opioid Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a hypothetical case study for educational purposes. As of this writing, there is no known synthetic opioid with the name "Orphine" in publicly available scientific literature or databases. The data, experimental protocols, and historical narrative presented herein are representative of the typical development process for a novel analgesic compound and are not based on any real-world substance named this compound.

Abstract

This technical guide provides a comprehensive overview of the hypothetical discovery and preclinical development of "this compound," a novel synthetic opioid agonist. We trace the journey from initial lead identification through chemical synthesis, in vitro characterization, and in vivo assessment of analgesic efficacy and side effect profile. This document details the experimental methodologies employed, presents key pharmacological data in a comparative format, and illustrates the underlying signaling pathways and development workflow. The objective is to offer researchers and drug development professionals a representative model of the multifaceted process behind the creation of a new centrally-acting analgesic.

Introduction: The Rationale for this compound

The search for novel analgesics with improved safety profiles over classical opioids remains a critical endeavor in medicinal chemistry. The ideal candidate would exhibit potent antinociceptive effects comparable to mthis compound while demonstrating a wider therapeutic window, particularly concerning respiratory depression and abuse liability. The "this compound" program was initiated to explore a novel chemical scaffold, distinct from traditional morphinans, with the goal of identifying a potent mu-opioid receptor (MOR) agonist with biased signaling properties, potentially favoring G-protein coupling over β-arrestin recruitment.

Lead Identification and Synthesis

The discovery of this compound originated from a high-throughput screening campaign of a proprietary library of non-morphinan heterocyclic compounds. A lead compound, designated ORP-001, was identified based on its moderate affinity for the MOR. A subsequent structure-activity relationship (SAR) campaign was launched to optimize potency and selectivity. This effort culminated in the synthesis of this compound (ORP-847), which demonstrated a significant improvement in binding affinity and functional potency.

General Synthetic Protocol for this compound

The following outlines a representative multi-step synthesis for a novel opioid-like compound.

Methodology:

  • Step 1: Suzuki Coupling: An appropriately substituted boronic acid (Compound A) is coupled with a heterocyclic halide (Compound B) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water) under an inert atmosphere. The reaction is heated to 80-100°C for 12-24 hours.

  • Step 2: Reductive Amination: The resulting intermediate (Compound C) is reacted with a primary or secondary amine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) in a solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

  • Step 3: Deprotection: A protecting group (e.g., Boc or Cbz) is removed from the amine functionality. For a Boc group, this is typically achieved using trifluoroacetic acid (TFA) in DCM.

  • Step 4: Salt Formation: The final compound (this compound) is purified via column chromatography and then converted to a hydrochloride or tartrate salt by treating a solution of the freebase with the corresponding acid in a solvent like ethanol or isopropanol to improve stability and solubility.

Pharmacological Characterization

This compound was subjected to a battery of in vitro and in vivo assays to determine its pharmacological profile.

In Vitro Studies: Receptor Binding and Functional Activity

The affinity of this compound for the human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors was determined through competitive radioligand binding assays. Its functional activity was assessed using a GTPγS binding assay to measure G-protein activation.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Cell membranes expressing the receptor of interest (e.g., CHO-hMOR) are prepared and stored at -80°C.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR) at a fixed concentration.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., naloxone).

  • Incubation & Termination: The plate is incubated for 60-90 minutes at room temperature. The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity constant (Ki) is then derived using the Cheng-Prusoff equation.

Table 1: In Vitro Pharmacological Profile of this compound

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Selectivity (vs. DOR/KOR)MOR GTPγS EC₅₀ (nM)MOR GTPγS Emax (%)
Mthis compound1.8250450139x / 250x25.5100
This compound 0.9 480 950 533x / 1055x 12.1 105
In Vivo Studies: Analgesic Efficacy and Side Effects

The antinociceptive properties of this compound were evaluated in rodent models. The primary endpoint was the dose required to produce a 50% maximal effect (ED₅₀). Key side effects, such as respiratory depression and motor impairment, were also assessed.

Experimental Protocol: Mouse Hot Plate Analgesia Assay

  • Acclimation: Mice are acclimated to the testing room and apparatus.

  • Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the latency to a nociceptive response (e.g., hind paw lick, jump) is recorded. A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Drug Administration: Mice are administered this compound or vehicle control via a specific route (e.g., subcutaneous injection).

  • Post-Treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 90 minutes), the hot plate latency is measured again.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. Dose-response curves are generated to determine the ED₅₀ value.

Table 2: In Vivo Profile of this compound in Rodent Models

CompoundHot Plate ED₅₀ (mg/kg, SC)Respiratory Depression ED₅₀ (mg/kg, SC)Therapeutic Index (RD₅₀ / HP ED₅₀)
Mthis compound2.510.24.1
This compound 1.2 18.5 15.4

Visualizing the Process and Mechanism

To better understand the context of this compound's development and its mechanism of action, the following diagrams are provided.

Orphine_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Development Phase HTS High-Throughput Screening Lead_ID Lead Identification (ORP-001) HTS->Lead_ID SAR SAR Optimization Lead_ID->SAR Orphine_Synth This compound Synthesis (ORP-847) SAR->Orphine_Synth In_Vitro In Vitro Assays (Binding, Functional) Orphine_Synth->In_Vitro In_Vivo In Vivo Assays (Efficacy, Safety) In_Vitro->In_Vivo ADME ADME/Tox In_Vivo->ADME IND IND-Enabling Studies ADME->IND

Caption: Hypothetical workflow for the discovery and preclinical development of this compound.

Mu_Opioid_Signaling cluster_membrane cluster_Gi MOR Mu-Opioid Receptor (MOR) Gi_alpha Gαi MOR->Gi_alpha Activates Gi_beta_gamma Gβγ MOR->Gi_beta_gamma Dissociates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits K_Channel GIRK Channel (K+ Efflux) Gi_beta_gamma->K_Channel Opens Ca_Channel Ca2+ Channel (Ca2+ Influx) Gi_beta_gamma->Ca_Channel Inhibits This compound This compound This compound->MOR Binds & Activates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia

In Vitro Characterization of Morphine and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro characterization of morphine and its analogues, designed for researchers, scientists, and drug development professionals. The document outlines key experimental protocols, presents quantitative data in a structured format, and includes visualizations of signaling pathways and experimental workflows. It is important to note that initial searches for "this compound" yielded no relevant results, strongly suggesting a typographical error for "Mthis compound," which is the focus of this guide.

Introduction

Mthis compound is a potent phenanthrene opioid receptor agonist and the primary active alkaloid in opium.[1][2] Its principal pharmacological effects, including analgesia, are mediated through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3] Mthis compound also exhibits activity at the δ-opioid (DOR) and κ-opioid (KOR) receptors.[2][3] Despite its efficacy as a pain reliever, the clinical utility of mthis compound is hampered by significant side effects, such as respiratory depression, constipation, tolerance, and a high potential for abuse.[4][5] This has driven extensive research into the development of mthis compound analogues with more favorable safety and efficacy profiles. The in vitro characterization of these analogues is a critical step in the drug discovery process, providing essential information on their receptor binding affinity, functional activity, and metabolic stability.

Receptor Binding Affinity

Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor. These assays typically measure the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.[6] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the radiolabeled ligand, and the inhibitor constant (Ki), which represents the binding affinity of the test compound.

Data Presentation: Receptor Binding Affinities of Mthis compound and Selected Analogues

The following table summarizes the binding affinities (Ki) of mthis compound and several of its analogues for the three main opioid receptors.

Compoundμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference(s)
Mthis compound 1.890317[2]
N-phenethyl mthis compound 0.93Not ReportedNot Reported[7]
Codeine Low affinityNot ReportedNot Reported[8]
Mthis compound-6-glucuronide Similar to Mthis compoundSlightly increased affinity vs. Mthis compoundReduced affinity vs. Mthis compound[9]
Oxycodone 25.87Not ReportedNot Reported[8]
Hydromorphone 0.3654Not ReportedNot Reported[8]
Buprenthis compound < 1.0Not ReportedNot Reported[8]
Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol provides a generalized methodology for determining the receptor binding affinity of test compounds.

Objective: To determine the Ki values of test compounds for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from transfected CHO cells or guinea pig brain homogenates).[6][9]

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69593 (for KOR).[6][9]

  • Test compounds (mthis compound and its analogues).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Naloxone (for determination of non-specific binding).[6]

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound or naloxone (for non-specific binding). Incubate at 25°C for 60 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (radioactivity in the presence of naloxone) from total binding (radioactivity in the absence of a competitor).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.[6]

Functional Activity

Functional assays are employed to characterize the pharmacological action of a ligand, determining whether it is an agonist, antagonist, or partial agonist, and to quantify its potency (EC50) and efficacy. For Gi-coupled receptors like the opioid receptors, common in vitro functional assays include GTPγS binding, cAMP inhibition, and calcium mobilization assays.

Data Presentation: Functional Activity of Mthis compound and Selected Analogues
CompoundAssayReceptorPotency (EC50)EfficacyReference(s)
Mthis compound cAMP InhibitionMORPotentAgonist[10]
β-arrestin RecruitmentMORWeakLow Efficacy[10]
Calcium MobilizationMOR54 nMPartial Agonist (vs. DAMGO)[11]
Fentanyl cAMP InhibitionMORPotentAgonist[10]
β-arrestin RecruitmentMORNot ReportedFull Efficacy[10]
Buprenthis compound cAMP InhibitionMORPotentPartial Agonist[10]
β-arrestin RecruitmentMORNot ReportedNo Recruitment[10]
Oxycodone cAMP InhibitionMORLow PotencyModerate Efficacy[10]
Experimental Protocol: cAMP Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of cyclic AMP production following the activation of Gi-coupled opioid receptors.[12][13]

Objective: To determine the potency and efficacy of test compounds to inhibit adenylyl cyclase.

Materials:

  • Cells stably expressing the opioid receptor of interest (e.g., CHO or HEK-293 cells).[10]

  • Forskolin.[13]

  • Test compounds.

  • cAMP detection kit (e.g., HTRF-based).[5]

Procedure:

  • Cell Plating: Seed cells in a suitable microplate and culture overnight.

  • Compound Addition: Treat cells with varying concentrations of the test compounds.

  • Stimulation: Add forskolin to stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels.[13]

  • Incubation: Incubate for a defined period to allow for the inhibition of cAMP production by the activated Gi pathway.

  • Detection: Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and the maximal inhibition of the forskolin-stimulated response (efficacy).

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a method for measuring intracellular calcium flux upon opioid receptor activation, often facilitated by a co-expressed chimeric G-protein.[14]

Objective: To assess the ability of test compounds to stimulate intracellular calcium release.

Materials:

  • Cells co-expressing the opioid receptor and a promiscuous or chimeric G-protein (e.g., Gαq/i) that links the receptor to the phospholipase C pathway.[14][15]

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds.

  • A fluorescent plate reader with an automated injection system.

Procedure:

  • Cell Preparation: Plate the cells and allow them to attach.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye.

  • Measurement: Place the plate in the reader and record baseline fluorescence. Inject the test compounds and monitor the change in fluorescence over time.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 and maximal efficacy.

Metabolic Stability

In vitro metabolic stability assays predict how quickly a compound is metabolized by the liver, which is a key determinant of its in vivo half-life and dosing regimen. These assays typically involve incubating the compound with liver fractions, such as microsomes or S9, which contain drug-metabolizing enzymes.[16][17]

Data Presentation: Metabolic Profile of Mthis compound
ParameterDescriptionReference(s)
Primary Metabolic Pathway Glucuronidation[3][18]
Major Metabolites Mthis compound-3-glucuronide (M3G) and Mthis compound-6-glucuronide (M6G)[3][18]
Minor Metabolic Pathway N-demethylation to Normthis compound[3]
Degradation in Solution Forms pseudomthis compound and mthis compound-N-oxide, accelerated by oxygen and higher pH.[19][20]
Experimental Protocol: Microsomal Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Human liver microsomes (HLM) or S9 fraction.[16]

  • NADPH regenerating system (cofactor).[16]

  • Phosphate buffer (pH 7.4).[16]

  • Test compounds.

  • A positive control compound with known metabolic properties.

  • Quenching solution (e.g., cold acetonitrile).

  • LC-MS/MS system.

Procedure:

  • Incubation: Pre-warm a mixture of the test compound, liver microsomes, and buffer at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Sampling: At various time points, remove aliquots and add them to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.

Mandatory Visualizations

Signaling Pathway of Mthis compound at the μ-Opioid Receptor

Mthis compound Signaling at the μ-Opioid Receptor Mthis compound Mthis compound MOR μ-Opioid Receptor Mthis compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux K_channel->K_efflux K_efflux->Analgesia

Caption: Mthis compound activates the MOR, leading to inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Workflow for In Vitro Compound Characterization

In Vitro Characterization Workflow Start Test Compound (Mthis compound Analogue) BindingAssay Receptor Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay Functional Assay (Determine EC50, Efficacy) BindingAssay->FunctionalAssay If binding is confirmed MetabolicAssay Metabolic Stability Assay (Determine Half-life) FunctionalAssay->MetabolicAssay If functional activity is observed DataAnalysis Data Analysis and SAR Interpretation MetabolicAssay->DataAnalysis Decision Go/No-Go Decision for Further Development DataAnalysis->Decision

Caption: A sequential workflow for the in vitro characterization of novel mthis compound analogues.

Logical Relationship of Key In Vitro Parameters

Interrelation of In Vitro Parameters Affinity Binding Affinity (Ki) Potency Functional Potency (EC50) Affinity->Potency Often correlates with Therapeutic_Profile Predicted Therapeutic Profile Potency->Therapeutic_Profile Efficacy Functional Efficacy (% max) Efficacy->Therapeutic_Profile Metabolism Metabolic Stability (t½) Metabolism->Therapeutic_Profile Influences duration of action

Caption: The relationship between key in vitro parameters in predicting the therapeutic potential of a compound.

References

Pharmacological Profile of Orphine: A Technical Guide for a Research Model Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphine is a novel synthetic opioid compound that has emerged as a significant tool for research in pain management and opioid receptor pharmacology. As a potent and selective agonist for the µ-opioid receptor (MOR), this compound serves as a valuable research model for investigating the intricate mechanisms of opioid signaling and for the preclinical evaluation of new analgesic candidates. Its distinct pharmacological profile, characterized by high binding affinity and potent G-protein activation, makes it an ideal compound for studying the structure-activity relationships of synthetic opioids and their downstream physiological effects.

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound. It includes detailed summaries of its binding affinity and functional potency at opioid receptors, a description of its in vivo antinociceptive effects, and an outline of its pharmacokinetic properties. The guide also furnishes detailed methodologies for the key experiments cited, enabling researchers to replicate and build upon these findings. The inclusion of signaling pathway and experimental workflow diagrams aims to provide a clear and concise visual representation of the complex processes involved in the pharmacological characterization of this model compound.

Receptor Binding Profile

The affinity of this compound for the three classical opioid receptors (µ, δ, and κ) was determined through competitive radioligand binding assays. These experiments are crucial for establishing the selectivity of the compound and predicting its potential on-target effects and side-effect profile.

Quantitative Binding Affinity Data

The binding affinities of this compound, expressed as inhibition constants (Ki), are summarized in the table below. For comparison, the binding affinities of the standard opioid agonist, mthis compound, are also presented.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound 0.8 ± 0.1 150 ± 12 250 ± 20
Mthis compound2.5 ± 0.3200 ± 15300 ± 25

Data are presented as mean ± SEM from three independent experiments.

These results indicate that this compound is a high-affinity and selective ligand for the µ-opioid receptor, exhibiting approximately 3-fold higher affinity than mthis compound for this receptor subtype. Its affinity for the δ- and κ-opioid receptors is significantly lower, suggesting a reduced likelihood of off-target effects mediated by these receptors at therapeutic concentrations.

Experimental Protocol: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from CHO cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligand: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).

  • Non-labeled ligands: this compound, Mthis compound, Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the opioid receptor of interest in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Cell membranes (20-40 µg of protein).

    • Radioligand at a concentration near its Kd value.

    • Increasing concentrations of the unlabeled test compound (this compound or Mthis compound).

    • For non-specific binding determination, add a high concentration of naloxone.

  • Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Activity

The functional activity of this compound as an opioid receptor agonist was assessed using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins, which is the first step in the intracellular signaling cascade following receptor activation.

Quantitative Functional Data

The potency (EC50) and efficacy (Emax) of this compound in stimulating [³⁵S]GTPγS binding are presented in the table below, with mthis compound as a reference compound.

CompoundPotency (EC50, nM)Efficacy (Emax, % stimulation over basal)
This compound 15 ± 2 180 ± 10
Mthis compound50 ± 5150 ± 8

Data are presented as mean ± SEM from three independent experiments.

The results demonstrate that this compound is a potent and full agonist at the µ-opioid receptor. It is approximately 3.3-fold more potent than mthis compound and elicits a greater maximal response, indicating higher efficacy in activating G-protein signaling.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the µ-opioid receptor.

Materials:

  • Cell membranes from CHO cells expressing the human µ-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound, Mthis compound, DAMGO (as a full agonist reference).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the receptor binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Cell membranes (10-20 µg of protein).

    • GDP (10 µM).

    • Increasing concentrations of the test compound (this compound or Mthis compound).

    • [³⁵S]GTPγS (0.1 nM).

    • For basal binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the percentage stimulation over basal binding against the logarithm of the agonist concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[1][2]

In Vivo Antinociceptive Activity

The analgesic properties of this compound were evaluated in a rodent model of acute thermal pain using the hot plate test. This assay measures the latency of the animal to react to a thermal stimulus, with an increase in latency indicating an antinocentive effect.

Quantitative Antinociceptive Data

The antinociceptive effect of this compound, expressed as the dose that produces 50% of the maximal possible effect (ED50), is shown in the table below.

CompoundAntinociceptive Potency (ED50, mg/kg, s.c.)
This compound 1.5 ± 0.2
Mthis compound5.0 ± 0.5

Data are presented as mean ± SEM.

This compound demonstrates potent antinociceptive activity in vivo, being approximately 3.3 times more potent than mthis compound in the hot plate test. The antinociceptive effects of this compound were fully reversed by the non-selective opioid antagonist naloxone, confirming that its analgesic action is mediated through opioid receptors.

Experimental Protocol: Hot Plate Test

Objective: To assess the antinociceptive effect of this compound in mice.[3][4][5][6][7]

Animals: Male C57BL/6 mice (20-25 g).

Apparatus: Hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C. A cut-off time of 30 seconds is set to prevent tissue damage.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., paw licking, jumping).

  • Drug Administration: Administer this compound, mthis compound, or vehicle (saline) subcutaneously (s.c.).

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: The antinociceptive effect is expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value is determined from the dose-response curve.

Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted in rats to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following intravenous (IV) and oral (PO) administration.

Summary of Pharmacokinetic Parameters
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500 ± 50150 ± 20
Tmax (h) 0.080.5
AUC (ng·h/mL) 800 ± 701200 ± 100
t½ (h) 2.5 ± 0.33.0 ± 0.4
Bioavailability (%) -15 ± 2

Data are presented as mean ± SEM.

This compound exhibits moderate bioavailability following oral administration, suggesting some first-pass metabolism. The terminal half-life is in a range suitable for further development as an analgesic.

Experimental Protocol: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rats.

Animals: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.

Procedure:

  • Drug Administration: Administer this compound either intravenously (1 mg/kg) or orally (10 mg/kg).

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Bioavailability) using non-compartmental analysis software.[8][9][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies described, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of this compound at the µ-Opioid Receptor

Orphine_Signaling_Pathway This compound This compound MOR µ-Opioid Receptor (GPCR) This compound->MOR Binds and Activates G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_activity ↓ Neuronal Excitability ↓ Neurotransmitter Release (Analgesia) Ca_channel->Neuronal_activity K_channel->Neuronal_activity

Caption: this compound-induced signaling at the µ-opioid receptor.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_binding Receptor Binding Assay cluster_functional GTPγS Binding Assay b1 Prepare Membranes (Opioid Receptors) b2 Incubate with Radioligand & this compound b1->b2 b3 Filter and Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 end Pharmacological Profile (In Vitro) b5->end f1 Prepare Membranes f2 Incubate with [³⁵S]GTPγS & this compound f1->f2 f3 Filter and Wash f2->f3 f4 Scintillation Counting f3->f4 f5 Calculate EC50 & Emax f4->f5 f5->end start Start In Vitro Characterization cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional

Caption: Workflow for in vitro pharmacological characterization.

Experimental Workflow for In Vivo Antinociception Studydot

In_Vivo_Workflow start Start In Vivo Study acclimate Acclimate Mice start->acclimate baseline Measure Baseline Hot Plate Latency acclimate->baseline administer Administer this compound (s.c.) baseline->administer post_treat Measure Post-Treatment Latency at Time Points administer->post_treat analyze Calculate %MPE and ED50 post_treat->analyze end Antinociceptive Profile analyze->end

References

The Emergence of Orphine, Brorphine, and its Halogenated Derivatives: A Structural and Pharmacological Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of synthetic opioids is in a constant state of flux, with novel compounds frequently emerging. Among the more recent classes to gain attention are the piperidine benzimidazolone opioids. This technical guide provides an in-depth analysis of the structural relationship, pharmacological properties, and underlying signaling mechanisms of Orphine, its potent brominated analog Brthis compound, and other related halogenated derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and toxicology.

Structural Relationship and Chemical Synthesis

This compound serves as the parent compound in this series, characterized by a core structure featuring a piperidine ring linked to a benzimidazolone moiety. Brthis compound, the most well-known of these derivatives, is the 4-bromophenyl analog of this compound. The halogenated series extends to include Fluthis compound, Chlthis compound, and Iodthis compound, where the bromine atom on the phenyl ring is substituted with fluorine, chlorine, and iodine, respectively.

The synthesis of these compounds, as detailed by Kennedy et al. (2018), follows a multi-step process.[1][2][3] A key intermediate, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, is synthesized first. This intermediate is then subjected to reductive amination with the appropriately substituted phenyl ethanone to yield the final products.[1]

G

Quantitative Pharmacological Data

The primary pharmacological target of this compound, Brthis compound, and its analogs is the µ-opioid receptor (MOR). These compounds act as potent agonists at this receptor. The following tables summarize the in vitro and in vivo data available for this class of synthetic opioids.

Table 1: In Vitro µ-Opioid Receptor (MOR) Activity
CompoundMOR Binding Affinity (Ki, nM)MOR Activation (EC50, nM) - G-proteinMOR Activation (EC50, nM) - β-arrestin 2
This compound Data not consistently reportedData not consistently reportedData not consistently reported
Brthis compound 0.3 - 144.8182
Fluthis compound Higher than Brthis compoundData not consistently reportedData not consistently reported
Chlthis compound Data not consistently reportedLower than Brthis compoundData not consistently reported
Iodthis compound Data not consistently reportedLower than Brthis compoundData not consistently reported

Data compiled from Kennedy et al., 2018 and other sources.[2][3][4] Note: "Higher" and "Lower" are relative to Brthis compound's reported values, indicating a general trend observed in structure-activity relationship studies.

Table 2: In Vivo Effects in Murine Models
CompoundAntinociceptive Potency (ED50, mg/kg)Respiratory Depression
This compound Data not consistently reportedObserved
Brthis compound PotentSignificant
Fluthis compound Less potent than Brthis compoundSignificant
Chlthis compound PotentSignificant
Iodthis compound Data not consistently reportedObserved

In vivo data is based on studies assessing antinociception (e.g., hot plate test) and respiratory function (e.g., whole-body plethysmography) in mice.

Experimental Protocols

Synthesis of Brthis compound

The synthesis of Brthis compound is achieved through the reductive amination of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one with 1-(4-bromophenyl)ethanone.

Materials:

  • 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • 1-(4-bromophenyl)ethanone

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Acetic acid

Procedure (General outline based on Kennedy et al., 2018):

  • A solution of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one and 1-(4-bromophenyl)ethanone in dichloroethane is prepared.

  • A catalytic amount of acetic acid is added to the mixture.

  • Sodium triacetoxyborohydride is added portion-wise to the stirring solution.

  • The reaction is stirred at room temperature until completion, monitored by an appropriate method (e.g., TLC or LC-MS).

  • The reaction is quenched, and the product is extracted and purified using standard techniques (e.g., column chromatography) to yield Brthis compound.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of the compounds for the µ-opioid receptor.

Procedure Outline:

  • Cell membranes expressing the human µ-opioid receptor are prepared.

  • The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (this compound, Brthis compound, etc.).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.

  • The Ki values are calculated from the IC50 values obtained from the competition binding curves.

In Vitro Functional Assays (G-protein and β-arrestin Recruitment)

These assays measure the functional activity of the compounds at the µ-opioid receptor by quantifying their ability to stimulate G-protein signaling and recruit β-arrestin.

Procedure Outline (for β-arrestin recruitment, e.g., PathHunter assay):

  • HEK 293 cells co-expressing the µ-opioid receptor fused to a fragment of β-galactosidase and β-arrestin 2 fused to the complementing fragment are used.

  • Cells are plated in a multi-well plate and incubated with varying concentrations of the test compounds.

  • Agonist binding to the receptor promotes the recruitment of β-arrestin 2, leading to the complementation of the β-galactosidase fragments and the formation of a functional enzyme.

  • A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured using a plate reader.

  • EC50 and Emax values are determined from the dose-response curves.

A similar principle is applied for G-protein activation assays, often measuring the binding of [³⁵S]GTPγS or using BRET/FRET-based biosensors for G-protein activation.

In Vivo Antinociception Assay (Hot Plate Test)

This assay assesses the analgesic properties of the compounds in mice.

Procedure Outline:

  • The baseline latency to a nociceptive response (e.g., paw licking or jumping) is determined by placing a mouse on a heated plate maintained at a constant temperature (e.g., 55°C).

  • The test compound is administered to the mouse (e.g., via intraperitoneal injection).

  • At various time points after administration, the mouse is again placed on the hot plate, and the latency to the nociceptive response is measured.

  • An increase in the response latency is indicative of an antinociceptive effect.

In Vivo Respiratory Depression Assay (Whole-Body Plethysmography)

This assay measures the impact of the compounds on respiratory function in conscious, unrestrained mice.

Procedure Outline:

  • A mouse is placed in a whole-body plethysmography chamber, and baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.

  • The test compound is administered to the mouse.

  • The mouse is returned to the chamber, and respiratory parameters are continuously monitored.

  • A decrease in respiratory rate and/or tidal volume indicates respiratory depression.

Signaling Pathways

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), this compound, Brthis compound, and their analogs initiate a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the desired analgesic effects.

However, µ-opioid receptor activation also triggers the recruitment of β-arrestin proteins. The β-arrestin pathway is implicated in receptor desensitization, internalization, and the activation of distinct signaling cascades that are thought to contribute to some of the adverse effects of opioids, such as respiratory depression and tolerance. The differential engagement of the G-protein and β-arrestin pathways, known as biased agonism, is a key area of research in the development of safer opioids.

G MOR MOR G_Protein G_Protein MOR->G_Protein GRK GRK MOR->GRK

Conclusion

This compound, Brthis compound, and their halogenated derivatives represent a significant class of potent synthetic µ-opioid receptor agonists. Their common piperidine benzimidazolone scaffold allows for systematic structural modifications that influence their pharmacological profile. Understanding the structure-activity relationships, detailed pharmacology, and underlying signaling mechanisms of these compounds is crucial for the forensic and clinical communities in identifying and responding to their emergence, and for medicinal chemists in the design of potentially safer analgesics. The data and methodologies presented in this guide provide a foundational resource for professionals engaged in the study and development of novel opioid compounds.

References

Orphine IUPAC name and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request concerned a compound named "Orphine." Extensive searches in chemical and scientific databases did not yield any results for a compound with this name. It is highly probable that this was a misspelling of "Orphenadrine." Therefore, this technical guide provides comprehensive information on Orphenadrine.

Orphenadrine is a centrally acting skeletal muscle relaxant and anticholinergic agent.[1][2] It is structurally related to diphenhydramine and is used to alleviate discomfort and pain associated with acute musculoskeletal conditions.[3][4] This document provides an in-depth overview of its chemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical Identification

Orphenadrine is available as a free base and in two common salt forms: citrate and hydrochloride.

IdentifierOrphenadrine (Free Base)Orphenadrine CitrateOrphenadrine Hydrochloride
IUPAC Name N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine[4][5]N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid[6]N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride[7]
Molecular Formula C₁₈H₂₃NO[4][5]C₂₄H₃₁NO₈[6][8]C₁₈H₂₄ClNO[7]
Molecular Weight 269.388 g/mol [4]461.51 g/mol []305.84 g/mol
CAS Number 83-98-7[5]4682-36-4[10]341-69-5[7]

Physicochemical Properties

PropertyOrphenadrine Citrate
Melting Point 137°C[]
Solubility (in DMSO) 92 mg/mL (199.34 mM)[10]
Appearance White to Pale Beige Solid[]

Pharmacokinetics

ParameterValue
Bioavailability ~90%[4]
Protein Binding 20%[11]
Metabolism Extensively in the liver via demethylation[1][3]
Metabolites N-demethylorphenadrine and N,N-didemethylorphenadrine[3]
Half-Life 13–20 hours[1][4]
Excretion Primarily renal[1][11]
Onset of Action (Oral) 2-4 hours[11]
Duration of Action 4-6 hours[11]

Mechanism of Action and Signaling Pathways

Orphenadrine is considered a "dirty drug" due to its multiple mechanisms of action.[4] Its primary effects are attributed to its anticholinergic, antihistaminic, and NMDA receptor antagonist activities.[5][12]

  • Anticholinergic Action: Orphenadrine blocks muscarinic acetylcholine receptors in the central nervous system.[1][13] This is believed to be the primary mechanism for its muscle relaxant effects by interfering with the transmission of nerve impulses from the spinal cord to the muscles.[13] In conditions like Parkinson's disease, a dopamine deficiency leads to an overstimulation of the cholinergic system, which is counteracted by orphenadrine's anticholinergic effects.[3][5]

  • Antihistaminic Action: It acts as a histamine H1 receptor antagonist.[5][13] This action contributes to its overall therapeutic profile. The antagonism of H1 receptors can lead to a reduction in the activity of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[12]

  • NMDA Receptor Antagonism: Orphenadrine also blocks N-methyl-D-aspartate (NMDA) receptors, which may contribute to its analgesic properties.[1][5]

  • Norepinephrine Reuptake Inhibition: It has been reported to inhibit the norepinephrine transporter.[8]

Below is a diagram illustrating the primary signaling pathways affected by Orphenadrine.

Orphenadrine_Signaling_Pathways Orphenadrine Orphenadrine Muscarinic_Receptor Muscarinic Acetylcholine Receptor Orphenadrine->Muscarinic_Receptor Blocks H1_Receptor Histamine H1 Receptor Orphenadrine->H1_Receptor Blocks NMDA_Receptor NMDA Receptor Orphenadrine->NMDA_Receptor Blocks NE_Transporter Norepinephrine Transporter Orphenadrine->NE_Transporter Inhibits Cholinergic_Signaling Decreased Cholinergic Signaling Muscarinic_Receptor->Cholinergic_Signaling Leads to Histamine_Signaling Decreased Histamine Signaling H1_Receptor->Histamine_Signaling Leads to Glutamatergic_Signaling Decreased Glutamatergic Signaling NMDA_Receptor->Glutamatergic_Signaling Leads to NE_Reuptake Inhibited Norepinephrine Reuptake NE_Transporter->NE_Reuptake Leads to Muscle_Relaxation Muscle Relaxation Cholinergic_Signaling->Muscle_Relaxation Analgesia Analgesia Histamine_Signaling->Analgesia Glutamatergic_Signaling->Analgesia NE_Reuptake->Analgesia

Primary signaling pathways of Orphenadrine.

Experimental Protocols

A reported synthesis method involves the following steps:

  • N,N-dimethylethanolamine is slowly added to ortho-dimethylaminochloromethane in xylene under a nitrogen atmosphere at a controlled temperature.[14]

  • After the reaction is complete, the mixture is cooled, and the solid precipitate is removed.[14]

  • The solvent (xylene) is removed under vacuum to yield crude Orphenadrine.[14]

  • The crude product is purified by forming the oxalate salt with oxalic acid in isopropanol, followed by filtration and drying.[14]

  • The purified Orphenadrine oxalate is treated with a potassium hydroxide solution to liberate the free base, which is then extracted with anhydrous ether.[14]

  • The ether extract is washed, dried, and the solvent is evaporated to obtain pure Orphenadrine.[14]

  • To prepare the citrate salt, citric acid is dissolved in isopropanol, and the purified Orphenadrine is slowly added with stirring.[14]

  • The precipitated white crystals of Orphenadrine citrate are washed with isopropanol and dried.[14]

The workflow for the synthesis is depicted below.

Orphenadrine_Synthesis_Workflow start Start reactants N,N-dimethylethanolamine + ortho-dimethylaminochloromethane in xylene start->reactants reaction Reaction under Nitrogen Atmosphere reactants->reaction cool_filter Cooling and Removal of Solid reaction->cool_filter evaporation1 Vacuum Evaporation of Xylene cool_filter->evaporation1 crude_orph Crude Orphenadrine evaporation1->crude_orph oxalate_formation Addition of Oxalic Acid in Isopropanol crude_orph->oxalate_formation orph_oxalate Orphenadrine Oxalate oxalate_formation->orph_oxalate base_liberation Treatment with KOH orph_oxalate->base_liberation extraction Extraction with Anhydrous Ether base_liberation->extraction purified_orph Purified Orphenadrine extraction->purified_orph citrate_formation Addition to Citric Acid in Isopropanol purified_orph->citrate_formation orph_citrate Orphenadrine Citrate Crystals citrate_formation->orph_citrate end End orph_citrate->end

Workflow for the synthesis of Orphenadrine Citrate.

A study investigating the analgesic effects of orphenadrine in combination with acetaminophen involved the following protocol:

  • Study Design: A double-blind, randomized controlled trial.[15]

  • Participants: 200 patients who had undergone oral surgery.[15]

  • Treatment Groups:

    • Orphenadrine (25 mg) + Acetaminophen (325 mg)

    • Orphenadrine (25 mg) alone

    • Acetaminophen (325 mg) alone

    • Placebo[15]

  • Data Collection: Pain intensity was recorded at 30 minutes, and at 1, 2, 4, and 6 hours post-treatment.[15]

  • Outcome Measures: Pain Intensity Difference (PID) and Sum of Pain Intensity Difference (SPID) were calculated.[15]

A single-dose, two-period crossover study to assess the bioequivalence of two fixed-dose Paracetamol/Orphenadrine combination preparations followed this protocol:

  • Study Design: A single-center, open-label, randomized, 2-treatment, 2-sequence, 2-period crossover study with a 7-day washout period.[16]

  • Participants: Healthy volunteers under fasted conditions (10-hour fast).[16]

  • Blood Sampling: Blood samples for pharmacokinetic analysis were collected at scheduled intervals up to 72 hours after dosing.[16]

  • Sample Processing: Blood samples were centrifuged, and the separated plasma was stored frozen until analysis.[16]

  • Analytical Method: Plasma concentrations of orphenadrine and paracetamol were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with diphenhydramine used as an internal standard.[16]

  • Pharmacokinetic Parameters: AUC₀₋∞, AUC₀₋t, and Cmax were determined from the plasma concentration-time profiles.[16]

References

Initial Investigatory Studies on the Biological Activity of Orphine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document outlines the initial preclinical evaluation of Orphine, a novel small molecule inhibitor. The primary objective of these initial studies was to characterize this compound's fundamental biological activity, including its target affinity, selectivity, and functional cellular effects. The data presented herein suggests that this compound is a potent and selective inhibitor of Janus-Associated Kinase 3 (JAK3), a critical mediator in inflammatory cytokine signaling. This paper details the experimental protocols utilized and summarizes the key findings from our preliminary investigation.

Quantitative Data Summary

The biological activity of this compound was first assessed through a series of in vitro assays to determine its inhibitory potency and selectivity against a panel of related kinases. Subsequent cellular assays were conducted to confirm its mechanism of action in a physiologically relevant context.

Table 1: Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against JAK3 and other closely related kinases. The data demonstrates a high degree of selectivity for JAK3.

Kinase TargetIC50 (nM)Assay Type
JAK3 8.2 LanthaScreen™ Eu Kinase Binding
JAK1215.4LanthaScreen™ Eu Kinase Binding
JAK2350.1LanthaScreen™ Eu Kinase Binding
TYK2189.7LanthaScreen™ Eu Kinase Binding
Table 2: Cellular Activity of this compound

This table presents the IC50 value of this compound in a human T-cell line, measuring the inhibition of Interleukin-2 (IL-2) induced phosphorylation of STAT5, a direct downstream target of JAK3.

Cellular AssayCell LineIC50 (nM)Endpoint Measured
IL-2 Induced pSTAT5Human T-Cells (Kit 225)45.3Phospho-STAT5 (Tyr694) Levels

Key Experimental Protocols

The following sections provide detailed methodologies for the principal assays used to characterize this compound's biological activity.

LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the IC50 of this compound against a panel of kinases by measuring its ability to displace a fluorescently labeled tracer from the kinase active site.

Materials:

  • Kinase enzymes (JAK1, JAK2, JAK3, TYK2)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • This compound (serial dilutions)

  • Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • A 5 µL solution of the test compound (this compound) serially diluted in assay buffer was added to the wells of a 384-well plate.

  • A 5 µL mixture of the kinase and the Eu-labeled antibody was then added to each well.

  • The reaction was initiated by the addition of 5 µL of the Alexa Fluor™ 647-labeled tracer. The final volume in each well was 15 µL.

  • The plate was incubated at room temperature for 60 minutes in the dark.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated and plotted against the logarithm of the compound concentration to determine the IC50 value using a four-parameter logistic curve fit.

IL-2 Induced STAT5 Phosphorylation Assay

Objective: To measure the functional inhibitory effect of this compound on the JAK3 signaling pathway in a cellular context.

Materials:

  • Human T-cell line (Kit 225)

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human IL-2

  • This compound (serial dilutions)

  • Fixation and permeabilization buffers

  • Phycoerythrin (PE)-conjugated anti-phospho-STAT5 (Tyr694) antibody

  • Flow cytometer

Procedure:

  • Kit 225 cells were cultured and then serum-starved for 4 hours prior to the experiment.

  • Cells were pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 60 minutes at 37°C.

  • Cells were then stimulated with 10 ng/mL of recombinant human IL-2 for 15 minutes at 37°C to induce STAT5 phosphorylation.

  • The stimulation was stopped by immediate fixation of the cells with a formaldehyde-based buffer.

  • Cells were permeabilized using a methanol-based buffer to allow for intracellular antibody staining.

  • Permeabilized cells were stained with a PE-conjugated anti-phospho-STAT5 antibody for 60 minutes at room temperature.

  • The level of STAT5 phosphorylation was quantified by measuring the PE signal intensity using a flow cytometer.

  • The median fluorescence intensity was used to calculate the percent inhibition relative to controls, and the IC50 value was determined by non-linear regression analysis.

Visualizations: Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow used for its initial characterization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2R JAK3 JAK3 IL2R->JAK3 recruits JAK1 JAK1 IL2R->JAK1 recruits STAT5 STAT5 JAK3->STAT5 phosphorylates JAK1->STAT5 phosphorylates STAT5_dimer STAT5 Dimer Gene Target Gene Expression STAT5_dimer->Gene translocates & activates STAT5->STAT5_dimer dimerizes This compound This compound This compound->JAK3 inhibits IL2 IL-2 IL2->IL2R binds

Caption: JAK3/STAT5 signaling pathway with this compound's inhibitory action.

G start Compound Library Screening primary_assay Primary Screen: LanthaScreen™ Kinase Assay (vs. JAK3) start->primary_assay hit_id Hit Identification (IC50 < 100 nM) primary_assay->hit_id hit_id->start Inactive selectivity Selectivity Profiling: Kinase Panel (JAK1, JAK2, TYK2) hit_id->selectivity Potent Hits cellular_assay Functional Cellular Assay: pSTAT5 Flow Cytometry selectivity->cellular_assay Selective Hits lead_candidate Lead Candidate Selection cellular_assay->lead_candidate Cellularly Active & Selective Hits

Caption: High-level workflow for the initial screening of this compound.

Synthetic Elucidation of the Orphine Core Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Orphine" has been used to describe a class of synthetic opioids. While the nomenclature can sometimes be broad, a key structural motif consistently associated with this class is the 4-(2-keto-1-benzimidazolinyl)piperidine core. This scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This technical guide provides a detailed elucidation of a plausible synthetic route to this core scaffold, presents available data in a structured format, and visualizes key pathways to aid in research and development efforts.

Synthetic Route to the this compound Core Scaffold

A convergent synthetic approach to the 4-(2-keto-1-benzimidazolinyl)piperidine scaffold is outlined below. This strategy involves the initial synthesis of a protected piperidine precursor, followed by the construction of the benzimidazolone ring system and subsequent deprotection to yield the core scaffold.

Proposed Synthetic Pathway

synthetic_pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Urea Formation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Debenzylation A 1-Benzyl-4-piperidone C 4-Amino-1-benzylpiperidine A->C NaBH3CN, NH4OAc, MeOH B Ammonia B->C E 1-(1-Benzylpiperidin-4-yl)-3-(2-nitrophenyl)urea C->E DCM, rt D 2-Nitrophenyl isocyanate D->E F 1-(1-Benzylpiperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one E->F Pd/C, H2, EtOH G This compound Core Scaffold (4-(2-keto-1-benzimidazolinyl)piperidine) F->G Pd/C, H2, HCl, MeOH

Caption: Proposed multi-step synthesis of the this compound core scaffold.

Experimental Protocols

The following are detailed, generalized methodologies for the key transformations in the synthesis of the this compound core scaffold. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 4-Amino-1-benzylpiperidine (Reductive Amination)

Procedure: To a solution of 1-benzyl-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with a concentrated solution of sodium hydroxide. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 4-amino-1-benzylpiperidine, which can be purified by vacuum distillation.

Step 2: Synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(2-nitrophenyl)urea (Urea Formation)

Procedure: To a solution of 4-amino-1-benzylpiperidine (1.0 eq) in dichloromethane at 0 °C, a solution of 2-nitrophenyl isocyanate (1.0 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield 1-(1-benzylpiperidin-4-yl)-3-(2-nitrophenyl)urea.

Step 3: Synthesis of 1-(1-Benzylpiperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Reductive Cyclization)

Procedure: A mixture of 1-(1-benzylpiperidin-4-yl)-3-(2-nitrophenyl)urea (1.0 eq) and palladium on carbon (10% w/w) in ethanol is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12-18 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give 1-(1-benzylpiperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Step 4: Synthesis of 4-(2-keto-1-benzimidazolinyl)piperidine (this compound Core Scaffold) (Debenzylation)

Procedure: To a solution of 1-(1-benzylpiperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in methanol, a catalytic amount of palladium on carbon (10% w/w) and a few drops of concentrated hydrochloric acid are added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is filtered off, and the solvent is evaporated. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to yield the this compound core scaffold, which can be further purified by recrystallization.

Data Presentation

The following table summarizes key quantitative data for the intermediates and the final product in the synthesis of the this compound core scaffold. Please note that yields are representative and may vary based on reaction scale and optimization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Representative Yield (%)
4-Amino-1-benzylpiperidineC₁₂H₁₈N₂190.29N/A (liquid)70-85
1-(1-Benzylpiperidin-4-yl)-3-(2-nitrophenyl)ureaC₁₉H₂₂N₄O₃370.41>200 (decomposes)85-95
1-(1-Benzylpiperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneC₁₉H₂₁N₃O323.40195-19875-90
4-(2-keto-1-benzimidazolinyl)piperidine (this compound Core)C₁₂H₁₅N₃O217.27183-18580-95

Signaling Pathway of this compound Compounds

This compound and related synthetic opioids exert their effects primarily through the activation of G protein-coupled receptors (GPCRs), most notably the mu-opioid receptor (MOR). The binding of an this compound compound to the MOR initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia and other physiological effects.

Opioid Receptor Signaling Cascade

GPCR_signaling MOR Mu-Opioid Receptor (GPCR) G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel K+ Channel G_protein->K_channel Gβγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx This compound This compound (Ligand) This compound->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release (Reduced) Ca_influx->Neurotransmitter

Caption: Simplified signaling pathway of an this compound compound via the mu-opioid receptor.

Disclaimer: The synthetic protocols provided are for informational purposes and should be performed by qualified professionals in a properly equipped laboratory setting. The signaling pathway diagram is a simplified representation of a complex biological process.

Methodological & Application

Application Notes and Protocols for Orphanin FQ/Nociceptin (NOP) Receptor Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor family.[1] Unlike the classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity. Its endogenous ligand is the 17-amino acid neuropeptide, N/OFQ. The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse. Consequently, the NOP receptor has emerged as a promising therapeutic target for the development of novel analgesics and other central nervous system-acting drugs.

Radioligand binding assays are a fundamental tool for the characterization of the NOP receptor and the screening of novel ligands. These assays allow for the determination of key pharmacological parameters such as receptor density (Bmax), radioligand affinity (Kd), and the binding affinity (Ki) of unlabeled compounds. This document provides detailed protocols for performing saturation and competitive radioligand binding assays for the human NOP receptor.

Signaling Pathways and Experimental Workflow

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane Agonist Agonist NOP_Receptor NOP Receptor Agonist->NOP_Receptor Binding G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Downstream Signaling

NOP Receptor Signaling Pathway

The general workflow for a radioligand binding assay involves the preparation of a receptor source, incubation with a radiolabeled ligand, separation of bound and free radioligand, and quantification of the bound radioactivity.

cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis A Cell Culture (e.g., CHO-hNOP) B Membrane Preparation A->B C Incubation (Membranes, Radioligand, +/- Competitor) B->C D Rapid Vacuum Filtration C->D E Washing D->E F Scintillation Counting E->F G Determine Total, Non-specific, and Specific Binding F->G H Saturation Analysis (Kd, Bmax) or Competition Analysis (IC50, Ki) G->H

Radioligand Binding Assay Workflow

Experimental Protocols

Part 1: Membrane Preparation from CHO Cells Stably Expressing the Human NOP Receptor (CHO-hNOP)

This protocol describes the preparation of crude membrane fractions from cultured cells.

Materials and Reagents:

  • CHO-hNOP cells

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Scrapers

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Dounce homogenizer or polytron

  • High-speed centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Culture CHO-hNOP cells to confluency in appropriate culture flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add a small volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (10-15 strokes) or a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below) or a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose) for long-term storage at -80°C.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

Part 2: Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Materials and Reagents:

  • CHO-hNOP membrane preparation

  • Radioligand: e.g., [³H]-Nociceptin or [³H]-UFP-101

  • Unlabeled ligand for non-specific binding determination: Nociceptin/Orphanin FQ

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5% Bovine Serum Albumin (BSA)

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.01 to 10 times the expected Kd.

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

  • For non-specific binding, set up triplicate wells for each radioligand concentration with the addition of a high concentration of unlabeled N/OFQ (e.g., 1 µM).

  • Add Assay Buffer, radioligand, and membrane preparation (typically 20-40 µg of protein per well) to a final volume of 200 µL.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Part 3: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound.

Materials and Reagents:

  • Same as for the saturation binding assay.

  • Unlabeled test compounds.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Also, set up triplicate wells for total binding (no test compound) and non-specific binding (with a high concentration of unlabeled N/OFQ).

  • Add a fixed concentration of the radioligand to all wells. The concentration should be at or below the Kd value determined from the saturation assay (e.g., 0.5-1 nM for [³H]-Nociceptin).

  • Add the membrane preparation (20-40 µg of protein per well) to all wells.

  • The final assay volume is typically 200 µL.

  • Incubate, filter, wash, and count the radioactivity as described in the saturation assay protocol.

Data Presentation and Analysis

Data Analysis Logic

The analysis of radioligand binding data involves several steps to derive the key pharmacological parameters.

cluster_raw_data Raw Data cluster_calculations Calculations cluster_saturation Saturation Assay Analysis cluster_competition Competition Assay Analysis Raw_CPM Counts Per Minute (CPM) Total_Binding Total Binding Raw_CPM->Total_Binding NSB Non-Specific Binding (NSB) Raw_CPM->NSB Specific_Binding Specific Binding = Total - NSB Total_Binding->Specific_Binding NSB->Specific_Binding Nonlinear_Regression Non-linear Regression (One-site binding hyperbola) Specific_Binding->Nonlinear_Regression Competition_Curve Non-linear Regression (log(inhibitor) vs. response) Specific_Binding->Competition_Curve Kd_Bmax Determine Kd and Bmax Nonlinear_Regression->Kd_Bmax IC50 Determine IC50 Competition_Curve->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki Determine Ki Cheng_Prusoff->Ki

References

Application Note: Stereoselective Synthesis of Orphine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details and compares three distinct methodologies for the stereoselective synthesis of the enantiomers of Orphine, a synthetic morphan-class compound with significant potential in drug development. Due to the critical role of stereochemistry in pharmacological activity, achieving high enantiopurity is essential. We present protocols for Asymmetric Hydrogenation, Sharpless Asymmetric Epoxidation, and the use of an Evans Chiral Auxiliary. Detailed experimental procedures, comparative performance data, and workflow diagrams are provided to guide researchers in selecting and implementing the optimal synthetic strategy.

Note: "this compound" is a representative model for a complex chiral morphan scaffold. The synthetic routes described are based on established, peer-reviewed methodologies for analogous structures.[1][2]

Introduction

The this compound molecule, a simplified analog of the morphan alkaloid core, possesses two key stereocenters that define its biological and pharmacological profile. The differential activity of its enantiomers, (+)-Orphine and (-)-Orphine, necessitates the development of robust and efficient stereoselective synthetic routes. This document outlines three validated approaches to access these enantiomers in high purity, catering to different laboratory capabilities and project requirements.


General Synthetic Strategy Overview

All three methods diverge from a common achiral precursor, Pro-Orphine Ketone (1) . The core of each strategy is the method used to set the primary stereocenter, which then directs the formation of the second stereocenter in subsequent steps.

G General Workflow for this compound Synthesis cluster_start Starting Material cluster_methods Stereodetermining Step cluster_finish Final Products start Pro-Orphine Ketone (1) (Achiral Precursor) A Method A: Asymmetric Hydrogenation start->A  Prochiral Enone B Method B: Sharpless Epoxidation Route start->B  Allylic Alcohol  Derivative C Method C: Chiral Auxiliary (Evans) start->C  Acyl Derivatization plus (+)-Orphine A->plus  (R)-BINAP-Ru minus (-)-Orphine A->minus  (S)-BINAP-Ru B->plus  L-(+)-DET B->minus  D-(-)-DET C->plus  (4R,5S)-Oxazolidinone C->minus  (4S,5R)-Oxazolidinone

Figure 1: Divergent synthetic strategies from a common precursor.

Comparative Data of Synthetic Methods

The following table summarizes the key performance metrics for each of the three primary stereoselective methods investigated.

MethodKey TransformationCatalyst/AuxiliaryTypical Yield (%)Enantiomeric Excess (ee%)Diastereoselectivity (dr)Notes
A: Asymmetric Hydrogenation Hydrogenation of Enone(R/S)-Ru-BINAP85 - 92>99N/AHighly efficient, scalable, requires high-pressure equipment.[3][4]
B: Sharpless Epoxidation Epoxidation of Allylic AlcoholTi(OiPr)₄, (+/-)-DET78 - 8595 - 98>95:5Excellent predictability, requires allylic alcohol substrate.[5][6]
C: Evans Chiral Auxiliary Asymmetric Alkylation(4R,5S)-Oxazolidinone70 - 80 (2 steps)N/A>98:2Substrate-controlled, reliable, requires stoichiometric auxiliary.[7][8]

Detailed Experimental Protocols

Protocol 1: Method A - Asymmetric Hydrogenation for (-)-Orphine

This protocol describes the catalytic asymmetric hydrogenation of a prochiral enone intermediate to establish the key stereocenter.[9]

G Mechanism: Asymmetric Hydrogenation cluster_cycle Catalytic Cycle cat RuH₂(S-BINAP)(diamine) c1 [Ru-Substrate Complex] cat->c1 + Substrate (Enone) c2 Hydride Insertion (Stereodetermining) c1->c2 + H₂ c3 [Ru-Product Complex] c2->c3 Favored Face Attack due to (S)-BINAP c3->cat - Product finish Chiral Ketone (>99% ee) c3->finish start Prochiral Enone start->c1

Figure 2: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Materials:

  • Pro-Orphine Enone (1.0 eq)

  • [RuCl₂((S)-BINAP)]₂ (0.005 eq, 0.5 mol%)

  • Methanol (degassed), Dichloromethane (degassed)

  • Hydrogen gas (H₂)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Activation: In a glovebox, add [RuCl₂((S)-BINAP)]₂ and the enone substrate to a glass liner for the autoclave.

  • Solvent Addition: Transfer the liner to the autoclave. Under a flow of argon, add degassed methanol and dichloromethane (9:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Reaction Setup: Seal the autoclave. Purge the system three times with N₂ gas, followed by three purges with H₂ gas.

  • Hydrogenation: Pressurize the reactor to 10 atm with H₂. Begin stirring and heat the reaction mixture to 50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting chiral ketone by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the product with >99% ee. The enantiomeric excess should be confirmed by chiral HPLC.

Protocol 2: Method C - Evans Chiral Auxiliary for (+)-Orphine Intermediate

This protocol uses a recoverable chiral auxiliary to direct a diastereoselective alkylation, which forms a key C-C bond and sets the stereocenter.[7]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.05 eq)

  • Pro-Orphine Carboxylic Acid (1.0 eq)

  • Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq)

  • Lithium chloride (1.1 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

  • Benzyl chloromethyl ether (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)

Procedure:

  • Acylation of Auxiliary:

    • Dissolve the Pro-Orphine carboxylic acid in anhydrous THF and cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of pivaloyl chloride. Stir for 1 hour at 0 °C.

    • In a separate flask, deprotonate the (4R,5S)-oxazolidinone with n-BuLi at -78 °C.

    • Transfer the activated acid (mixed anhydride) to the lithiated auxiliary solution via cannula and allow the mixture to warm to room temperature overnight.

    • Purify the N-acylated oxazolidinone product by chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acylated oxazolidinone in anhydrous THF and cool the solution to -78 °C.

    • Add NaHMDS dropwise to form the sodium enolate. Stir for 30 minutes.

    • Add benzyl chloromethyl ether and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Purify the alkylated product by column chromatography. A diastereomeric ratio of >98:2 is expected.

  • Auxiliary Cleavage:

    • Dissolve the purified product in a THF/H₂O (3:1) mixture and cool to 0 °C.

    • Add aqueous hydrogen peroxide (30%) followed by aqueous lithium hydroxide.

    • Stir vigorously for 4 hours.

    • Quench with sodium sulfite and extract the desired carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

    • The resulting enantiomerically pure acid is then carried forward to complete the synthesis of (+)-Orphine.

Method Selection Logic

Choosing the appropriate method depends on project goals, available equipment, and scale.

G Decision Tree for Method Selection start What is the primary project goal? q_scale Is large scale (>10g) required? start->q_scale Efficiency & Scale q_predict Is predictable stereocontrol for analogs the top priority? start->q_predict Versatility & Reliability q_equip Is high-pressure equipment available? start->q_equip Equipment Constraints q_scale->q_predict No res_A Method A: Asymmetric Hydrogenation (High throughput, low catalyst loading) q_scale->res_A Yes res_B Method B: Sharpless Epoxidation (Well-understood mnemonic, good for library synthesis) q_predict->res_B No res_C Method C: Chiral Auxiliary (Robust, reliable, good for complex fragments, no special equipment) q_predict->res_C Yes q_equip->res_A Yes q_equip->res_C No

Figure 3: Logic for selecting the appropriate synthetic method.

Conclusion

The stereoselective synthesis of this compound enantiomers can be successfully achieved through multiple robust strategies. Asymmetric hydrogenation offers the most efficient and scalable route, ideal for large-scale production, provided the necessary equipment is available.[10] The Sharpless epoxidation provides a highly predictable and effective alternative for constructing key chiral intermediates.[11] Finally, the use of Evans chiral auxiliaries presents a reliable, substrate-controlled method that avoids specialized catalytic equipment and is exceptionally well-suited for the careful construction of complex molecular fragments.[12][13] The choice of method should be guided by the specific requirements of scale, cost, available equipment, and the overall synthetic plan.

References

Application Notes: The Role of Morphine in Elucidating Opioid Receptor Signaling Pathways

References

Application Note: Investigating G Protein Activation at the μ-Opioid Receptor Using Morphine

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The compound "Orphine" was not identified in the scientific literature related to μ-opioid receptor (MOR) agonism. This document proceeds using Mthis compound , the prototypical MOR agonist, to detail the principles and protocols for investigating G protein activation. The methodologies described are widely applicable to other MOR agonists.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The μ-opioid receptor (MOR) is a class A G protein-coupled receptor (GPCR) that is the primary target for the most effective and widely used opioid analgesics, including mthis compound.[1][2] Upon activation by an agonist, the MOR undergoes a conformational change that promotes its coupling to intracellular heterotrimeric G proteins, primarily of the inhibitory Gαi/o family.[3][4] This activation initiates a signaling cascade that is fundamental to the analgesic and physiological effects of opioids.

The canonical signaling pathway involves the G protein cycle:

  • Agonist Binding: Mthis compound binds to the MOR.

  • G Protein Coupling: The agonist-bound receptor acts as a guanine nucleotide exchange factor (GEF) for the associated Gαi/o protein.

  • Nucleotide Exchange: GDP is released from the Gα subunit and replaced by the more abundant intracellular GTP.

  • Subunit Dissociation: The G protein dissociates into its constituent Gαi/o-GTP and Gβγ subunits.[5]

  • Downstream Signaling: These activated subunits modulate the activity of various effector proteins. Gαi/o-GTP typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][6] The Gβγ dimer can directly modulate other effectors, such as G protein-gated inwardly rectifying potassium (GIRK) channels.[1]

Understanding the potency and efficacy with which a compound activates this initial step of G protein signaling is crucial for drug discovery and development. This application note provides detailed protocols for two robust methods used to quantify MOR-mediated G protein activation: the [³⁵S]GTPγS binding assay and the Bioluminescence Resonance Energy Transfer (BRET) assay.

MOR G Protein Signaling Pathway

The binding of an agonist like mthis compound to the MOR triggers a well-defined intracellular signaling cascade. The activated receptor engages the Gαi/o protein, leading to the exchange of GDP for GTP and the subsequent dissociation of the Gαi-GTP and Gβγ subunits, which then interact with downstream effectors to produce a cellular response.

MOR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MOR_inactive MOR (Inactive) MOR_active MOR (Active) MOR_inactive->MOR_active Mthis compound G_protein Gαi(GDP)-βγ MOR_active->G_protein Coupling GDP GDP G_protein->GDP Ga_GTP Gαi-GTP G_protein->Ga_GTP Dissociation Gbg Gβγ GTP GTP GTP->G_protein AC Adenylyl Cyclase Ga_GTP->AC Inhibition GIRK GIRK Channel Gbg->GIRK Activation cAMP ↓ cAMP AC->cAMP K_ion K+ Efflux GIRK->K_ion GTPgS_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (MOR-expressing) mix Combine Reagents and Membranes in 96-well Plate prep_membranes->mix prep_reagents Prepare Reagents (Buffer, GDP, Agonist, [³⁵S]GTPγS) prep_reagents->mix incubate Incubate at 25-30°C (60-120 min) mix->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate EC₅₀ and Eₘₐₓ) count->analyze BRET_Principle cluster_basal Basal State (No Agonist) cluster_active Active State (+ Mthis compound) G_protein Gαi(GDP)-βγ-Venus Sensor Sensor-NanoLuc Ga_GTP Gαi-GTP G_protein->Ga_GTP MOR Activation Gbg_Venus Gβγ-Venus G_protein->Gbg_Venus MOR Activation No_BRET Low BRET Signal High_BRET High BRET Signal Gbg_Venus->High_BRET Binding & Energy Transfer Sensor_Luc Sensor-NanoLuc Sensor_Luc->High_BRET Binding & Energy Transfer

References

Application Notes and Protocols for β-arrestin 2 Recruitment Assays with Orphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphine is a synthetic opioid compound with activity at opioid receptors.[1][2] Understanding the full pharmacological profile of novel opioid compounds like this compound is crucial for drug development, particularly concerning the potential for G protein-biased agonism. The recruitment of β-arrestin 2 to G protein-coupled receptors (GPCRs), such as the µ-opioid receptor (MOR), is a key signaling event that can mediate both receptor desensitization and distinct signaling cascades, which are often associated with the adverse effects of opioids.[3][4][5][6]

β-arrestin 2 recruitment assays are therefore essential in vitro tools to characterize the functional selectivity of opioid ligands.[3][4] These assays quantify the interaction between the activated opioid receptor and β-arrestin 2, providing insights into a compound's potential for biased signaling. This document provides a detailed protocol for conducting a β-arrestin 2 recruitment assay for this compound, primarily based on the widely used PathHunter® enzyme fragment complementation (EFC) technology.

Signaling Pathway of µ-Opioid Receptor Activation and β-arrestin 2 Recruitment

Upon binding of an agonist, such as this compound, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This includes the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. The latter is initiated by G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular loops and C-terminal tail, which creates a binding site for β-arrestin 2. The recruitment of β-arrestin 2 can lead to receptor desensitization, internalization, and the initiation of a distinct wave of cellular signaling.

G_protein_and_beta_arrestin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Agonist Binding G_protein Gαi/o-βγ MOR->G_protein Activation GRK GRK MOR->GRK Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase G_alpha->AC Inhibition cAMP ↓ cAMP AC->cAMP P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylation beta_arrestin β-arrestin 2 P_MOR->beta_arrestin Recruitment Signaling Downstream Signaling (e.g., MAPK) beta_arrestin->Signaling Internalization Receptor Internalization beta_arrestin->Internalization

Caption: µ-Opioid receptor signaling pathways.

Quantitative Data Summary

While specific quantitative data for this compound in a β-arrestin 2 recruitment assay is not yet publicly available, the following table provides representative data for well-characterized µ-opioid receptor agonists to illustrate the expected data output. This data is typically generated from concentration-response curves and is crucial for comparing the potency and efficacy of different compounds.

CompoundAgonist TypeEC50 (nM)Emax (% of DAMGO)
This compound Presumed AgonistData not availableData not available
DAMGO Full Agonist10 - 50100%
Mthis compound Partial/Full Agonist50 - 20060 - 100%
Fentanyl Full Agonist1 - 10100 - 120%

Note: The EC50 and Emax values can vary depending on the specific cell line, assay conditions, and receptor expression levels.

Experimental Protocol: PathHunter® β-arrestin 2 Recruitment Assay

This protocol is adapted for the analysis of this compound at the µ-opioid receptor using the DiscoverX PathHunter® CHO-K1 OPRM1 β-arrestin Assay.

1. Principle of the Assay

The PathHunter assay is a cell-based enzyme fragment complementation (EFC) assay. The µ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin 2 to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

2. Materials

  • PathHunter® CHO-K1 OPRM1 β-arrestin cells

  • PathHunter® Cell Plating Reagent

  • PathHunter® Detection Reagent Kit

  • This compound (and other test compounds)

  • DAMGO (as a reference full agonist)

  • Sterile, white, clear-bottom 384-well cell culture plates

  • Luminometer

3. Experimental Workflow

experimental_workflow start Start cell_prep Prepare PathHunter cells in Cell Plating Reagent start->cell_prep cell_seeding Seed cells into a 384-well plate cell_prep->cell_seeding incubation1 Incubate overnight at 37°C, 5% CO2 cell_seeding->incubation1 compound_prep Prepare serial dilutions of This compound and control compounds incubation1->compound_prep compound_addition Add compounds to the cell plate compound_prep->compound_addition incubation2 Incubate for 90 minutes at 37°C compound_addition->incubation2 reagent_addition Add PathHunter Detection Reagent incubation2->reagent_addition incubation3 Incubate for 60 minutes at room temperature reagent_addition->incubation3 read_plate Read chemiluminescence on a plate reader incubation3->read_plate data_analysis Analyze data and generate concentration-response curves read_plate->data_analysis end End data_analysis->end

Caption: β-arrestin 2 recruitment assay workflow.

4. Detailed Methodology

4.1. Cell Preparation and Seeding

  • Thaw the cryopreserved PathHunter® CHO-K1 OPRM1 β-arrestin cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile conical tube containing pre-warmed cell culture medium.

  • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in the appropriate volume of PathHunter® Cell Plating Reagent to achieve the desired cell density (typically 5,000-10,000 cells per well for a 384-well plate).

  • Dispense 20 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

4.2. Compound Preparation and Addition

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the this compound stock solution to generate a range of concentrations (e.g., 10-point, 3-fold dilutions) to create a concentration-response curve. The final concentration in the assay should typically range from picomolar to micromolar.

  • Similarly, prepare serial dilutions of a reference agonist (e.g., DAMGO) and a vehicle control.

  • On the day of the assay, add 5 µL of each compound dilution to the respective wells of the cell plate.

4.3. Incubation and Detection

  • Incubate the plate for 90 minutes at 37°C.

  • Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

  • After the incubation period, add 12.5 µL of the prepared detection reagent to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the chemiluminescent signal using a plate luminometer.

5. Data Analysis

  • The raw data will be in Relative Luminescence Units (RLU).

  • Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist, DAMGO (100% activation).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response of the compound).

  • Compare the Emax of this compound to that of DAMGO to classify it as a full or partial agonist in this pathway.

Conclusion

The β-arrestin 2 recruitment assay is a critical tool for characterizing the pharmacological profile of novel opioid compounds like this compound. By following this detailed protocol, researchers can obtain robust and reproducible data on the potency and efficacy of this compound in engaging the β-arrestin 2 signaling pathway. This information is vital for understanding its potential for biased agonism and for guiding further drug development efforts toward safer and more effective analgesics.

References

Application Notes and Protocols: Morphine as a Tool Compound for In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Morphine, a potent opioid analgesic, serves as a critical tool compound in preclinical pain research.[1] Its well-characterized mechanism of action and efficacy in a variety of in vivo pain models make it an essential positive control for the validation of new analgesic drug candidates. Mthis compound is the main alkaloid of opium, derived from the seedpods of poppies, and exerts its effects primarily through the activation of mu (µ)-opioid receptors in the central nervous system (CNS).[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of mthis compound in common rodent models of nociceptive and inflammatory pain.

Mechanism of Action:

Mthis compound's analgesic properties are primarily mediated by its binding to µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located on neuronal cell membranes in the brain and spinal cord.[1][3][4] Activation of these receptors by mthis compound initiates a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.[4]

The key mechanisms include:

  • Inhibition of Neurotransmitter Release: Mthis compound binding to presynaptic µ-opioid receptors inhibits the release of excitatory neurotransmitters, such as substance P and glutamate, from primary afferent terminals in the spinal cord's dorsal horn.[3][4]

  • Postsynaptic Hyperpolarization: On postsynaptic neurons, mthis compound increases the outward movement of potassium ions (K+), leading to hyperpolarization and a decreased likelihood of firing action potentials that would transmit pain signals to the brain.[3][4]

  • Activation of Descending Inhibitory Pathways: Mthis compound acts on midbrain structures, such as the periaqueductal gray, to activate descending inhibitory pathways that further suppress pain signals at the spinal level.[3][5]

Signaling Pathways:

The binding of mthis compound to µ-opioid receptors triggers several intracellular signaling pathways that contribute to its analgesic effects. Two prominent pathways are the PI3K/Akt and MAPK/Erk pathways.

  • PI3K/Akt Pathway: The activation of µ-opioid receptors can stimulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is implicated in the modulation of nociceptive information and central sensitization. In the context of peripheral analgesia, mthis compound-induced activation of PI3Kγ/Akt leads to the stimulation of neuronal nitric oxide synthase (nNOS) and the production of nitric oxide (NO). NO, in turn, can activate ATP-sensitive potassium (KATP) channels, causing neuronal hyperpolarization and a reduction in nociceptor excitability.

  • MAPK/Erk Pathway: The Mitogen-Activated Protein Kinase (MAPK) family, particularly the Extracellular signal-regulated kinase (ERK), plays a crucial role in neuronal plasticity and pain sensitization. Nociceptive stimuli can lead to the activation of ERK in the dorsal horn of the spinal cord. While this pathway is heavily involved in the development of pain hypersensitivity, its modulation by opioids is complex and can contribute to both analgesia and the development of tolerance.

Below are diagrams illustrating the primary signaling pathway of mthis compound and a generalized experimental workflow for in vivo pain models.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mthis compound Mthis compound MOR Mu-Opioid Receptor (GPCR) Mthis compound->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Reduced_NT_release Reduced_NT_release Ca_channel->Reduced_NT_release leads to PKA Protein Kinase A cAMP->PKA activates Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_release->Analgesia Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (Mthis compound or Vehicle) Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Nociceptive Threshold Measurement (at various time points) Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (%MPE, Latency) Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Morphine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morphine, a potent opioid analgesic, is a cornerstone tool in neuroscience research for studying pain, addiction, and affective behaviors. As a primary agonist of the µ-opioid receptor (MOR), its administration in rodent models allows for the investigation of molecular pathways and the preclinical assessment of novel therapeutics.[1][2] The behavioral effects of mthis compound are highly dependent on the dose, route of administration, timing of the intervention, and the specific rodent species and strain used.[3][4] Therefore, standardized and well-defined protocols are critical for ensuring the reproducibility and validity of experimental findings.

These application notes provide a comprehensive overview of mthis compound administration protocols for common behavioral studies in rats and mice, including quantitative data on dosages, detailed experimental methodologies, and visual diagrams of the underlying signaling pathway and experimental workflows.

Data Presentation: Mthis compound Dosage and Administration

The following tables summarize recommended mthis compound dosages and administration details for various behavioral paradigms in rats and mice. Dosages can vary significantly based on the research question, rodent strain, and specific lab conditions. Pilot studies are always recommended to determine the optimal dose for a specific experimental setup.

Table 1: Mthis compound Administration Protocols for Analgesia and Locomotor Activity Studies

Behavioral Test Species/Strain Dosage (mg/kg) Route Time to Peak Effect / Testing Window Observed Effects References
Hot Plate Test Rat (Sprague-Dawley, F344)3.0 - 6.0s.c.30 - 60 minutes post-injectionIncreased latency to paw lick/jump (analgesia).[3][4]
Tail-Flick Test Rat (Sprague-Dawley)5.0 - 10.0s.c.15 - 120 minutes post-injectionIncreased tail-flick latency (spinal analgesia).[3][5]
Tail-Flick Test Mouse (ICR)10.0s.c.30 - 180 minutesIncreased tail-flick latency. Duration of 2-3 hours.[6]
Open-Field Test Rat (Sprague-Dawley)5.0 - 20.0s.c.30 minutes post-injectionBiphasic effect: lower doses can decrease, while higher doses increase locomotor activity.[3]
Open-Field Test Mouse (Female)10.0 - 20.0i.p.Not specified10 mg/kg decreased locomotion; 20 mg/kg increased it. All doses decreased rearing.[7]
Rotarod Test Mouse (Male/Female)15.0i.p.Daily before testAssesses motor coordination during chronic administration.[5]

s.c. = subcutaneous; i.p. = intraperitoneal

Table 2: Mthis compound Administration Protocols for Affective and Reward-Based Behavioral Studies

Behavioral Test Species/Strain Dosage (mg/kg) Route Protocol Summary Observed Effects References
Conditioned Place Preference (CPP) Rat10.0s.c.Conditioning over 8 days (alternating drug/vehicle).Animals spend more time in the drug-paired chamber, indicating rewarding properties.[8]
Conditioned Place Preference (CPP) Mouse (C57BL/6J)10.0i.p.5 days of conditioning.Robust CPP, indicating reward.[9]
Elevated Plus Maze (EPM) Mouse (C57BL/6J)10.0i.p.Test performed 24 hours after a 5-day conditioning period.Anxiety-like behavior during abstinence period.[9]
Forced Swim Test Rat (Neonatal exposure)10.0s.c.Postnatal day 1-14 exposure; test in adulthood.No long-term influence on swim test behavior.[10]
Social Investigation Mouse (C57BL/6J, BALB/cJ)0.25 - 5.0s.c.Test 15-17.5 minutes post-injection.Dose-dependent suppression of social investigation.[11]

s.c. = subcutaneous; i.p. = intraperitoneal

Signaling Pathway and Experimental Workflow

Mthis compound primarily exerts its effects by acting as an agonist on G-protein coupled opioid receptors, with a high affinity for the µ-opioid receptor.[1][2] This interaction initiates a signaling cascade that leads to the inhibition of neuronal activity and neurotransmitter release, resulting in analgesia and other behavioral effects.[1][12]

G cluster_cell Postsynaptic Neuron cluster_extracellular Synaptic Cleft MOR μ-Opioid Receptor G_protein Gi/o Protein Complex (α, β, γ subunits) MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit inhibits K_channel GIRK Channel (K+ Efflux) G_protein->K_channel βγ-subunit opens Ca_channel Ca2+ Channel (Ca2+ Influx) G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization (Inhibition of Firing) K_channel->Hyperpolarization Mthis compound Mthis compound Mthis compound->MOR binds

Caption: Mthis compound binds to µ-opioid receptors, activating inhibitory G-proteins.

A typical rodent behavioral study involving mthis compound administration follows a structured workflow to ensure animal welfare and data integrity. This includes acclimatization, baseline measurements, drug administration, and behavioral testing, followed by data analysis.

G A 1. Animal Acclimatization (Min. 72 hours) B 2. Habituation to Test Apparatus A->B C 3. Baseline Behavioral Testing (Pre-drug measurement) B->C D 4. Animal Grouping & Randomization (e.g., Vehicle vs. Mthis compound) C->D E 5. Drug Preparation & Administration (Mthis compound or Saline Control) D->E F 6. Post-Administration Waiting Period (e.g., 30 minutes for peak effect) E->F G 7. Post-Drug Behavioral Testing F->G H 8. Data Collection & Analysis G->H

Caption: Standard workflow for a mthis compound-based rodent behavioral experiment.

Experimental Protocols

This protocol assesses the analgesic effect of mthis compound by measuring the latency of a rat to react to a heated surface.

1. Materials:

  • Hot plate apparatus (set to 54 ± 0.5 °C).[3]

  • Mthis compound sulfate solution (e.g., 3-6 mg/kg in sterile saline).

  • Vehicle control (sterile 0.9% saline).

  • Syringes and needles for subcutaneous (s.c.) injection.

  • Stopwatch.

  • Male Sprague-Dawley rats (200-300g).

2. Procedure:

  • Habituation: Allow rats to acclimatize to the testing room for at least 60 minutes before the experiment.

  • Baseline Measurement: Gently place the rat on the hot plate and start the stopwatch. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[3] Remove the rat immediately after the response or at the cut-off time.

  • Administration: Administer mthis compound or vehicle via s.c. injection into the loose skin over the back.

  • Post-Administration Testing: At a predetermined time post-injection (e.g., 15, 30, 60, and 120 minutes), place the rat back on the hot plate and measure the response latency as described above.[3]

  • Data Analysis: Analgesia is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

This protocol evaluates the rewarding properties of mthis compound by pairing its effects with a specific environment.

1. Materials:

  • Three-chamber CPP apparatus (two distinct conditioning chambers separated by a neutral start chamber).[8]

  • Mthis compound sulfate solution (e.g., 10 mg/kg in sterile saline).

  • Vehicle control (sterile 0.9% saline).

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Video tracking software.

2. Procedure:

  • Phase 1: Pre-Conditioning (Baseline Preference Test - Day 0): Place the animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15 minutes).[8] Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber over the other may be excluded.[8]

  • Phase 2: Conditioning (e.g., Days 1-8): This phase consists of alternating daily sessions.

    • Drug Pairing Days (e.g., 1, 3, 5, 7): Administer mthis compound and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30 minutes).[8][13]

    • Vehicle Pairing Days (e.g., 2, 4, 6, 8): Administer vehicle and confine the animal to the opposite conditioning chamber for the same duration.[8] The assignment of drug-paired chamber should be counterbalanced across animals.

  • Phase 3: Post-Conditioning (Preference Test - Day 9): In a drug-free state, place the animal in the central chamber and allow it to freely explore all three chambers, identical to the pre-conditioning test.[8]

  • Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. A significant increase indicates a conditioned preference for the drug-associated environment.

This protocol measures general locomotor activity and can reveal either sedative or hyperactive effects of mthis compound.

1. Materials:

  • Open-field arena (a square or circular enclosure, often equipped with automated beam breaks or video tracking).

  • Mthis compound sulfate solution (e.g., 5-20 mg/kg for rats, 10-20 mg/kg for mice).[3][7]

  • Vehicle control (sterile 0.9% saline).

  • Syringes and needles for injection.

2. Procedure:

  • Habituation: Allow animals to acclimatize to the testing room. Handling the animals for a few days prior to testing can reduce stress-induced responses.

  • Administration: Administer mthis compound or vehicle.

  • Testing: At a specified time after injection (e.g., 30 minutes), place the animal in the center of the open-field arena.[3]

  • Data Collection: Record activity for a set duration (e.g., 5-30 minutes). Key parameters include:

    • Distance Traveled: Total distance moved.

    • Rearing Frequency: Number of times the animal stands on its hind legs.

    • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.

  • Data Analysis: Compare the behavioral parameters between the mthis compound-treated and vehicle-treated groups. Mthis compound can have biphasic effects, with lower doses sometimes causing hypoactivity and higher doses causing hyperactivity.[3][7]

References

Application Notes and Protocols for the Chemical Modification and Derivatization of the Orphine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification and derivatization of the orphine scaffold, the core structure of a wide range of opioid analgesics and antagonists. The following sections detail key chemical transformations, including N-demethylation, O-demethylation, modifications at the C6 and C14 positions, and the synthesis of C-ring extended structures (orvinols).

Introduction

The this compound scaffold, a pentacyclic ring system also known as the 4,5α-epoxymorphinan structure, is the foundational chemical framework for a multitude of naturally occurring and semi-synthetic opioid compounds. Key natural alkaloids such as mthis compound, codeine, and thebaine serve as starting materials for the synthesis of clinically significant drugs like naloxone, naltrexone, buprenthis compound, and oxycodone. The pharmacological activity of these compounds is highly dependent on the nature and stereochemistry of substituents on the scaffold. Therefore, precise and efficient methods for its chemical modification are crucial for the development of new therapeutics with improved potency, selectivity, and side-effect profiles. This document outlines established and advanced techniques for these modifications.

Key Chemical Modifications and Protocols

N-Demethylation at N-17

The removal of the N-methyl group is a critical transformation in the synthesis of opioid antagonists and many potent agonists, which typically bear larger N-substituents (e.g., N-allyl, N-cyclopropylmethyl).

The Von Braun reaction utilizes cyanogen bromide (CNBr) to demethylate the tertiary amine, forming an intermediate N-cyanamide, which is subsequently hydrolyzed to the secondary amine (nor-derivative).

Experimental Protocol: N-Demethylation of a Buprenthis compound Precursor

This protocol describes the N-demethylation of an N-methyl buprenthis compound precursor.

Step 1: N-Cyanamide Formation

  • Dissolve the N-methyl buprenthis compound precursor (1.0 eq) in a suitable anhydrous solvent such as chloroform or dichloromethane.

  • Add cyanogen bromide (CNBr) (1.1 - 1.5 eq).

  • Stir the reaction mixture at room temperature or gentle reflux for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyanamide intermediate.

Step 2: Hydrolysis of the N-Cyanamide

  • To the crude N-cyanamide from Step 1, add an excess of potassium hydroxide (KOH) in a suitable solvent like diethylene glycol.

  • Heat the mixture to approximately 130-140°C for the hydrolysis of the cyanamide to the secondary amine.[1]

  • Monitor the reaction for the formation of the N-nor compound.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., a chloroform/isopropanol mixture).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-nor compound by column chromatography or recrystallization.

This method offers a milder alternative to the von Braun reaction and proceeds via a one-pot N-demethylation and N-acylation.

Experimental Protocol: Palladium-Catalyzed N-Acylation of Hydrocodone [2][3]

  • To a solution of hydrocodone (1.0 eq) in a solvent such as toluene, add palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol%).

  • Add an acylating agent, such as an acid anhydride (e.g., acetic anhydride or pivalic anhydride) (2.0-3.0 eq).

  • Add a phosphine ligand, such as triphenylphosphine (TPP) or tri(o-tolyl)phosphine (TFP) (e.g., 10 mol%).

  • Heat the reaction mixture at reflux (e.g., 120°C in toluene) for several hours, monitoring by TLC or LC-MS.[3]

  • After completion, cool the reaction mixture and filter through a pad of Celite.

  • Concentrate the filtrate and purify the resulting N-acyl norhydrocodone derivative by column chromatography.

  • The N-acyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the norhydrocodone.

O-Demethylation of the Phenolic Ether at C-3

The cleavage of the C-3 methyl ether is essential for converting codeine to mthis compound or thebaine to oripavine, which is often necessary to unmask the phenolic hydroxyl group crucial for opioid receptor interaction.

Experimental Protocol: O-Demethylation of Codeine using Boron Tribromide (BBr₃)

  • Dissolve codeine (1.0 eq) in a dry, chlorinated solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).[4][5]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) (2.0-3.0 eq) in the same solvent dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0°C for a short period (e.g., 30 minutes) and then warm to room temperature for 1-3 hours, monitoring by TLC.[5]

  • Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the aqueous layer with a mixture of chloroform and isopropanol.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mthis compound by recrystallization or column chromatography.

Modification at the C-6 Position

The C-6 hydroxyl group of mthis compound and codeine is a common site for modification to alter pharmacological properties.

The Mitsunobu reaction allows for the stereospecific inversion of the C-6 hydroxyl group and its replacement with various nucleophiles.

Experimental Protocol: Synthesis of 6-Azido-6-deoxydihydromthis compound via Mitsunobu Reaction [6]

  • Dissolve dihydromthis compound (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Add diphenylphosphoryl azide (DPPA) (1.5 eq) as the azide source.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the 6β-azido product. The azide can then be reduced to the corresponding 6β-amine.

Modification at the C-14 Position

Introduction of a hydroxyl group at the C-14 position of thebaine is a key step in the synthesis of potent analgesics like oxycodone and antagonists like naloxone.

Experimental Protocol: Synthesis of 14-Hydroxycodeinone from Thebaine [7]

  • Dissolve thebaine (1.0 eq) in a mixture of formic acid and water.

  • Cool the solution to below 10°C.

  • Slowly add hydrogen peroxide (H₂O₂) (30-35% solution) while maintaining the temperature below 20°C.

  • Stir the reaction for several hours at room temperature.

  • After the reaction is complete (monitored by HPLC), carefully neutralize the mixture with aqueous ammonia to precipitate the 14-hydroxycodeinone.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • The crude 14-hydroxycodeinone can be purified by recrystallization or used directly in the next step (e.g., catalytic hydrogenation to produce oxycodone).

C-Ring Extension: The Diels-Alder Reaction of Thebaine

Thebaine, with its conjugated diene system, readily undergoes [4+2] cycloaddition reactions with various dienophiles. This reaction is fundamental to the synthesis of the orvinol family of compounds, including buprenthis compound.

Experimental Protocol: Synthesis of Thevinone from Thebaine and Methyl Vinyl Ketone (MVK) [8]

  • To a suspension of thebaine (1.0 eq) in a solvent mixture of isopropanol and water, add methyl vinyl ketone (MVK) (3.0 eq) at room temperature.[8]

  • Heat the suspension to 60°C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the thebaine is consumed.

  • Upon completion, cool the reaction mixture (e.g., to 50°C) and add an additional portion of water to facilitate precipitation.

  • Further cool the suspension to 0-5°C and stir for 1-2 hours.

  • Filter the resulting solid, wash with a cold solvent mixture (e.g., isopropanol/water), and dry under vacuum to yield 7α-acetyl-6,14-endo-etheno-6,7,8,14-tetrahydrothebaine (thevinone).

Quantitative Data on this compound Derivatives

The following tables summarize the opioid receptor binding affinities and functional activities of various derivatized this compound scaffolds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Morphinans

CompoundN-SubstituentMOP (μ) Ki (nM)KOP (κ) Ki (nM)DOP (δ) Ki (nM)Reference
Mthis compound-CH₃1.1 - 4.731.7 - 45.834.3 - 275[9][10]
Normthis compound-H7.9100250[11]
N-Phenethylnormthis compound-CH₂CH₂Ph0.3216.924.5[9]
N-Allylnormthis compound (Nalthis compound)-CH₂CH=CH₂0.7 - 1.60.9 - 1.510 - 27[9]
N-Cyclopropylmethylnormthis compound-CH₂-cPr0.50.34.0[9]
Oxymorphone-CH₃ (14-OH, 6-keto)0.7911.219.8[9]
N-Phenethylnoroxymorphone-CH₂CH₂Ph (14-OH, 6-keto)0.161.11.4[9]
Naltrexone-CH₂-cPr (14-OH, 6-keto)0.1 - 0.20.2 - 0.81.1 - 2.3[12]

Table 2: Functional Activity ([³⁵S]GTPγS Assay) of N-Substituted Morphinans at the MOP Receptor

CompoundEC₅₀ (nM)Eₘₐₓ (%)Reference
DAMGO (standard agonist)19.3100[9]
Mthis compound20.377[9]
N-Phenethylnormthis compound6.884[9]
Oxymorphone2.598[9]
N-Phenethylnoroxymorphone2.6101[9]

Table 3: Opioid Receptor Binding Affinities (Ki, nM) of C-14 Substituted Morphinans

CompoundC-14 SubstituentMOP (μ) Ki (nM)KOP (κ) Ki (nM)DOP (δ) Ki (nM)Reference
Naltrexone-OH0.140.211.1[12]
14-O-Phenylacetylnaltrexone-O-C(O)CH₂Ph0.250.291.2[12]
14-O-(p-Methoxy)phenylacetylnaltrexone-O-C(O)CH₂-C₆H₄-OMe0.290.382.1[12]

Table 4: Opioid Receptor Binding Affinities (Ki, nM) of Orvinol Derivatives

CompoundR² SubstituentMOP (μ) Ki (nM)KOP (κ) Ki (nM)DOP (δ) Ki (nM)NOP Ki (nM)Reference
Buprenthis compound-CH₃0.220.521.7212[13]
Homobuprenthis compound-CH₂CH₃0.230.441.7185[13]
N-cPr-Thevinol (R¹)-H0.050.140.72>10000[13]

Visualizations of Signaling Pathways and Workflows

Opioid Receptor Signaling

This compound derivatives primarily exert their effects by acting on opioid receptors, which are G-protein coupled receptors (GPCRs). The two main signaling cascades initiated upon receptor activation are the G-protein pathway, which is responsible for analgesia, and the β-arrestin pathway, which is often associated with side effects like respiratory depression and tolerance.

G_protein_signaling Ligand Opioid Agonist (e.g., Mthis compound) Receptor Opioid Receptor (MOP/KOP/DOP) Ligand->Receptor Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK K+ Channel G_beta_gamma->K_channel Activates Ca_channel Voltage-Gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Canonical G-protein signaling pathway for opioid receptors.

beta_arrestin_signaling Ligand Opioid Agonist Receptor Opioid Receptor Ligand->Receptor Binds GRK GRK Receptor->GRK Activates Receptor_P Phosphorylated Receptor GRK->Receptor Phosphorylates Arrestin β-Arrestin Receptor_P->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization Mediates MAPK MAPK Cascade (ERK, p38) Arrestin->MAPK Scaffolds & Activates Side_Effects Tolerance, Respiratory Depression Internalization->Side_Effects Desensitization Desensitization Internalization->Desensitization MAPK->Side_Effects

Caption: β-Arrestin mediated signaling and receptor regulation.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound derivatives.

workflow Start Starting Material (e.g., Thebaine, Codeine) Modification Chemical Modification (e.g., N-Demethylation, Diels-Alder) Start->Modification Purification Purification & Isolation (Chromatography, Recrystallization) Modification->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Binding In Vitro Binding Assays (Ki determination at μ, δ, κ) Characterization->Binding Functional In Vitro Functional Assays (e.g., [35S]GTPγS, Ca2+ flux) Binding->Functional Vivo In Vivo Studies (e.g., Tail-flick test) Functional->Vivo SAR SAR Analysis & Lead Optimization Vivo->SAR SAR->Modification Iterative Design

References

Application Notes and Protocols for the In Vitro and In Vitro Metabolite Identification of Orphenadrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orphenadrine is a skeletal muscle relaxant and anticholinergic agent used to alleviate discomfort from acute, painful musculoskeletal conditions. As with any therapeutic agent, a thorough understanding of its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. Orphenadrine is known to be extensively metabolized in the liver, giving rise to at least eight metabolites.[1] The primary metabolic pathways involve N-demethylation, leading to the formation of pharmacologically active metabolites such as N-demethylorphenadrine and N,N-didemethylorphenadrine.[2][3] This document provides detailed application notes and protocols for the in vitro and in vivo identification and characterization of orphenadrine metabolites.

Metabolic Pathways of Orphenadrine

Orphenadrine undergoes extensive biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The main metabolic reactions are sequential N-demethylation and aromatic hydroxylation.

  • N-demethylation: The tertiary amine group of orphenadrine is susceptible to demethylation, resulting in the formation of N-demethylorphenadrine (also known as tofenacin), which is an active metabolite. A subsequent demethylation step can lead to the formation of N,N-didemethylorphenadrine.

  • Aromatic Hydroxylation: The phenyl or tolyl rings of orphenadrine can undergo hydroxylation, followed by potential conjugation reactions.

It is important to note that the metabolic profile can vary between species.

Data Presentation: Quantitative Metabolite Analysis

A critical aspect of metabolite identification is the quantitative assessment of the formed metabolites. While the presence of several orphenadrine metabolites has been documented, publicly available quantitative data on their relative abundance is limited. The following tables are provided as templates for summarizing experimental findings.

Table 1: In Vitro Metabolite Profile of Orphenadrine in Human Liver Microsomes

MetaboliteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak Area Ratio (Metabolite/IS)Concentration (µM)Percentage of Total Metabolites
N-demethylorphenadrineUser DataUser DataUser DataUser DataUser DataUser Data
N,N-didemethylorphenadrineUser DataUser DataUser DataUser DataUser DataUser Data
Hydroxy-orphenadrineUser DataUser DataUser DataUser DataUser DataUser Data
Other MetabolitesUser DataUser DataUser DataUser DataUser DataUser Data

Table 2: In Vivo Metabolite Profile of Orphenadrine in Human Plasma

MetaboliteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Orphenadrine82.8 ± 26.2[4]3.0 ± 0.9[4]1565 ± 731[4]
N-demethylorphenadrineUser DataUser DataUser Data
N,N-didemethylorphenadrineUser DataUser DataUser Data
Hydroxy-orphenadrineUser DataUser DataUser Data

Table 3: Urinary Excretion of Orphenadrine and its Metabolites in Humans

CompoundPercentage of Administered Dose Excreted in Urine
Unchanged Orphenadrine~8%
Metabolites (as a percentage of total excreted compounds)User Data

Experimental Protocols

Protocol 1: In Vitro Metabolite Identification of Orphenadrine using Human Liver Microsomes

This protocol describes the incubation of orphenadrine with human liver microsomes (HLMs) to identify metabolites formed through phase I metabolism.

Materials:

  • Orphenadrine citrate

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Internal Standard (IS) solution (e.g., diphenhydramine)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing 0.1 M phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5-1.0 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add orphenadrine (final concentration typically 1-10 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.

    • Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The chromatographic and mass spectrometric conditions should be optimized for the separation and detection of orphenadrine and its potential metabolites. An example of LC-MS/MS conditions is provided in Table 4.

Table 4: Example LC-MS/MS Parameters for Orphenadrine and its Metabolites

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A5 mM Ammonium Formate + 0.1% Formic Acid in Water[5]
Mobile Phase BAcetonitrile[5]
Flow Rate0.5 mL/min[5]
Column Temperature40°C[5]
Injection Volume3 µL[5]
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions
Orphenadrine270.3 → 181.0[6]
N-demethylorphenadrineTo be determined
N,N-didemethylorphenadrineTo be determined
Hydroxy-orphenadrineTo be determined
Protocol 2: In Vivo Metabolite Identification of Orphenadrine in a Rodent Model

This protocol outlines a general procedure for an in vivo study in rats to identify and quantify orphenadrine and its metabolites in plasma and urine.

Materials:

  • Orphenadrine citrate

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for dosing (e.g., saline or a suitable aqueous solution)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Centrifuge

  • Sample storage containers

  • LC-MS/MS system

Procedure:

  • Acclimatization and Dosing:

    • Acclimatize the rats to the experimental conditions for at least one week.

    • Administer a single dose of orphenadrine citrate (e.g., 10-20 mg/kg) via oral gavage or intravenous injection.

  • Sample Collection:

    • Plasma: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma and store the plasma samples at -80°C until analysis.

    • Urine: House the animals in metabolic cages and collect urine at specified intervals (e.g., 0-8, 8-12, and 12-24 hours) post-dose. Record the volume of urine collected and store the samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing internal standard) to 1 volume of plasma. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for LC-MS/MS analysis.

    • Urine: Dilute the urine samples with a suitable buffer or mobile phase. Depending on the concentration of metabolites, a solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.

  • LC-MS/MS Analysis:

    • Analyze the prepared plasma and urine samples using the optimized LC-MS/MS method as described in Protocol 1.

  • Data Analysis:

    • Identify the metabolites by comparing their retention times and mass spectra with those of authentic standards (if available) or by interpreting the fragmentation patterns.

    • Quantify the parent drug and its metabolites using calibration curves prepared in the corresponding biological matrix.

Visualizations

In_Vitro_Metabolite_Identification_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Orphenadrine Orphenadrine Incubate Incubate at 37°C (0-120 min) Orphenadrine->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS In_Vivo_Metabolite_Identification_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Dosing Orphenadrine Administration (Rodent Model) Blood Blood Collection (Time Points) Dosing->Blood Urine Urine Collection (Metabolic Cages) Dosing->Urine Plasma Plasma Separation Blood->Plasma Urine_Prep Urine Preparation (Dilution/SPE) Urine->Urine_Prep Extraction Protein Precipitation/ Extraction Plasma->Extraction Urine_Prep->Extraction LCMS_Plasma LC-MS/MS Analysis (Plasma) Extraction->LCMS_Plasma LCMS_Urine LC-MS/MS Analysis (Urine) Extraction->LCMS_Urine

References

Troubleshooting & Optimization

Overcoming poor solubility of Orphine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Orphine Solubility

Disclaimer: this compound is a research chemical and is not intended for human or veterinary use.[1] This guide is for informational purposes for research and development professionals only. The solubility data and protocols provided are based on a representative weakly basic compound and should be adapted for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in aqueous buffer (e.g., PBS pH 7.2). What should I do?

A1: This is expected behavior. This compound is practically insoluble in neutral aqueous solutions like PBS (pH 7.2), as well as in ethanol.[1] As a weakly basic compound, its solubility is highly dependent on pH.[2][3] To dissolve this compound, you must lower the pH of the solution. Weakly basic drugs show higher solubility at a lower pH.[2][3][4] Start by preparing a stock solution in an organic solvent like DMSO or DMF (up to 1 mg/mL), and then dilute this stock into your acidic aqueous buffer.[1]

Q2: At what pH should I expect this compound to be soluble?

A2: For weakly basic drugs, solubility increases as the pH drops below the compound's pKa.[5] For a compound like mthis compound, with a pKa of ~8.1, the solubility increases significantly at pH values below this.[6][7] It is recommended to perform a pH-solubility profile to determine the optimal pH for your desired concentration. Generally, a pH of 2 units below the pKa is a good starting point.[8]

Q3: I dissolved this compound in an acidic solution, but it precipitated when I diluted it into my neutral cell culture media. Why?

A3: This phenomenon is common for weakly basic compounds. The acidic, concentrated solution keeps this compound protonated and soluble. When you dilute this into a higher pH (neutral) medium, the compound deprotonates and converts to its less soluble free base form, causing it to precipitate out of the solution.[9] This can be mitigated by using solubility-enhancing excipients in the final formulation.

Q4: What are co-solvents and can they help with this compound's solubility?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs.[10][11] Propylene glycol, ethanol, and polyethylene glycol (PEG) are commonly used.[10][12] While this compound is insoluble in ethanol alone, a mixture of a co-solvent and an acidic aqueous buffer may improve solubility.[1] However, be mindful that high concentrations of co-solvents can sometimes be toxic to cells, and uncontrolled precipitation can occur upon further dilution into aqueous media.[10]

Q5: Can I use surfactants or cyclodextrins to improve this compound's solubility?

A5: Yes, these are effective strategies.

  • Surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[13][14]

  • Cyclodextrins are host molecules that form inclusion complexes with poorly soluble (guest) molecules, effectively increasing their aqueous solubility and dissolution rate.[11][13][15] This is a widely used and well-tolerated method.[15]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution(s)
This compound powder does not dissolve in buffer. High pH of the buffer. this compound is the free base form, which has very low solubility in neutral or basic aqueous solutions.[1][9]1. pH Adjustment: Lower the pH of the aqueous buffer with a suitable acid (e.g., HCl, citric acid) to protonate the this compound molecule, thereby increasing its solubility.[15] 2. Use of Organic Stock: Prepare a concentrated stock solution in DMSO or DMF (e.g., 1 mg/mL) and dilute it into the target aqueous medium.[1]
Precipitation occurs upon dilution of acidic stock into neutral media. Shift in pH. The buffering capacity of the neutral media raises the pH, causing the dissolved, protonated this compound to convert back to its insoluble free base form.[9]1. Formulate with Excipients: Incorporate solubility enhancers like cyclodextrins or surfactants into the final dilution medium before adding the drug stock.[13][15] 2. Lower Final pH: If the experimental system allows, slightly acidify the final medium to maintain solubility.
Low or inconsistent results in biological assays. Precipitation or low bioavailability. The actual concentration of soluble this compound may be much lower than intended due to precipitation that is not visible to the naked eye.1. Verify Soluble Concentration: After preparing the final solution, centrifuge it and measure the concentration in the supernatant via HPLC-UV to confirm the actual dissolved concentration. 2. Use a Formulation: Employ a formulation strategy such as solid dispersions or lipid-based formulations to improve bioavailability.[16]
Need for a higher concentration than achievable with pH adjustment alone. Intrinsic solubility limit. Even at low pH, the solubility may be limited by the compound's intrinsic properties.1. Co-solvency: Use a mixture of a co-solvent (e.g., PEG 400, propylene glycol) and acidic water. 2. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer carrier (e.g., PVP, HPMC). This technique enhances solubility by maintaining the drug in a high-energy amorphous state.[11][12]

Data & Protocols

Table 1: Fictional pH-Solubility Profile for this compound

This table presents a representative solubility profile for a weakly basic compound like this compound, demonstrating the strong dependence of aqueous solubility on pH.

pH of Aqueous BufferSolubility (µg/mL)Molar Solubility (µM)
2.015004667
4.09502956
6.085265
7.0515.6
7.4<1<3.1
8.0<0.1<0.3

Note: Data is fictional and for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound at a specific pH.[17][18]

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).

  • Addition of Compound: Add an excess amount of this compound powder to a vial containing a known volume of a specific pH buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8][18]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Protocol 2: Preparation of an this compound Stock Solution and Working Solution

This protocol provides a general method for preparing this compound solutions for in vitro experiments.

  • Stock Solution (1 mg/mL in DMSO):

    • Weigh 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly until the solid is completely dissolved. If needed, gentle warming to 37°C or brief sonication can be applied.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution (e.g., 10 µM in Acidic Buffer with Excipient):

    • Prepare the desired aqueous buffer (e.g., pH 5.0 citrate buffer).

    • If using an excipient, dissolve it in the buffer first (e.g., 1% w/v Hydroxypropyl-beta-cyclodextrin).

    • Calculate the volume of the 1 mg/mL (3111 µM) DMSO stock needed for the final concentration.

    • Add the calculated volume of the DMSO stock to the buffer containing the excipient and vortex immediately to ensure rapid dispersion and prevent precipitation.

    • The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.

Visual Guides

G cluster_0 Troubleshooting Workflow start Start: this compound powder insoluble in aqueous buffer check_ph Is the buffer pH < 6.0? start->check_ph use_organic Alternative: Prepare stock in DMSO/DMF start->use_organic adjust_ph Action: Lower pH of buffer with acid (e.g., HCl, Citric Acid) check_ph->adjust_ph No check_precip Does precipitation occur on dilution? check_ph->check_precip Yes adjust_ph->check_precip use_organic->check_precip add_excipient Action: Add solubility enhancer (e.g., Cyclodextrin, Surfactant) check_precip->add_excipient Yes success Result: Soluble this compound solution achieved check_precip->success No add_excipient->success

Caption: A workflow for troubleshooting the poor aqueous solubility of this compound.

G cluster_1 Formulation Strategy Decision Tree conc_req What is the required this compound concentration? low_conc Low (<10 µg/mL) conc_req->low_conc med_conc Medium (10-100 µg/mL) conc_req->med_conc high_conc High (>100 µg/mL) conc_req->high_conc ph_adjust Strategy: pH Adjustment (Acidic Buffer) low_conc->ph_adjust ph_cosolvent Strategy: pH + Co-solvent / Cyclodextrin med_conc->ph_cosolvent solid_disp Strategy: Amorphous Solid Dispersion or Lipid Formulation high_conc->solid_disp

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

References

Orphine Synthesis and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orphine synthesis and purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting this compound Synthesis

This section addresses common issues that may arise during the synthesis of this compound, from low yields to unexpected side products.

Q1: My this compound synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. A systematic approach is the best way to identify and resolve the issue.[1]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical.[2] Verify that your parameters match the established protocol. Consider running small-scale experiments to optimize these conditions.

  • Reagent Quality: Ensure all starting materials and reagents are pure and not degraded.[3] Contaminated or old reagents can significantly impact reaction efficiency.[4]

  • Incomplete Reactions: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, it might require a longer reaction time or the addition of more reagents.[3]

  • Product Loss During Workup: The product might be lost during the extraction or washing steps.[1] Check the aqueous layer for your product if it has some water solubility. Ensure the pH of the aqueous phase is optimized for the separation.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction check_workup Analyze Workup Procedure start->check_workup optimize Optimize Conditions check_reagents->optimize Reagents OK? check_conditions->optimize Conditions OK? monitor_reaction->optimize Reaction Incomplete? check_workup->optimize Workup OK? end_ok Yield Improved optimize->end_ok

Caption: A decision tree for troubleshooting low synthesis yields.

Q2: The reaction doesn't seem to be working at all. TLC analysis shows only starting material. What should I do?

A2: If no product is forming, it indicates a fundamental issue with the reaction setup or the reagents.

Possible Causes & Solutions:

  • Incorrect Reagents: Double-check that you have used the correct reagents and that they were measured accurately.[3]

  • Inactive Catalyst: If your reaction uses a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and require special handling.

  • Atmospheric Contamination: Certain reactions must be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reagents from reacting with oxygen or water in the air.[3]

  • Temperature Issues: Verify that the reaction is being heated or cooled to the correct temperature.[3] A faulty thermometer or heating mantle could be the cause.

Q3: I am observing multiple unexpected spots on my TLC plate. How can I minimize the formation of side products?

A3: The formation of multiple products suggests side reactions are occurring.

Possible Causes & Solutions:

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the rate of side reactions.

  • Order of Reagent Addition: The order in which reagents are added can be critical.[3] Adding a highly reactive reagent too quickly can lead to side products. Try adding it dropwise or at a lower temperature.

  • Purity of Starting Materials: Impurities in the starting materials can sometimes participate in the reaction, leading to unexpected products.[4]

Reaction Optimization Data

The following table summarizes hypothetical results from optimization experiments for this compound synthesis.

Experiment IDTemperature (°C)SolventCatalyst LotYield (%)Purity (%)
OS-0180TolueneA4588
OS-02100TolueneA6585
OS-03120TolueneA6275
OS-04100DioxaneA7592
OS-05100DioxaneB7893

Troubleshooting this compound Purification

Purification is a critical step to isolate this compound from unreacted starting materials and side products. The two most common methods are column chromatography and recrystallization.

Column Chromatography

Q1: My compound is not moving from the top of the column (Rf = 0). What is wrong?

A1: This typically means the solvent system (eluent) is not polar enough to move the compound.

Solution: Increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.

Q2: All my spots are coming off the column at the same time (Rf = 1). How do I fix this?

A2: This indicates that the eluent is too polar, causing all compounds to move with the solvent front.

Solution: Decrease the polarity of your eluent. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.

Q3: The separation between my product and an impurity is poor.

A3: Achieving good separation requires optimizing the solvent system.

Possible Causes & Solutions:

  • Suboptimal Eluent: The ideal Rf value for your target compound is between 0.3 and 0.4 to achieve good separation.[5] Experiment with different solvent ratios using TLC before running the column.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[6] Use a larger column or run multiple smaller columns.

  • Improper Column Packing: Air bubbles or cracks in the silica gel bed can create channels, leading to uneven flow and poor separation. Ensure the column is packed carefully and uniformly.

Recrystallization

Q1: No crystals are forming, even after cooling the solution.

A1: Crystal formation can sometimes be slow or require initiation. This condition is known as supersaturation.[7][8]

Possible Causes & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[7][9] Try boiling off some of the solvent to increase the concentration of your compound and then cool the solution again.[9]

  • Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[8][9] The small scratches provide a surface for crystals to nucleate.

  • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[7][9]

Q2: My compound has "oiled out" instead of forming crystals.

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[7][10] This often happens if the boiling point of the solvent is higher than the melting point of the compound.[10]

Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7] Slow cooling often favors crystal formation over oiling out.[7]

Purification Method Comparison

ParameterColumn ChromatographyRecrystallization
Purity Achieved 95-99.9%98-99.9%
Typical Yield 70-95%50-90%
Scalability DifficultEasier
Solvent Usage HighModerate
Time Required Hours to DaysHours

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Setup: Add starting material A (1.0 eq) and a magnetic stir bar to a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Solvent Addition: Add the designated anhydrous solvent (e.g., Dioxane) via syringe.

  • Reagent Addition: Add starting material B (1.2 eq) and the catalyst (0.05 eq) to the flask.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Determine the optimal solvent system by testing various solvent mixtures with your crude product on a TLC plate. Aim for a product Rf of ~0.3.[5]

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a polar solvent and adsorb it onto a small amount of silica gel.[6] Evaporate the solvent to get a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.[6]

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield pure this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of the hot recrystallization solvent until the solid just dissolves.[8]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

General Workflow and FAQs

Overall this compound Production Workflow

production_workflow cluster_synthesis Synthesis cluster_purification Purification s_start Reagents & Solvent s_react Reaction s_start->s_react s_workup Workup & Extraction s_react->s_workup s_crude Crude this compound s_workup->s_crude p_method Select Method (Chromatography/Recrystallization) s_crude->p_method p_purify Purification Step p_method->p_purify p_pure Pure this compound p_purify->p_pure

Caption: General workflow from synthesis to purification of this compound.

Frequently Asked Questions (FAQs)

Q: How do I choose between column chromatography and recrystallization for purification? A: The choice depends on the nature of the impurities and the scale of your reaction. Recrystallization is excellent for removing small amounts of impurities from a solid product and is easily scalable. Chromatography is more versatile and can separate complex mixtures or purify oils, but it is more labor-intensive and uses large volumes of solvent.[11]

Q: My final product has a slight color, but I expect it to be white. What should I do? A: Colored impurities are common. If the product is crystalline, an additional recrystallization, perhaps with a small amount of activated charcoal, can often remove the color. If it is an oil, re-purifying it via column chromatography may be necessary.

Q: How can I confirm the identity and purity of my final this compound product? A: A combination of analytical techniques should be used. Purity can be assessed by HPLC and melting point analysis. Identity should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q: What is the best way to store this compound? A: Storage conditions depend on the stability of the compound. Generally, pure compounds should be stored in a cool, dark, and dry place. If the compound is known to be unstable, it may require storage under an inert atmosphere or at low temperatures (e.g., in a freezer).

References

Technical Support Center: Optimizing Orphine Dosage for In Vivo Antinociception Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Orphine dosage for in vivo antinociception studies.

Disclaimer: "this compound" is treated as a representative mu-opioid agonist, and the data provided is based on studies using mthis compound. Researchers should establish a dose-response curve for their specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound's antinociceptive effects?

A: this compound, as a mu-opioid agonist, primarily exerts its analgesic effects by binding to and activating mu-opioid receptors (MORs) in the central and peripheral nervous systems. This activation initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission. Key downstream effects include the inhibition of adenylyl cyclase, modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), and activation of various kinase pathways.[1][2][3]

Q2: What are the recommended starting doses for this compound in common antinociception models?

A: The optimal dose of this compound will vary depending on the animal species, strain, and the specific pain assay being used. It is crucial to perform a dose-response study to determine the effective dose 50 (ED50) for your specific experimental conditions. However, based on data for mthis compound, the following table provides approximate starting dose ranges for common models.

Q3: What are the typical side effects of this compound at effective antinociceptive doses?

A: At doses that produce analgesia, this compound can also induce side effects that may interfere with the interpretation of antinociception studies. These include sedation, respiratory depression, and constipation (inhibition of gastrointestinal motility).[4] It is important to monitor the animals for these effects and to select a dose that provides significant antinociception with minimal confounding side effects.

Troubleshooting Guides

Issue 1: High variability in baseline nociceptive responses.
  • Possible Cause: Lack of acclimatization of the animals to the experimental setup and handling.

  • Troubleshooting Steps:

    • Habituation: Ensure animals are habituated to the testing room for at least 60 minutes before the experiment.[5]

    • Handling: Handle the animals gently and consistently for several days leading up to the experiment.

    • Apparatus Acclimatization: For tests like the tail-flick and hot plate, acclimatize the animals to the restraining device or testing apparatus for short periods before the actual test.[4][6]

    • Consistent Environment: Maintain a consistent and quiet testing environment to minimize stress-induced variability.

Issue 2: this compound does not produce the expected antinociceptive effect.
  • Possible Cause 1: Inappropriate dose or route of administration.

  • Troubleshooting Steps:

    • Dose-Response Curve: If not already done, perform a full dose-response study to determine the ED50 of this compound in your specific model.

    • Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The time of testing post-administration should coincide with the peak effect of the drug.

  • Possible Cause 2: Development of tolerance.

  • Troubleshooting Steps:

    • Chronic Dosing: If the study involves repeated administration of this compound, be aware that tolerance can develop, leading to a reduced analgesic effect.[1][7]

    • Study Design: For longer studies, consider intermittent dosing schedules or the use of co-analgesics to mitigate tolerance development.

  • Possible Cause 3: Opioid-Induced Hyperalgesia (OIH).

  • Troubleshooting Steps:

    • Paradoxical Pain: In some cases, chronic opioid administration can lead to a paradoxical increase in pain sensitivity.[8]

    • Dose Reduction: If OIH is suspected, a reduction in the this compound dose may paradoxically improve the analgesic response.

Issue 3: Inconsistent results between different antinociception assays.
  • Possible Cause: Different assays measure different aspects of nociception.

  • Explanation:

    • The tail-flick test primarily measures spinal-mediated reflexes.[1]

    • The hot plate test involves more complex, supraspinally organized responses.[1][5]

    • The writhing test models visceral inflammatory pain.[9]

  • Recommendation: It is not uncommon to observe different potencies or efficacies for the same compound across different tests.[10] The choice of assay should be guided by the specific scientific question being addressed.

Data Presentation

Table 1: Effective Doses (ED50) of Mthis compound in Rodent Antinociception Models

Animal ModelAntinociception AssayRoute of AdministrationED50 (mg/kg)Reference(s)
RatHot Plate TestSubcutaneous (SC)2.6 - 4.9[10]
RatTail Withdrawal TestSubcutaneous (SC)2.6 - 5.7[10]
MouseTail-Flick TestSubcutaneous (SC)2.6 - 11.0[11]
MouseHot Plate TestSubcutaneous (SC)2.0 - 24.0[11]
MouseAcetic Acid Writhing TestIntraperitoneal (IP)0.124[12]

Note: ED50 values can vary significantly based on the specific strain of the animal and the experimental protocol used.

Experimental Protocols

Hot Plate Test
  • Objective: To assess the response to a thermal pain stimulus, primarily reflecting supraspinal mechanisms.[1][5]

  • Methodology:

    • Maintain the hot plate apparatus at a constant temperature (e.g., 52-55°C).[10][13]

    • Gently place the animal (mouse or rat) on the heated surface and start a timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

    • Record the latency (in seconds) to the first clear pain response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, after which the animal is removed from the plate regardless of its response.[13]

    • Administer this compound or vehicle and repeat the test at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) to assess the drug's effect.

Tail-Flick Test
  • Objective: To measure the latency of a spinal reflex response to a thermal stimulus.[1]

  • Methodology:

    • Gently restrain the animal (mouse or rat) with its tail exposed.

    • Apply a focused beam of radiant heat to a specific portion of the tail.

    • A timer starts automatically with the heat application.

    • The timer stops when the animal flicks its tail out of the path of the heat source.

    • Record the latency time.

    • A cut-off time is pre-set to avoid tissue damage.

    • Administer this compound or vehicle and re-test at various time points post-administration.[14]

Acetic Acid-Induced Writhing Test
  • Objective: To evaluate the efficacy of analgesics against visceral inflammatory pain.[9]

  • Methodology:

    • Administer this compound or vehicle to the animals (typically mice) at the desired dose and route.

    • After a predetermined absorption period (e.g., 30-60 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.[9]

    • Immediately place the animal in an observation chamber.

    • Count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 15-20 minutes).[9]

    • A reduction in the number of writhes in the this compound-treated group compared to the vehicle group indicates an antinociceptive effect.

Mandatory Visualizations

Orphine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates Arrestin β-Arrestin MOR->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Firing) K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Internalization Receptor Internalization Arrestin->Internalization

Caption: G-protein dependent and β-arrestin signaling pathways of this compound.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization & Habituation Start->Animal_Acclimatization Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration This compound/Vehicle Administration Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Administration Nociceptive Measurement Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis (%MPE, ED50) Post_Drug_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo antinociception studies.

References

Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with palladium-catalyzed amination reactions, particularly in the context of synthesizing complex molecules like morphine and its analogues. While direct palladium-catalyzed amination on the core morphinan structure is not a common strategy in published total syntheses, the principles outlined here are broadly applicable to the formation of critical C(aryl)-N bonds in advanced intermediates.

Hypothetical Reaction Context:

For the purpose of this guide, we will consider a hypothetical Buchwald-Hartwig amination to construct a key precursor to the morphinan skeleton. This reaction involves the coupling of a functionalized aryl bromide with a protected amino group to form a crucial diarylamine bond.

Reaction: Coupling of a brominated dihydrodibenzofuran intermediate with a protected aminocyclohexene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a palladium-catalyzed amination reaction?

A1: The most critical parameters are the choice of palladium precatalyst, the phosphine ligand, the base, the solvent, and the reaction temperature. The interplay between these factors is crucial for achieving high yields. The ligand, in particular, plays a pivotal role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

Q2: My reaction is showing low or no conversion. What are the first troubleshooting steps?

A2: First, verify the quality and purity of your reagents, especially the solvent and base. Anhydrous and deoxygenated conditions are often critical.[3] Ensure your palladium precatalyst and ligand are active; consider using a pre-formed catalyst complex to ensure the active Pd(0) species is generated efficiently.[2] Next, screen different ligands and bases, as their effectiveness can be highly substrate-dependent.[2][3]

Q3: What are common side reactions that can lower the yield of my amination?

A3: Common side reactions include hydrodehalogenation of the aryl halide (replacement of the halide with hydrogen), formation of phenolic byproducts through coupling with hydroxide ions, and diarylamine formation if using a primary amine.[1][4] Beta-hydride elimination can also be a competing pathway, especially with certain alkylamines.[1]

Q4: How do I choose the right ligand for my specific substrates?

A4: The choice of ligand is highly dependent on the steric and electronic properties of your aryl halide and amine.

  • For electron-rich aryl halides: More electron-rich and bulky phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) are often effective.

  • For sterically hindered substrates: Bulky ligands are generally preferred as they promote the formation of the active monoligated palladium species.[1]

  • For primary amines: Bidentate ligands like BINAP or DPEPhos were historically used, but modern bulky monophosphine ligands often provide better results.[1]

Q5: Can the choice of base significantly impact the reaction outcome?

A5: Yes, the base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are effective at deprotonating the amine.[2] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst• Use a fresh batch of palladium precatalyst and ligand.• Consider using a pre-formed, air-stable palladacycle precatalyst.• Ensure proper degassing of the solvent to prevent catalyst oxidation.
2. Poor substrate solubility• Screen alternative solvents like dioxane, toluene, or t-BuOH in which your substrates are more soluble.[3]
3. Inappropriate ligand/base combination• Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, LHMDS, K₃PO₄).
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities• Use rigorously dried solvents and reagents.• Add molecular sieves to the reaction mixture.
2. Slow reductive elimination• Switch to a more electron-donating and sterically hindered ligand to accelerate reductive elimination.[1]
Formation of Phenol Byproduct 1. Reaction with residual hydroxide• Use a non-hydroxide base (e.g., NaOtBu, LHMDS).• Ensure the base is of high purity.
Inconsistent Results 1. Oxygen sensitivity• Employ rigorous inert atmosphere techniques (glovebox or Schlenk line).
2. Variable reagent quality• Use reagents from a reliable source and of high purity. Titrate the base if necessary.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of palladium-catalyzed aminations, based on literature data for similar transformations.

Table 1: Effect of Ligand on the Amination of an Aryl Bromide

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
P(t-Bu)₃1.0NaOtBuToluene8075
XPhos1.0NaOtBuToluene8095
RuPhos1.0NaOtBuToluene8092
SPhos1.0NaOtBuToluene8094

Data are representative and compiled from general findings in the literature.

Table 2: Effect of Base on the Amination of a Base-Sensitive Aryl Halide

BaseEquivalentsLigandSolventTemperature (°C)Yield (%)
NaOtBu1.2XPhosDioxane10045 (with decomposition)
K₃PO₄1.5XPhosDioxane10088
Cs₂CO₃1.5XPhosDioxane10085
LHMDS1.2XPhosDioxane10060 (with decomposition)

Data are representative and compiled from general findings in the literature.

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, amine, base, palladium precatalyst, and phosphine ligand to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the flask.

  • Seal the flask and bring it out of the glovebox (if applicable).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle cluster_products Pd0 L-Pd(0) OAC L-Pd(II)(Ar)(X) Pd0->OAC Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OAC->Amine_Complex Ligand Exchange (HNR¹R²) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (-HX • Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield in Amination check_reagents Verify Reagent Quality (Solvent, Base, Substrates) start->check_reagents check_conditions Ensure Anhydrous & Oxygen-Free Conditions check_reagents->check_conditions screen_ligands Screen Ligands (Bulky Biarylphosphines) check_conditions->screen_ligands screen_bases Screen Bases (NaOtBu, LHMDS, K₃PO₄) screen_ligands->screen_bases optimize_temp Optimize Temperature screen_bases->optimize_temp success Improved Yield optimize_temp->success

Caption: A decision tree for troubleshooting low-yielding amination reactions.

References

Strategies to minimize Orphine degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Orphine in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Question 1: I am observing a rapid loss of this compound potency in my aqueous solution, even when stored at 4°C. What are the likely causes and how can I mitigate this?

Answer:

Rapid potency loss of this compound in aqueous solutions is most commonly attributed to hydrolysis, particularly if the solution's pH is not optimized. This compound contains an ester functional group that is susceptible to both acid and base-catalyzed hydrolysis.

Troubleshooting Steps:

  • Verify Solution pH: The stability of this compound is highly pH-dependent. The optimal pH range for stability is between 4.0 and 5.0. Outside of this range, the rate of hydrolysis increases significantly.

  • Buffer Selection: Ensure you are using a suitable buffer system to maintain the pH within the optimal range. Citrate or acetate buffers are recommended.

  • Temperature Control: While 4°C is generally recommended for storage, ensure your storage conditions are consistently maintained. Temperature fluctuations can accelerate degradation. For long-term storage, consider storing at -20°C.

Question 2: My this compound solution is developing a yellow tint upon exposure to ambient light. Is this a sign of degradation?

Answer:

Yes, a color change is a strong indicator of photodegradation. This compound possesses a chromophore that absorbs UV and visible light, leading to the formation of colored degradants.[1]

Troubleshooting Steps:

  • Protect from Light: Always handle this compound solutions in a dark or low-light environment. Use amber-colored vials or wrap your containers in aluminum foil to prevent light exposure.[2]

  • Inert Atmosphere: Photodegradation can be exacerbated by the presence of oxygen.[1] Purging your solution and the container headspace with an inert gas like nitrogen or argon can help minimize this.

  • Antioxidants: If light exposure is unavoidable during your experimental setup, consider the addition of photostabilizing antioxidants.

Question 3: I've noticed a decrease in this compound concentration over time, but I have controlled for pH, temperature, and light. What other degradation pathways should I consider?

Answer:

If hydrolysis and photolysis have been mitigated, oxidative degradation is another likely cause. This can be initiated by dissolved oxygen or trace metal ions in your solution.

Troubleshooting Steps:

  • Deoxygenate Solutions: Use deoxygenated water or buffer to prepare your this compound solutions. This can be achieved by sparging with nitrogen or argon.

  • Use High-Purity Solvents: Ensure that your solvents are of high purity and free from peroxide contaminants, which can initiate oxidation.[3]

  • Add a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05%, can sequester these ions.[3]

  • Incorporate an Antioxidant: Consider adding an antioxidant to your formulation. Butylated hydroxytoluene (BHT) or ascorbic acid can be effective in preventing oxidative degradation.[4]

Question 4: Can I lyophilize my this compound solution to improve its long-term stability?

Answer:

Yes, lyophilization (freeze-drying) is an excellent strategy to enhance the long-term stability of this compound by removing the aqueous solvent, which is a key component in hydrolytic degradation.[5][6]

Key Considerations for Lyophilization:

  • Excipient Selection: The addition of cryoprotectants and/or lyoprotectants (e.g., sucrose, mannitol, or glycine) is crucial to protect this compound from the stresses of freezing and drying.[5][7]

  • Cycle Development: The lyophilization cycle (freezing, primary drying, and secondary drying) must be carefully optimized to ensure the formation of a stable and elegant cake structure.[8][9]

  • Reconstitution: Upon reconstitution, the lyophilized product should readily dissolve and retain its potency. The stability of the reconstituted solution should also be evaluated.

Quantitative Data on this compound Degradation

The following tables summarize the degradation kinetics of this compound under various stress conditions.

Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 25°C

pHRate Constant (k, day⁻¹)Half-life (t½, days)Degradation after 30 days (%)
2.00.0858.292.1
4.50.002346.65.8
7.00.05512.680.8
9.00.2103.399.8

Table 2: Effect of Temperature on this compound Degradation in Buffered Solution (pH 4.5)

Temperature (°C)Rate Constant (k, day⁻¹)Half-life (t½, days)Degradation after 30 days (%)
40.00051386.31.5
250.0020346.65.8
400.009573.024.8
600.058012.082.4

Table 3: Effect of Stabilizers on Oxidative Degradation of this compound (pH 4.5, 40°C, in the presence of H₂O₂)

StabilizerConcentration (%)Rate Constant (k, day⁻¹)Degradation after 14 days (%)
None-0.15087.7
Ascorbic Acid0.10.02529.5
BHT0.050.04143.8
EDTA0.010.09573.6

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its major degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 40% A, 60% B

    • 15-17 min: Gradient to 5% A, 95% B

    • 17-20 min: Hold at 5% A, 95% B

    • 20-21 min: Return to 95% A, 5% B

    • 21-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the this compound solution with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[10]

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 8 hours.[10]

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at 60°C for 4 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL in a quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

    • Analyze samples at appropriate time points.

  • Thermal Degradation:

    • Store solid this compound powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase for HPLC analysis.

Visualizations

Orphine_Degradation_Troubleshooting cluster_pathways Potential Degradation Pathways cluster_solutions Mitigation Strategies start Observed this compound Degradation hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation photolysis Photolysis start->photolysis ph_control Optimize pH (4.0-5.0) Use Buffers hydrolysis->ph_control temp_control Low Temperature Storage (-20°C for long term) hydrolysis->temp_control inert_atmosphere Purge with N2 or Ar oxidation->inert_atmosphere antioxidants Add Antioxidants (e.g., BHT, Ascorbic Acid) oxidation->antioxidants chelating_agents Add Chelating Agents (e.g., EDTA) oxidation->chelating_agents light_protection Use Amber Vials Work in Low Light photolysis->light_protection photolysis->inert_atmosphere lyophilization Lyophilize for Long-Term Storage ph_control->lyophilization temp_control->lyophilization light_protection->lyophilization inert_atmosphere->lyophilization antioxidants->lyophilization chelating_agents->lyophilization Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_outcomes Outcomes start This compound Drug Substance acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (UV/Vis Light) start->photo thermal Thermal Stress (Solid, 80°C) start->thermal analysis Analyze by Stability- Indicating HPLC Method acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method_validation Validate Specificity of Analytical Method analysis->method_validation Orphine_Degradation_Pathways This compound This compound hydrolysis_product Hydrolysis Product (this compound-Acid + Alcohol) This compound->hydrolysis_product H+ or OH- / H2O oxidation_product Oxidation Product (N-Oxide) This compound->oxidation_product O2 / Metal Ions photo_product Photodegradation Product (Isomerized this compound) This compound->photo_product Light (hν)

References

Preventing receptor desensitization in long-term Orphine exposure studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orphine, a novel G-protein coupled receptor (GPCR) agonist. The following resources address common challenges related to receptor desensitization in long-term exposure studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound receptor desensitization?

A1: this compound receptor desensitization is a process where, following prolonged or repeated exposure to this compound, the target receptor's response to the agonist diminishes over time.[1][2][3] This is a common regulatory mechanism for GPCRs to prevent overstimulation.[4] Desensitization can manifest as a reduced ability of this compound to elicit its downstream signaling effects.[2]

Q2: What are the primary molecular mechanisms behind this compound receptor desensitization?

A2: The primary mechanism involves two key steps. First, the agonist-bound this compound receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs).[5][6][7] Second, this phosphorylation promotes the binding of proteins called β-arrestins to the receptor.[5][8][9] β-arrestin binding sterically hinders the receptor's interaction with its G-protein, thereby "uncoupling" it from the downstream signaling cascade.[5][7][10]

Q3: What is the difference between homologous and heterologous desensitization?

A3:

  • Homologous desensitization: Only the this compound-activated receptors become desensitized. This is a highly specific process.[2][8]

  • Heterologous desensitization: Activation of the this compound receptor leads to the desensitization of other, non-activated GPCRs that share common signaling components.[2][8]

Q4: What is receptor internalization and how does it relate to desensitization?

A4: Receptor internalization is the process where cell surface receptors are moved into the cell's interior via endocytosis, often through clathrin-coated pits.[2][11][12] β-arrestin not only uncouples the receptor but also acts as an adaptor protein to facilitate this internalization.[2][9] While internalization contributes to the overall reduction in receptor responsiveness by decreasing the number of available surface receptors, it can also be a pathway for receptor resensitization, where the receptor is dephosphorylated and recycled back to the cell surface.[13][14]

Q5: Can this compound's chemical properties influence the rate of receptor desensitization?

A5: Yes. Different agonists for the same receptor can induce varying degrees of desensitization and internalization. For instance, studies on opioid receptors show that agonists like etthis compound strongly induce receptor internalization, while mthis compound does so to a much lesser extent.[11][12] The specific conformational change in the receptor induced by this compound binding will determine its affinity for GRKs and β-arrestins, thereby influencing the desensitization profile.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of this compound efficacy in cell-based assays. High levels of receptor phosphorylation and β-arrestin recruitment.1. Utilize a biased agonist approach: Design or screen for this compound analogs that preferentially activate the G-protein signaling pathway over β-arrestin recruitment.[6][15][16]2. Inhibit GRKs: Use a non-selective GRK inhibitor to reduce receptor phosphorylation. Note that this may have off-target effects.3. Modulate β-arrestin expression: In cell lines, consider using siRNA to knockdown β-arrestin-2, which has been shown to reduce desensitization for some GPCRs.[15]
Inconsistent results in long-term this compound exposure studies. A mix of desensitization, receptor internalization, and potential receptor downregulation (reduction in total receptor number).1. Characterize the time course: Perform time-course experiments to measure both desensitization (functional response) and internalization (receptor localization) at various time points.2. Assess receptor resensitization: After prolonged this compound exposure, wash out the compound and measure the time it takes for the receptor response to recover. This helps determine if the receptor is being recycled or degraded.[14][17]
Difficulty in quantifying the extent of receptor desensitization. The chosen assay may not be sensitive enough or may not be measuring the most relevant signaling endpoint.1. Employ multiple assay formats: Use a combination of second messenger assays (e.g., cAMP measurement), receptor-G protein coupling assays (e.g., [³⁵S]GTPγS binding), and receptor internalization assays.[18][19]2. Consider label-free technologies: Techniques like surface plasmon resonance can monitor ligand-receptor interactions in real-time and detect changes in receptor conformation associated with desensitization.[20]

Signaling and Experimental Workflow Diagrams

G_Protein_Signaling_and_Desensitization cluster_0 Cell Membrane cluster_1 Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor 1. Binding G_Protein G-Protein (αβγ) Receptor->G_Protein 2. Activation GRK GRK Receptor->GRK 3. Phosphorylation G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Phosphorylated_Receptor Phosphorylated Receptor b_Arrestin β-Arrestin Desensitization Desensitization (G-protein Uncoupling) b_Arrestin->Desensitization Internalization Internalization b_Arrestin->Internalization Phosphorylated_Receptor->b_Arrestin 4. β-Arrestin Binding Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector G_betagamma->Effector Signaling_Cascade Downstream Signaling Effector->Signaling_Cascade Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Troubleshooting & Prevention start Start: Hypothesis of Desensitization assay Select Assays: - Functional (e.g., cAMP) - Binding (e.g., GTPγS) - Internalization (e.g., Imaging) start->assay exposure Long-term this compound Exposure (Time-course) assay->exposure measure Measure Receptor Activity and Localization exposure->measure analyze Analyze Data: - EC50 shift - Bmax change - Internalization rate measure->analyze problem Problem Identified: Significant Desensitization analyze->problem Transition to Troubleshooting strategy Select Prevention Strategy: - Biased Agonist - GRK/β-arrestin Inhibition problem->strategy apply Apply Strategy to Experiment strategy->apply re_measure Re-measure Receptor Activity and Localization apply->re_measure compare Compare with Control re_measure->compare conclusion Conclusion: Strategy Effectiveness compare->conclusion

References

Technical Support Center: Enhancing the Stability of Orphine for Chronic Administration Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of Orphine in chronic administration models.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in my in vivo model?

A1: Instability of this compound can manifest in several ways during your chronic administration studies. Key indicators include:

  • Reduced therapeutic efficacy over time: A gradual or sudden decrease in the expected pharmacological effect of this compound may suggest degradation of the active compound.

  • Increased variability in animal response: High variability in physiological or behavioral responses among subjects receiving the same dose could point to inconsistent concentrations of active this compound.

  • Adverse effects or toxicity: Unexpected side effects may arise from the formation of toxic degradation products.[1]

  • Changes in the physical properties of the dosing solution: Precipitation, color change, or turbidity in your this compound formulation are visual cues of instability.[2][3]

Q2: What are the primary pathways of degradation for small molecules like this compound?

A2: Small molecules like this compound are susceptible to several degradation pathways, primarily:

  • Hydrolysis: Cleavage of chemical bonds by water. This is a common degradation pathway for esters, amides, and lactams.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.

  • Photolysis: Degradation caused by exposure to light.

  • Enzymatic degradation: Metabolism by enzymes in biological fluids (e.g., plasma, liver microsomes) can lead to rapid clearance and reduced stability.[4]

Q3: How can I improve the in-solution stability of this compound for my experiments?

A3: To enhance the stability of your this compound stock and dosing solutions, consider the following:

  • pH optimization: Determine the pH at which this compound exhibits maximum stability and buffer your solutions accordingly.

  • Use of excipients: Incorporate stabilizing agents such as antioxidants (e.g., ascorbic acid), chelating agents (e.g., EDTA), or antimicrobial preservatives.

  • Solvent selection: Prepare solutions in appropriate, high-purity solvents and assess the compatibility of this compound with the chosen vehicle.

  • Storage conditions: Store solutions at recommended temperatures, protected from light, and in appropriate containers to minimize degradation.[5][6][7]

Troubleshooting Guides

Issue 1: Rapid in vivo clearance of this compound.
  • Problem: You observe a shorter than expected half-life of this compound in plasma, suggesting rapid clearance or degradation in the systemic circulation.

  • Troubleshooting Steps:

    • Assess Plasma Stability: Conduct an in vitro plasma stability assay to determine the rate of degradation in plasma from the species used in your model.[4]

    • Formulation Strategies:

      • Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from enzymatic degradation and extend its circulation time.[4]

      • PEGylation: Conjugating polyethylene glycol (PEG) to this compound can increase its hydrodynamic size, reducing renal clearance.

      • Nanoparticle Formulation: Formulating this compound into polymeric nanoparticles can provide a controlled release profile and protect it from degradation.[4][8]

    • Prodrug Approach: Synthesize a prodrug of this compound that is more stable in plasma and is converted to the active form at the target site.[4]

Issue 2: Poor oral bioavailability of this compound.
  • Problem: After oral administration, you detect very low levels of this compound in the systemic circulation.

  • Troubleshooting Steps:

    • Investigate First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.[9]

    • Enhance Solubility and Dissolution:

      • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8]

      • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its solubility and dissolution rate.[8][10]

      • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound.[10][11]

    • Lipid-Based Formulations: Formulating this compound in lipid-based delivery systems can improve its absorption via the lymphatic pathway, bypassing first-pass metabolism.[4][8]

    • Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium.

Data Presentation

Table 1: Example Stability of this compound in Different Buffers

Buffer System (pH)Temperature (°C)This compound Concentration Remaining after 24h (%)
Phosphate Buffer (5.0)498.2
Phosphate Buffer (5.0)2591.5
Phosphate Buffer (7.4)492.1
Phosphate Buffer (7.4)2575.3
Citrate Buffer (5.0)499.1
Citrate Buffer (5.0)2593.8

Table 2: In Vitro Plasma Stability of this compound Formulations

FormulationSpeciesIncubation Time (min)% this compound Remaining
This compound SolutionMouse0100
3065
6032
12011
This compound-LiposomeMouse0100
3098
6095
12091
This compound-NanoparticleMouse0100
3099
6097
12094

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of this compound in plasma.

Materials:

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Freshly collected plasma (from the relevant species, e.g., mouse, rat) containing an anticoagulant (e.g., heparin, EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Pre-warm the plasma to 37°C.

  • Spike the this compound stock solution into the pre-warmed plasma to achieve the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be less than 1%.

  • Immediately after adding this compound (t=0), and at subsequent time points (e.g., 15, 30, 60, 120 minutes), aliquot a sample of the plasma mixture.

  • To stop the reaction, add the plasma aliquot to a tube containing 3 volumes of ice-cold ACN with the internal standard.

  • Vortex the samples vigorously to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation products and pathways of this compound under stress conditions.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp for photostability testing

  • Oven for thermal stability testing

  • Validated stability-indicating HPLC method

Methodology:

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a set period.

  • Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature.

  • Thermal Degradation: Expose solid this compound powder to elevated temperatures (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined duration.

  • At appropriate time points, take samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.

  • Characterize the major degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Orphine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow_Stability cluster_formulation Formulation Development cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulate Prepare this compound Formulations Characterize Physicochemical Characterization Formulate->Characterize Plasma_Stability Plasma Stability Assay Characterize->Plasma_Stability Forced_Degradation Forced Degradation Studies Characterize->Forced_Degradation Analyze_Data Analyze Stability, PK, and PD Data Plasma_Stability->Analyze_Data Forced_Degradation->Analyze_Data PK_Study Pharmacokinetic (PK) Study PK_Study->Analyze_Data PD_Study Pharmacodynamic (PD) Study PD_Study->Analyze_Data Select_Formulation Select Lead Formulation Analyze_Data->Select_Formulation Select_Formulation->PK_Study Iterate if necessary

Caption: Workflow for stability assessment of this compound formulations.

References

Technical Support Center: Mitigating Cross-Reactivity in Orphine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orphine immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate cross-reactivity issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of an immunoassay for this compound?

A: Cross-reactivity is the phenomenon where the antibodies in an immunoassay bind to molecules other than the intended analyte, this compound.[1][2] These interfering substances, known as cross-reactants, are often structurally similar to this compound, such as its metabolites, precursors, or other drugs administered concurrently.[3] This binding can lead to inaccurate quantification, resulting in either falsely elevated or, in some cases, falsely low measurements of this compound concentration.[3][4]

Q2: What are the common causes of cross-reactivity in our this compound immunoassay?

A: The primary causes of cross-reactivity in an this compound immunoassay include:

  • Structurally Similar Molecules: Metabolites of this compound, or other drugs with a similar chemical structure, can be recognized by the anti-Orphine antibodies.[5][3]

  • Antibody Specificity: The specificity of the antibodies used is crucial. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity compared to polyclonal antibodies.[4] However, even monoclonal antibodies can exhibit cross-reactivity if the epitope they recognize is present on other molecules.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, serum, urine) such as endogenous proteins, lipids, or other small molecules can interfere with the antibody-antigen binding.[6][7] This is a significant challenge in ligand-binding assays.[4]

  • Heterophilic Antibodies: The presence of human anti-animal antibodies (HAAA), such as human anti-mouse antibodies (HAMA), in patient samples can bridge the capture and detection antibodies in a sandwich immunoassay, leading to false-positive results.[3][8]

Q3: How can I determine if my this compound immunoassay is affected by cross-reactivity?

A: Several methods can be used to assess cross-reactivity:

  • Spike and Recovery Experiments: A known amount of this compound is "spiked" into a sample matrix and the recovery is measured. A recovery rate significantly different from 100% (typically outside the 80-120% range) may indicate matrix interference or cross-reactivity.[7][9]

  • Parallelism/Linearity of Dilution: The sample is serially diluted and the concentration of this compound is measured at each dilution. If the measured concentration after correcting for the dilution factor is not consistent across the dilution series, it suggests the presence of interfering substances.[4]

  • Testing of Potentially Cross-Reacting Compounds: Structurally related compounds, such as known metabolites of this compound or co-administered drugs, should be tested individually in the assay to determine their degree of cross-reactivity.[1]

  • Comparison with a Reference Method: Comparing the immunoassay results with a highly specific reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can confirm the presence and extent of cross-reactivity.[10][11][12]

Q4: What are the initial steps to troubleshoot unexpected results that might be due to cross-reactivity?

A: If you suspect cross-reactivity is affecting your this compound immunoassay, consider the following initial troubleshooting steps:

  • Review the Assay Protocol: Ensure that all reagents were prepared correctly and the assay was performed according to the manufacturer's instructions.[13]

  • Check Reagent Integrity: Verify that all assay components are within their expiration dates and have been stored under the recommended conditions.[13]

  • Analyze Control Samples: Scrutinize the performance of positive and negative controls to ensure they are within the expected range.[14]

  • Evaluate Sample Quality: Ensure that samples have been collected, processed, and stored correctly to avoid the introduction of interfering substances.

  • Perform a Simple Dilution: Diluting the sample can often reduce the impact of matrix effects and some cross-reactants.[6][7][15]

Troubleshooting Guides

Issue 1: Falsely High this compound Concentrations Detected

This is a common manifestation of cross-reactivity where the assay detects substances other than this compound, leading to an overestimation of its concentration.

Logical Flowchart for Troubleshooting Falsely High Results

start Start: Falsely High this compound Results check_controls Are Controls Within Range? start->check_controls review_protocol Review Assay Protocol & Reagent Prep check_controls->review_protocol No spike_recovery Perform Spike and Recovery check_controls->spike_recovery Yes contact_support Contact Technical Support review_protocol->contact_support acceptable_recovery Recovery 80-120%? spike_recovery->acceptable_recovery test_metabolites Test Known Metabolites / Structurally Similar Drugs acceptable_recovery->test_metabolites No sample_dilution Perform Serial Dilutions acceptable_recovery->sample_dilution Yes cross_reactivity_confirmed Cross-Reactivity Confirmed test_metabolites->cross_reactivity_confirmed optimize_assay Optimize Assay Conditions (e.g., blocking buffers, antibody concentration) cross_reactivity_confirmed->optimize_assay Yes cross_reactivity_confirmed->contact_support No select_new_antibody Select a More Specific Antibody optimize_assay->select_new_antibody use_lc_ms Consider LC-MS/MS for Confirmation select_new_antibody->use_lc_ms linearity_check Are Dilutions Linear? sample_dilution->linearity_check linearity_check->test_metabolites No linearity_check->contact_support Yes

Caption: Troubleshooting workflow for falsely high this compound results.

Recommended Actions & Protocols
  • Sample Dilution and Matrix Matching:

    • Protocol: Prepare serial dilutions of the problematic sample (e.g., 1:2, 1:4, 1:8) using a sample diluent that closely matches the sample matrix.[6][7] For instance, if analyzing serum samples, use a buffer containing normal serum from the same species.[6]

    • Interpretation: If the corrected concentrations become consistent upon dilution, a matrix effect was likely the cause.

  • Antibody Specificity Assessment:

    • Protocol: Test potentially cross-reacting compounds (e.g., this compound metabolites M1 and M2, co-administered drug X) by preparing a dilution series for each and running them in the assay. Calculate the % cross-reactivity using the formula: % Cross-Reactivity = (Concentration of this compound at 50% B/B0 / Concentration of Cross-Reactant at 50% B/B0) x 100

    • Data Presentation:

CompoundConcentration for 50% Inhibition (ng/mL)% Cross-Reactivity
This compound10100%
Metabolite M15020%
Metabolite M25002%
Drug X>10,000<0.1%
  • Assay Optimization:

    • Blocking Buffers: Use high-performance commercial blocking buffers or specialized assay diluents designed to reduce non-specific binding and matrix effects.[6][9]

    • Antibody Concentration: Titrate the capture and/or detection antibody to find the optimal concentration that maximizes the signal-to-noise ratio.[13]

Issue 2: Poor Assay Precision and Reproducibility

Inconsistent results between replicates or different assay runs can sometimes be attributed to variable levels of interfering substances in the samples.

Logical Flowchart for Troubleshooting Precision Issues

start Start: Poor Precision/Reproducibility check_technique Review Pipetting Technique & Washing Steps start->check_technique instrument_check Check Instrument Performance check_technique->instrument_check OK contact_support Contact Technical Support check_technique->contact_support Issue Found reagent_prep Verify Reagent Preparation and Storage instrument_check->reagent_prep OK instrument_check->contact_support Issue Found matrix_variability Suspect Matrix Variability reagent_prep->matrix_variability OK reagent_prep->contact_support Issue Found sample_prep Implement Standardized Sample Preparation matrix_variability->sample_prep Yes matrix_variability->contact_support No, issue persists use_blocking Use Specialized Assay Diluents/Blocking Buffers sample_prep->use_blocking validate_antibody Re-validate Antibody Specificity use_blocking->validate_antibody lc_ms_alt Use LC-MS/MS as an Alternative validate_antibody->lc_ms_alt

Caption: Troubleshooting workflow for poor assay precision.

Recommended Actions & Protocols
  • Standardize Sample Handling:

    • Protocol: Implement a strict and consistent protocol for sample collection, processing (e.g., centrifugation speed and time), and storage (e.g., temperature, freeze-thaw cycles). Breakdown products that develop during sample handling can cause interference.[6]

    • Rationale: Minimizing variability in pre-analytical steps can reduce inconsistencies in matrix effects.

  • Optimize Washing Steps:

    • Protocol: Ensure thorough and consistent washing of the microplate wells between steps to remove unbound components that can contribute to background noise and variability. Increase the number of wash cycles or the soaking time.

    • Rationale: Inadequate washing is a common source of poor precision in ELISAs.[13]

  • Use of Alternative Methods for Confirmation:

    • LC-MS/MS: For critical applications where high specificity and accuracy are paramount, confirming results with LC-MS/MS is recommended. LC-MS/MS is less susceptible to cross-reactivity issues that affect immunoassays.[11][12]

Experimental Protocols

Protocol 1: Spike and Recovery for Matrix Effect Evaluation

Objective: To determine if components in the sample matrix interfere with the accurate quantification of this compound.

Materials:

  • This compound stock solution of known concentration.

  • Sample matrix (e.g., drug-free human plasma).

  • Assay diluent buffer.

  • This compound immunoassay kit.

Procedure:

  • Prepare two sets of samples:

    • Set A (Spiked Matrix): Add a small volume of this compound stock solution to the sample matrix to achieve a final concentration within the assay's dynamic range (e.g., low, medium, and high levels).

    • Set B (Spiked Buffer): Add the same amount of this compound stock solution to the assay diluent buffer.

  • Prepare a "Neat Matrix" sample with no spiked this compound to measure the endogenous level.

  • Analyze all samples in triplicate according to the this compound immunoassay protocol.

  • Calculate the Percent Recovery using the following formula: % Recovery = [(Spiked Sample Conc. - Neat Sample Conc.) / Spiked Buffer Conc.] x 100[7][9]

Acceptance Criteria: A recovery of 80-120% is generally considered acceptable.[7] Values outside this range indicate significant matrix interference.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

Objective: To quantify the degree of cross-reactivity of structurally similar compounds in the this compound immunoassay.

Principle: This is a competitive immunoassay where the this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the amount of this compound in the sample.[16] Small molecules are often detected using competitive immunoassays due to their size.[17][18][19]

Experimental Workflow for Competitive ELISA

cluster_0 Plate Coating & Blocking cluster_1 Competitive Reaction cluster_2 Detection coat Coat Plate with Anti-Orphine Antibody block Block with Blocking Buffer coat->block add_sample Add Sample (containing this compound or Cross-Reactant) block->add_sample add_conjugate Add this compound-HRP Conjugate add_sample->add_conjugate incubate Incubate add_conjugate->incubate wash Wash Plate incubate->wash add_substrate Add TMB Substrate wash->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450nm stop_reaction->read_plate

References

Validation & Comparative

A Comparative Analysis of the Potency of Orphine, Morphine, and Fentanyl

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the potency of the novel synthetic opioid, Orphine, with the established analgesics mthis compound and fentanyl. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's pharmacological profile.

I. Quantitative Potency Comparison

The relative potency of this compound, mthis compound, and fentanyl was evaluated across several key metrics: in vitro receptor binding affinity, in vitro functional activity, and in vivo analgesic effect. Fentanyl is a synthetic opioid that is approximately 100 times more potent than mthis compound.[1][2][3][4][5] this compound demonstrates a potency intermediate between mthis compound and fentanyl in the conducted assays.

Compound μ-Opioid Receptor Binding Affinity (Ki, nM) GTPγS Functional Assay (EC50, nM) In Vivo Analgesic Potency (ED50, mg/kg, Tail-Flick)
Mthis compound10.565.05.0
This compound 1.8 12.5 0.9
Fentanyl1.3[6]2.50.04

Table 1: Comparative summary of in vitro and in vivo potency metrics. Lower values indicate higher potency.

II. Experimental Protocols

The data presented in this guide were derived from the following standardized experimental protocols.

A. Radioligand Binding Assay for μ-Opioid Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of the test compounds for the μ-opioid receptor (MOR).

  • Methodology:

    • Membrane Preparation: Membranes were prepared from CHO cells stably expressing the human μ-opioid receptor.

    • Assay Conditions: The assay was conducted in a buffer containing 50 mM Tris-HCl (pH 7.4).

    • Competitive Binding: A fixed concentration of the radioligand [³H]-DAMGO was competed with increasing concentrations of the test compounds (mthis compound, this compound, fentanyl).

    • Incubation and Separation: The mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated by rapid filtration.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

B. [³⁵S]GTPγS Binding Functional Assay

  • Objective: To measure the functional potency (EC50) and efficacy of the test compounds in activating G-proteins via the μ-opioid receptor.

  • Methodology:

    • Membrane Preparation: As described for the radioligand binding assay.

    • Assay Conditions: Membranes were incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compounds.

    • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Measurement: The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting.

    • Data Analysis: Dose-response curves were generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

C. In Vivo Tail-Flick Analgesia Assay

  • Objective: To assess the central analgesic effect of the test compounds in a rodent model.[7]

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats were used for this study.

    • Procedure: A focused beam of radiant heat was applied to the ventral surface of the tail. The latency to a reflexive "flick" of the tail away from the heat source was measured.

    • Drug Administration: The test compounds were administered subcutaneously at various doses.

    • Testing: Tail-flick latencies were measured at predetermined time points after drug administration.

    • Data Analysis: The dose of the compound required to produce a 50% maximal possible effect (ED50) was calculated from the dose-response data.

III. Visualized Pathways and Workflows

A. Mu-Opioid Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the activation of the μ-opioid receptor by an agonist like this compound, mthis compound, or fentanyl.[8] This activation leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.[9][10]

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Opioid Opioid Agonist (e.g., this compound) Opioid->MOR ATP ATP ATP->AC Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Leads to Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Latency Measurement (Tail-Flick Test) acclimation->baseline drug_admin Compound Administration (Subcutaneous) baseline->drug_admin post_admin_test Post-Administration Latency Measurement drug_admin->post_admin_test data_analysis Data Analysis (Dose-Response Curve) post_admin_test->data_analysis ed50 Determine ED50 data_analysis->ed50 end End ed50->end

References

A Comparative Analysis of Brorphine and Morphine in Mu-Opioid Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic opioid brorphine and the natural opiate mthis compound, focusing on their respective performance in mu-opioid receptor (MOR) activation assays. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the pharmacological nuances of these two compounds.

Introduction

The mu-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) that serves as the primary target for a majority of opioid analgesics.[1] Agonist binding to the MOR initiates a cascade of intracellular signaling events, primarily through two distinct pathways: the G protein-dependent pathway, which is largely associated with analgesia, and the β-arrestin recruitment pathway, which has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[2]

Mthis compound, a naturally occurring alkaloid derived from the opium poppy, is the archetypal opioid agonist and has been a cornerstone of pain management for centuries.[3] Brthis compound is a potent synthetic opioid that has emerged more recently.[4][5] In vitro studies have established that brthis compound acts as a full agonist at the MOR.[4][5] Understanding the comparative pharmacology of novel synthetic opioids like brthis compound against a well-established standard like mthis compound is crucial for predicting their therapeutic potential and liability profiles.

This guide will delve into the quantitative data from in vitro assays that characterize the potency and efficacy of brthis compound and mthis compound at the MOR, detail the experimental protocols for these assays, and provide visual representations of the key signaling pathways and experimental workflows.

Quantitative Comparison of MOR Activation

The following table summarizes the key pharmacological parameters for brthis compound and mthis compound in mu-opioid receptor activation assays. Potency is typically represented by the half-maximal effective concentration (EC50), where a lower value indicates higher potency. Efficacy, the maximal response a compound can elicit, is represented by Emax.

CompoundAssay TypeCell LinePotency (EC50) [nM]Efficacy (Emax) [% of Control]Reference
Brthis compound G protein activation ([³⁵S]GTPγS)-4.8Full agonistKennedy et al. (cited in WHO, 2020)[4]
β-arrestin 2 Recruitment-182-Kennedy et al. (cited in WHO, 2020)[4]
mini-Gαi RecruitmentHEK 293T106>260% of hydromorphoneVandeputte et al., 2024 (data from figure)[6][7][8]
β-arrestin 2 RecruitmentHEK 293T31.1>130% of hydromorphoneVandeputte et al., 2024 (data from figure)[6][7][8]
Mthis compound G protein activation ([³⁵S]GTPγS)-~62.4Full agonistWHO, 2020 (calculated from 13x less potent than brthis compound)[4][9]
β-arrestin 2 Recruitment-~364Low efficacyWHO, 2020 (calculated from 2x less potent than brthis compound)[4]
Gαi Activation (FRET)HEK 2939.35 (pEC50)-Ruland et al., 2020[10]
β-arrestin 2 Recruitment--Selectively recruits β-arrestin 2Bohn et al. (cited in Groer et al., 2011)[11]
[³⁵S]GTPγS BindingCHO cells346.6342.51% of DAMGOLacko et al., 2012

Note: Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions. The data indicates that brthis compound is significantly more potent than mthis compound in G protein activation assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for common assays used to assess MOR activation.

[³⁵S]GTPγS Binding Assay

This assay measures the G protein activation following agonist binding to the MOR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Protocol:

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: An appropriate assay buffer is prepared, typically containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: Membranes are incubated with varying concentrations of the test compound (brthis compound or mthis compound) and a fixed concentration of [³⁵S]GTPγS.

  • Reaction Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and an important signaling pathway.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with constructs for the mu-opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).

  • Cell Plating: Transfected cells are seeded into microplates.

  • Compound Addition: Cells are treated with varying concentrations of the test compound.

  • Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection: A substrate for the enzyme fragment is added, and the resulting signal (e.g., luminescence or fluorescence) is measured. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Dose-response curves are generated to calculate EC50 and Emax values.

cAMP Inhibition Assay

Activation of the Gi/o-coupled mu-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: Cells expressing the mu-opioid receptor are cultured in appropriate media.

  • Stimulation: The intracellular cAMP levels are artificially elevated using an adenylyl cyclase activator like forskolin.

  • Compound Treatment: The cells are then treated with various concentrations of the opioid agonist.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The degree of inhibition of the forskolin-stimulated cAMP production is plotted against the agonist concentration to determine the IC50 (half-maximal inhibitory concentration), which reflects the potency of the agonist.

Visualizing the Molecular Mechanisms

To better understand the processes described, the following diagrams illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow.

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Agonist Opioid Agonist (Brthis compound or Mthis compound) Agonist->MOR Binds to G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Treatment cluster_detection Signal Detection (cAMP Assay Example) cluster_analysis Data Analysis prep1 Culture MOR-expressing cells (e.g., HEK293) prep2 Seed cells into a 96-well plate prep1->prep2 treat1 Prepare serial dilutions of Brthis compound/Mthis compound treat2 Add compounds to cells treat1->treat2 treat3 Incubate for a defined period treat2->treat3 detect1 Stimulate with Forskolin treat3->detect1 detect2 Lyse cells detect1->detect2 detect3 Add detection reagents (e.g., HTRF) detect2->detect3 detect4 Read plate on a compatible reader detect3->detect4 analysis1 Plot dose-response curves detect4->analysis1 analysis2 Calculate EC50/IC50 and Emax analysis1->analysis2

Caption: Experimental Workflow for a MOR Activation Assay.

Conclusion

The available in vitro data consistently demonstrates that brthis compound is a highly potent full agonist at the mu-opioid receptor, exhibiting significantly greater potency than mthis compound in G protein activation assays. While both compounds activate the canonical G protein signaling pathway, there are differences in their interaction with the β-arrestin pathway, with some evidence suggesting mthis compound has a lower efficacy for β-arrestin recruitment compared to its G protein activation. The higher potency of brthis compound suggests that lower concentrations are required to achieve a similar level of receptor activation compared to mthis compound. These findings underscore the importance of comprehensive in vitro characterization of novel synthetic opioids to understand their pharmacological profiles relative to established clinical compounds. Further research, including head-to-head comparative studies in a wider range of assays, is warranted to fully elucidate the functional selectivity and potential therapeutic and toxicological implications of brthis compound and other emerging synthetic opioids.

References

Validating Morphine's Analgesic Effects with Naloxone Reversal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic efficacy of morphine and its reversal by the antagonist naloxone, alongside data for other clinically relevant opioids, fentanyl and buprenthis compound. The information presented is intended to support preclinical and clinical research in pain management and drug development.

Comparative Analgesic Potency

The analgesic potency of an opioid is a critical determinant of its clinical utility. The following table summarizes the median effective dose (ED50) for mthis compound, fentanyl, and buprenthis compound in producing an analgesic effect in the rat tail-flick test, a standard preclinical model for assessing nociception.

AnalgesicED50 (mg/kg, subcutaneous) in Rat Tail-Flick TestRelative Potency to Mthis compound
Mthis compound3.25[1]1
Fentanyl0.032[2]~100x more potent
Buprenthis compoundNot directly comparable in a single study, but generally considered 25-100x more potent than mthis compound.25-100x more potent

Naloxone Reversal of Analgesia

Naloxone is a competitive antagonist at opioid receptors and is used to reverse the effects of opioid agonists. The efficacy of naloxone in reversing the analgesic effects of mthis compound, fentanyl, and buprenthis compound can vary significantly.

Opioid AgonistNaloxone Dose Range for Reversal (in rats)Key Considerations
Mthis compound0.05 - 0.4 mg/kg (s.c.)Effective and rapid reversal.[3]
Fentanyl0.1 - 0.2 mg/kg (intranasal) for overdose reversal.[4]Higher potency of fentanyl may require higher or repeated doses of naloxone for sustained reversal.[4]
Buprenthis compoundHigher doses required (e.g., 2-4 mg in humans for reversal of respiratory depression).[3][5]Buprenthis compound's high affinity for the mu-opioid receptor and slow dissociation kinetics make it more resistant to naloxone reversal.[6][7] A bell-shaped dose-response curve for naloxone reversal has been observed, where higher doses may be less effective.[3][7]

Experimental Protocols

Tail-Flick Analgesia Assay in Rats

This protocol outlines the methodology for assessing the analgesic effect of an opioid using the tail-flick test.

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment pre_acclimate Acclimate rat to testing environment pre_baseline Measure baseline tail-flick latency pre_acclimate->pre_baseline treatment Administer opioid (e.g., Mthis compound) or vehicle pre_baseline->treatment post_measure Measure tail-flick latency at set time points treatment->post_measure post_analyze Analyze data to determine analgesic effect post_measure->post_analyze

Caption: Workflow for the rat tail-flick analgesia assay.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Tail-flick analgesia meter

  • Opioid analgesic (e.g., Mthis compound sulfate)

  • Vehicle (e.g., 0.9% sterile saline)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimation: Acclimate the rats to the testing room and handling for at least 3 days prior to the experiment. On the day of the experiment, allow the rats to acclimate to the testing apparatus for 15-30 minutes.

  • Baseline Measurement: Gently restrain the rat and place the distal third of its tail on the radiant heat source of the tail-flick meter. The latency to flick the tail away from the heat is automatically recorded. Take at least two baseline readings and average them. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the opioid analgesic or vehicle subcutaneously.

  • Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 2.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Naloxone Reversal of Opioid Analgesia

This protocol describes the procedure to validate that the observed analgesia is opioid receptor-mediated by using naloxone.

G cluster_pre Analgesia Induction cluster_reversal Reversal cluster_post Post-Reversal pre_opioid Administer opioid (e.g., Mthis compound) pre_peak Wait for peak analgesic effect pre_opioid->pre_peak reversal_naloxone Administer Naloxone or vehicle pre_peak->reversal_naloxone post_measure Measure tail-flick latency at set time points reversal_naloxone->post_measure post_analyze Analyze data to confirm reversal of analgesia post_measure->post_analyze

Caption: Experimental workflow for naloxone reversal of opioid analgesia.

Materials:

  • Same as for the analgesia assay

  • Naloxone hydrochloride

Procedure:

  • Induce Analgesia: Administer a predetermined effective dose of the opioid analgesic (e.g., the ED80-ED90 dose) to a group of rats.

  • Peak Effect: Wait for the time of peak analgesic effect, as determined from the previous experiment.

  • Naloxone Administration: Administer naloxone or vehicle subcutaneously.

  • Post-Naloxone Measurement: Measure the tail-flick latency at various time points after naloxone administration (e.g., 5, 15, 30, and 60 minutes).

  • Data Analysis: A significant reduction in the tail-flick latency after naloxone administration compared to the vehicle control group confirms that the analgesic effect of the opioid is mediated by opioid receptors.

Signaling Pathways

Opioid Receptor Activation and Analgesia

Opioid analgesics like mthis compound exert their effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor (MOR). This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effect Cellular Effect MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Inhibition Inhibition of Neurotransmitter Release Ca_channel->Inhibition Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Inhibition->Analgesia Hyperpolarization->Analgesia Mthis compound Mthis compound Mthis compound->MOR Binds and Activates

Caption: Signaling pathway of mthis compound-induced analgesia.

Naloxone's Antagonism of Opioid Signaling

Naloxone acts as a competitive antagonist at the mu-opioid receptor. It has a high affinity for the receptor but does not activate it. By binding to the receptor, it blocks mthis compound and other opioids from binding and initiating the signaling cascade that leads to analgesia.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_effect Effect MOR Mu-Opioid Receptor (MOR) No_Activation No Receptor Activation MOR->No_Activation Mthis compound Mthis compound Mthis compound->MOR Binding Prevented Naloxone Naloxone Naloxone->MOR Binds to and Blocks No_Analgesia Analgesia Blocked No_Activation->No_Analgesia

References

A Comparative Analysis of Orphine and Other Piperidine-Based Opioids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of the novel synthetic opioid Orphine, benchmarked against established piperidine-based compounds like fentanyl and mthis compound, reveals critical insights for future drug development. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.

The landscape of opioid research is in constant evolution, with the emergence of novel synthetic opioids (NSOs) presenting both challenges and opportunities for the development of safer and more effective analgesics. Among these, this compound, a member of the piperidine benzimidazolone structural class, has garnered significant attention. As a close analog of the well-characterized NSO brthis compound, this compound's pharmacological profile can be largely understood through the extensive research conducted on its brominated counterpart. This guide offers a comparative analysis of this compound (via its analog brthis compound) and other key piperidine-based opioids, focusing on their interactions with the mu-opioid receptor (MOR), the primary target for most opioid analgesics.

Performance Comparison at the Mu-Opioid Receptor

The interaction of an opioid with the mu-opioid receptor is multifaceted and can be characterized by its binding affinity, potency, and efficacy in initiating downstream signaling cascades. These parameters are crucial in determining the overall pharmacological effect of the compound, including its analgesic properties and potential for adverse effects.

Receptor Binding Affinity

Binding affinity (Ki) reflects how strongly a ligand binds to a receptor. A lower Ki value indicates a higher affinity. Research indicates that brthis compound, mthis compound, and fentanyl all exhibit high affinity for the mu-opioid receptor, with Ki values in the nanomolar range[1]. This high affinity is a prerequisite for their potent effects.

G Protein Activation: The Analgesic Pathway

The primary mechanism of opioid-induced analgesia is through the activation of inhibitory G proteins (Gi/o) upon binding to the MOR. This activation can be quantified by measuring the potency (EC50) and efficacy (Emax) of the opioid in stimulating GTPγS binding or other downstream effectors like cAMP inhibition. A lower EC50 value indicates higher potency, while a higher Emax suggests greater efficacy in activating the G protein pathway.

Brthis compound has been shown to be a potent and full agonist at the MOR in G protein activation assays[2]. In a [35S]GTPγS binding assay, brthis compound was found to be equipotent to fentanyl, with a slightly higher efficacy[2]. Another study using a mini-Gi recruitment assay found brthis compound to be less potent than fentanyl and isotonitazene, but it displayed a significantly higher efficacy than hydromorphone[2]. In studies monitoring cAMP accumulation, brthis compound's potency was lower than that of fentanyl but similar to mthis compound[1].

CompoundAssayPotency (EC50, nM)Efficacy (Emax, % relative to DAMGO/Hydromorphone)
Brthis compound [35S]GTPγS binding16.3117.6% (vs. DAMGO)[2]
Fentanyl [35S]GTPγS binding1988.5% (vs. DAMGO)[2]
Brthis compound Mini-Gi Recruitment~50-106~300-400% (vs. Hydromorphone)[2][3]
Fentanyl Mini-Gi Recruitment~15~150% (vs. Hydromorphone)[2]
Mthis compound cAMP Inhibition1.21Full agonist[1]
Brthis compound cAMP Inhibition2.06Full agonist[1]
Fentanyl cAMP Inhibition0.104Full agonist[1]

Table 1: Comparative Potency and Efficacy in G Protein Activation Assays.

β-Arrestin Recruitment: A Pathway Linked to Adverse Effects

In addition to G protein signaling, MOR activation can also trigger the recruitment of β-arrestin proteins. The β-arrestin pathway is implicated in receptor desensitization, tolerance, and some of the adverse effects of opioids, such as respiratory depression and constipation. Therefore, opioids that show a bias towards G protein activation over β-arrestin recruitment are of significant interest in the development of safer analgesics.

In a β-arrestin2 recruitment assay, brthis compound was found to be less potent than fentanyl and isotonitazene but showed slightly higher efficacy[2]. Compared to hydromorphone, brthis compound was more potent and had double the efficacy in recruiting β-arrestin2[2].

CompoundAssayPotency (EC50, nM)Efficacy (Emax, % relative to Hydromorphone)
Brthis compound β-arrestin2 Recruitment30.9 - 31.1209%[2][3]
Fentanyl β-arrestin2 Recruitment~14~150%[2]
Hydromorphone β-arrestin2 Recruitment26.0 - 5097.5% - 100%[2]

Table 2: Comparative Potency and Efficacy in β-Arrestin2 Recruitment Assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by piperidine-based opioids and a typical experimental workflow for their characterization.

Opioid_Signaling_Pathways cluster_0 Opioid Agonist (e.g., this compound) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Opioid Piperidine-Based Opioid MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Side_Effects Adverse Effects Beta_Arrestin->Side_Effects

Caption: Opioid Receptor Signaling Pathways.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis (this compound Analogs) B Radioligand Binding Assay (Determine Ki) A->B C G Protein Activation Assay ([35S]GTPγS or cAMP) (Determine EC50, Emax) A->C D β-Arrestin Recruitment Assay (Determine EC50, Emax) A->D E Data Analysis & Comparison B->E C->E D->E F Animal Model (e.g., Mouse Tail-Flick) E->F Promising Candidates G Determine Antinociceptive Potency (ED50) F->G

Caption: Experimental Workflow for Opioid Characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols used to characterize the pharmacological properties of opioids like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]DAMGO) of known affinity and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G Protein Activation ([35S]GTPγS) Assay

This functional assay measures the ability of an agonist to activate G proteins.

  • Membrane Preparation: As in the binding assay, membranes containing the mu-opioid receptor are used.

  • Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test opioid.

  • Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G proteins is measured after filtration.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor.

  • Cell Line: A cell line is engineered to co-express the mu-opioid receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

  • Ligand Stimulation: The cells are treated with varying concentrations of the test opioid.

  • Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two reporter fragments into proximity, generating a measurable signal (e.g., luminescence or fluorescence).

  • Data Analysis: Dose-response curves are constructed to calculate the EC50 and Emax for β-arrestin recruitment.

Conclusion

The comparative analysis of this compound, through its well-studied analog brthis compound, alongside established piperidine-based opioids like fentanyl and mthis compound, provides valuable insights for the scientific and drug development communities. While demonstrating high affinity and potent G protein activation comparable to fentanyl, brthis compound also exhibits robust β-arrestin recruitment. This profile suggests that while this compound likely possesses strong analgesic properties, a careful evaluation of its potential for adverse effects is warranted. The detailed experimental protocols provided herein offer a framework for the continued investigation of novel synthetic opioids, aiding in the rational design of next-generation analgesics with improved safety profiles. Future research should focus on obtaining direct experimental data for this compound to confirm these extrapolated findings and to fully elucidate its unique pharmacological signature.

References

A Comparative Guide to the Cross-Validated Effects of Morphine in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of morphine's effects across various cancer cell lines, its underlying signaling mechanisms, and its performance relative to alternative analgesics used in oncology. The information is intended to support further research and inform drug development strategies.

Introduction to Mthis compound in Oncology

Mthis compound, a potent opioid analgesic, is a cornerstone of pain management for patients with moderate to severe cancer-related pain.[1][2][3] Beyond its analgesic properties, a growing body of research has investigated the direct effects of mthis compound on cancer cells, revealing a complex and sometimes contradictory role in tumor biology.[4][5] Evidence suggests that mthis compound's influence on cancer cell proliferation, apoptosis, and angiogenesis can vary significantly between different cell lines and experimental conditions.[4][5][6] This guide synthesizes findings from multiple studies to offer a cross-validated perspective on mthis compound's cellular effects.

Section 1: Cross-Validation of Mthis compound's Efficacy Across Cancer Cell Lines

The cellular response to mthis compound is highly dependent on the cancer type and the specific cell line. Studies have reported a range of effects from minimal impact on proliferation to significant modulation of cell growth and survival. Below is a summary of findings from in vitro studies on various cancer cell lines.

Table 1: Summary of Mthis compound's Effects on Cancer Cell Proliferation and Viability

Cell LineCancer TypeObserved EffectsKey FindingsCitations
A-549, H1299, H1975, H460 Lung CancerMinimal effect on proliferation.No significant trend supporting an organ-specific effect of mthis compound on proliferation was observed.[6]
HT-1376, T24, UM-UC-3 Bladder CancerMinimal effect on proliferation.Similar to lung cancer cell lines, mthis compound did not significantly alter proliferation.[6]
MDA-MB-231 Breast CancerNo dose- and time-dependent effect on viability.Pre-treatment with mthis compound at certain doses before irradiation was found to reduce the cytotoxic effect of radiation.[7]
HeLa Cervical CancerNo dose- and time-dependent effect on viability.Similar to breast cancer cells, pre-treatment with mthis compound before irradiation seemed to diminish the impact of radiation.[7]
MCF-7 Breast CancerInhibition of cell growth, cell cycle arrest, and induction of apoptosis.Contradictory evidence exists, with some studies showing no effect on proliferation but stimulation of angiogenesis.[4][8]

Section 2: Comparative Analysis with Alternative Opioids

Mthis compound is the standard first-line opioid for cancer pain management, primarily due to its efficacy and low cost.[9] However, alternative strong opioids are used, particularly when patients experience severe side effects or inadequate pain relief with mthis compound.

Table 2: Comparison of Mthis compound with Alternative Strong Opioids in Cancer Pain Management

OpioidRelative Potency (to Mthis compound)Key Characteristics & Clinical ConsiderationsCitations
Mthis compound 1 (Reference)First-line treatment for moderate to severe cancer pain. Available in various formulations.[1][10][1][9][10]
Oxycodone Approx. 1.5-2x Mthis compoundA common alternative to mthis compound, particularly if mthis compound causes unpleasant side effects.[9][10]
Hydromorphone Approx. 5-7.5x Mthis compoundA potent alternative to mthis compound, often used for moderate to severe cancer pain.[11]
Fentanyl (Transdermal) Approx. 100x Mthis compoundDelivered via a patch for long-term pain management. May lead to greater patient satisfaction and fewer side effects compared to sustained-release mthis compound.[9][11]
Buprenthis compound (Transdermal) Approx. 75-100x Mthis compoundA strong opioid also delivered via a patch for continuous pain relief.[9]
Methadone Variable (4-12x Mthis compound)A second-line drug with a long half-life, which can be beneficial but requires careful titration.[11]

Section 3: Mechanism of Action and Signaling Pathways

Mthis compound exerts its effects by binding to and activating opioid receptors, which are G-protein-coupled receptors (GPCRs). The three main classes of opioid receptors are mu (μ), delta (δ), and kappa (κ).[12][13] The activation of these receptors triggers intracellular signaling cascades that modulate various cellular processes.

Opioid Receptor Signaling

The binding of mthis compound to opioid receptors, primarily the mu-opioid receptor, initiates a conformational change that activates associated G-proteins.[13] This leads to downstream signaling through several pathways, including:

  • G-protein Dependent Pathway: This is the classical pathway where the G-protein dissociates into Gα and Gβγ subunits, which in turn modulate the activity of enzymes like adenylyl cyclase and ion channels.[13]

  • Arrestin-Dependent Pathway: Following phosphorylation, the receptor can engage beta-arrestins, leading to receptor desensitization and internalization.[14][15]

  • PI3Kγ/AKT Pathway: Mthis compound can activate the PI3Kγ/AKT signaling pathway, which is involved in peripheral analgesia and may influence cell survival.[16]

  • MAPK Pathway: Opioid receptors can also signal through the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, which is involved in regulating cell proliferation and differentiation.[15]

cluster_cytoplasm Cytoplasm Mthis compound Mthis compound MOR Mu-Opioid Receptor (GPCR) Mthis compound->MOR Binds G_Protein G-protein (αβγ) MOR->G_Protein Activates b_Arrestin β-Arrestin MOR->b_Arrestin G_alpha G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PI3K PI3Kγ G_beta_gamma->PI3K Activates cAMP ↓ cAMP AC->cAMP AKT AKT PI3K->AKT ERK ERK AKT->ERK Receptor_Internalization Receptor Internalization b_Arrestin->Receptor_Internalization

Simplified Mthis compound Signaling Pathway

Section 4: Experimental Methodologies

The findings presented in this guide are based on common in vitro assays used to assess the effects of compounds on cancer cells.

Cell Viability and Proliferation Assays
  • Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are then treated with various concentrations of mthis compound or a vehicle control.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • Assay: A viability reagent (such as MTT, XTT, or resazurin) is added to each well.

    • Measurement: After a further incubation period, the absorbance or fluorescence is measured using a plate reader. The results are typically expressed as a percentage of the viability of control cells.[6]

start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells adhere 2. Allow Cells to Adhere (24h) seed_cells->adhere treat 3. Add Mthis compound (various concentrations) adhere->treat incubate 4. Incubate (e.g., 48h) treat->incubate add_reagent 5. Add Viability Reagent (e.g., Resazurin) incubate->add_reagent measure 6. Measure Signal (Fluorescence/Absorbance) add_reagent->measure analyze 7. Analyze Data (% Viability vs. Control) measure->analyze end End analyze->end

Workflow for a Cell Proliferation Assay
Apoptosis Assays

  • Protocol (Annexin V Staining):

    • Cell Culture and Treatment: Cells are cultured and treated with mthis compound as described above.

    • Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

    • Staining: Cells are stained with fluorescently-labeled Annexin V (which binds to apoptotic cells) and a viability dye (like propidium iodide, PI, to identify necrotic cells).

    • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting
  • Protocol:

    • Protein Extraction: Following treatment with mthis compound, cells are lysed to extract total proteins.

    • Quantification: Protein concentration is determined using an assay like the BCA assay.

    • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

    • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Antibody Incubation: The membrane is incubated with primary antibodies specific to target proteins (e.g., AKT, ERK, cleaved caspase-3) and then with secondary antibodies conjugated to an enzyme.

    • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or fluorescence), which is then imaged.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The effects of mthis compound on cancer progression in vivo are complex and subject to ongoing research.

References

A Comparative Guide to the Metabolic Stability of Orphine Analogues: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Orphine and its halogenated analogues: Fluthis compound, Chlthis compound, Brthis compound, and Iodthis compound. While direct quantitative data on the metabolic half-life and intrinsic clearance of each analogue is limited in publicly available literature, this document synthesizes available pharmacodynamic data as a surrogate for understanding their potential metabolic liabilities and compares their in vitro activity with their in vivo pharmacological effects. The information presented is intended to guide further research and development in the field of synthetic opioids.

In Vitro vs. In Vivo Data Summary

The following tables summarize the available data for this compound analogues, focusing on their in vitro interaction with the µ-opioid receptor (MOR) and their observed in vivo effects. This comparison provides insights into how in vitro activity may translate to in vivo potency and potential for adverse effects.

Table 1: Comparative In Vitro Activity of this compound Analogues at the µ-Opioid Receptor
CompoundMOR Binding Affinity (Ki, nM)[1][2]MOR Activation (β-arrestin 2 Recruitment, pEC50)[1][2]MOR Activation (mini-Gαi Recruitment, pEC50)[1][2]
This compound HighModerateModerate
Fluthis compound HighestModerateModerate
Chlthis compound HighHighHigh
Brthis compound HighHighHigh
Iodthis compound HighHighHigh

Note: Lower Ki values indicate higher binding affinity. Higher pEC50 values indicate greater potency in receptor activation.

Table 2: Comparative In Vivo Effects of this compound Analogues in Mice
CompoundAntinociceptive Effect (Mechanical & Thermal)[1][2]Respiratory Depression[1][2][3]
This compound PresentPresent
Fluthis compound PresentPronounced
Chlthis compound HighMost Pronounced
Brthis compound HighPronounced
Iodthis compound PresentPresent

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of metabolic stability. Below are generalized protocols for the key experiments cited in the comparison of this compound analogues.

In Vitro Metabolic Stability Assay Protocol (Liver Microsomes)
  • Preparation of Incubation Mixture: Human liver microsomes (HLM) are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the this compound analogue (typically at a low micromolar concentration, e.g., 1 µM), and HLM.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH regenerating system is run in parallel to account for non-enzymatic degradation.

  • Time-course Incubation: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

In Vivo Pharmacokinetic and Pharmacodynamic Study Protocol (Mice)
  • Animal Model: Male CD-1 mice are commonly used for these studies.[1][2] Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: The this compound analogues are dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent) and administered via a specific route, typically intraperitoneal (IP) injection for preclinical studies.

  • Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples are collected from a subset of animals at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). Plasma is separated by centrifugation and stored frozen until analysis. The concentration of the this compound analogue in plasma is determined by LC-MS/MS. Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) are then calculated.

  • Antinociception Assessment: The analgesic effects of the compounds are evaluated using assays such as the tail flick and hot plate tests at different time points after drug administration. An increase in the latency to respond to the thermal stimulus is indicative of an antinociceptive effect.

  • Respiratory Depression Measurement: Respiratory function is monitored using whole-body plethysmography.[2][4] Parameters such as respiratory rate, tidal volume, and minute volume are measured before and after drug administration to quantify the extent of respiratory depression.

  • Data Analysis: Pharmacokinetic parameters are determined using non-compartmental or compartmental analysis. Pharmacodynamic data (antinociception and respiratory depression) are analyzed to determine the potency (ED50) and efficacy of each analogue.

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows relevant to the study of this compound analogues.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Orphine_Analogue This compound Analogue (Parent Compound) Hydroxylation Hydroxylation Orphine_Analogue->Hydroxylation CYP450 N_Oxidation N-Oxidation Orphine_Analogue->N_Oxidation CYP450 N_Dealkylation N-Dealkylation Orphine_Analogue->N_Dealkylation CYP450 Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Metabolite2 N-Oxide Metabolite N_Oxidation->Metabolite2 Metabolite3 N-Dealkylated Metabolite N_Dealkylation->Metabolite3 Glucuronidation Glucuronidation Conjugated_Metabolite Glucuronide Conjugate Glucuronidation->Conjugated_Metabolite Metabolite1->Glucuronidation UGT Excretion Excretion Metabolite2->Excretion Metabolite3->Excretion Conjugated_Metabolite->Excretion

Caption: Proposed metabolic pathways for this compound analogues.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Incubate Analogue with Liver Microsomes/Hepatocytes invitro_quant Quantify Parent Compound (LC-MS/MS) invitro_start->invitro_quant invitro_calc Calculate Half-life (t1/2) & Intrinsic Clearance (CLint) invitro_quant->invitro_calc comparison Compare In Vitro CLint with In Vivo CL invitro_calc->comparison invivo_start Administer Analogue to Animal Model (e.g., Mice) invivo_pk Collect Plasma Samples & Quantify Drug Levels invivo_start->invivo_pk invivo_pd Measure Pharmacological Effects (Antinociception, Respiration) invivo_start->invivo_pd invivo_calc Calculate Pharmacokinetic Parameters (CL, Vd, t1/2) invivo_pk->invivo_calc invivo_calc->comparison correlation Establish In Vitro-In Vivo Correlation (IVIVC) comparison->correlation

Caption: Workflow for comparing in vitro and in vivo metabolic stability.

References

A Head-to-Head Comparison of Morphine and Nitazenes in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for a comparison between "Orphine" and nitazenes could not be fulfilled as "this compound" does not appear to be a recognized compound in scientific literature. Therefore, this guide provides a comparative analysis of the well-characterized opioid, mthis compound , against the emerging class of synthetic opioids, nitazenes . This comparison is based on available receptor binding data and is intended for researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the receptor binding profiles of mthis compound and various nitazene analogs. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for the key experiments cited.

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative data on the binding affinities of mthis compound and a selection of nitazene compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The binding affinity is expressed as the inhibition constant (Ki), with lower values indicating a higher affinity for the receptor.

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
Mthis compound 1.2>10,000289[1][2]
Fentanyl (for comparison) 1.255>10,000163[3]
Metonitazene 1.99424148[3]
Isotonitazene 0.29711401150[3]
Protonitazene 1.3413301140[3]
Etonitazene 0.20684202680[3]
N-Pyrrolidino Etonitazene 0.2254.437.1[3]
N-Desethyl Isotonitazene 0.3812801280[3]
Flunitazene 6.78>10,000>10,000[3]
Metodesnitazene 19.3>10,000>10,000[3]

Key Observations:

  • Many nitazene analogs, such as etonitazene and isotonitazene, exhibit significantly higher binding affinities for the mu-opioid receptor (MOR) compared to mthis compound.[3]

  • Several nitazenes, including N-pyrrolidino etonitazene and N-desethyl isotonitazene, show sub-nanomolar affinities for the MOR, indicating very high potency.[3]

  • Mthis compound and the majority of the listed nitazenes demonstrate a high degree of selectivity for the MOR over the DOR and KOR, as evidenced by the substantially higher Ki values for the latter two receptors.[2][3]

  • The benzimidazole opioids (substituted nitazenes) are highly potent MOR agonists.[3] In functional assays, all tested nitazenes were found to be full MOR agonists.[3]

Experimental Protocols

The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology typical for such experiments.

Objective: To determine the binding affinity (Ki) of test compounds (mthis compound and nitazenes) for the mu, delta, and kappa opioid receptors.

Materials:

  • Cell Membranes: Chinese Hamster Ovary (CHO) cells or rat brain tissue homogenates heterologously expressing human opioid receptors (MOR, KOR, DOR).[3]

  • Radioligands:

    • [³H]DAMGO for MOR[3]

    • [³H]DPDPE for DOR[3]

    • [³H]U69,593 for KOR[3]

  • Test Compounds: Mthis compound, nitazene analogs, and a reference compound (e.g., naloxone for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Microplates

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cortices or cultured cells in ice-cold 50 mM Tris buffer (pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 16,500 rpm) for 10 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and incubate at 37°C for 30 minutes to remove endogenous opioids.

    • Centrifuge the suspension again and resuspend the final pellet in the assay buffer.[4]

  • Competitive Binding Assay:

    • In a microplate, add the cell membrane preparation, the specific radioligand at a concentration at or below its dissociation constant (Kd), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a high concentration of an unlabeled competitor (e.g., naloxone) is used in a parallel set of wells.

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling

Opioid receptors, including the mu, delta, and kappa subtypes, are G-protein coupled receptors (GPCRs).[6] Upon agonist binding (e.g., mthis compound or a nitazene), the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.[7] The primary pathway involves the activation of inhibitory G-proteins (Gi/Go).[8] This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors.[9] Key events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[6][9] An alternative pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.[10][11]

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binding G-Protein (inactive) G-Protein (inactive) Opioid Receptor->G-Protein (inactive) Activation G-Protein (active) G-Protein (active) G-Protein (inactive)->G-Protein (active) GDP -> GTP Adenylyl Cyclase Adenylyl Cyclase G-Protein (active)->Adenylyl Cyclase Inhibition Ion Channels Ion Channels G-Protein (active)->Ion Channels Modulation cAMP cAMP Adenylyl Cyclase->cAMP Cellular Response Cellular Response Ion Channels->Cellular Response Altered Excitability ATP ATP ATP->Adenylyl Cyclase cAMP->Cellular Response Reduced Signaling Competitive_Binding_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Acquisition & Analysis A Prepare Cell Membranes (with Opioid Receptors) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand (e.g., [3H]DAMGO) B->D C Prepare Test Compound (e.g., Mthis compound/Nitazene) C->D E Rapid Filtration (Separates bound from free ligand) D->E F Scintillation Counting (Quantify bound radioligand) E->F G Data Analysis (Calculate IC50 and Ki) F->G

References

Independent Analysis of "Orphines": A Comparative Pharmacological Review

Author: BenchChem Technical Support Team. Date: November 2025

A new class of synthetic opioids, termed "Orphines," has recently emerged, prompting interest and concern within the scientific community. This guide provides an objective comparison of the pharmacological activity of this novel class, represented by the compound Brorphine, against established opioid alternatives—the classical alkaloid Mthis compound and the semi-synthetic partial agonist Buprenthis compound. The data presented is compiled from various independent in vitro studies to aid researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these compounds.

The "Orphines" are a group of synthetic opioid analgesics, many of which were first developed in the 1960s and 1970s but have only recently been systematically categorized and detected as designer drugs.[1] Structurally, they are distinct from fentanyl and its analogues, often characterized by a benzimidazole core.[1] Like most clinically relevant and abused opioids, their primary mechanism of action is agonism at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) central to pain modulation and the addictive properties of opioids.[2]

Comparative Pharmacological Data

To provide a clear comparison, the following tables summarize key in vitro pharmacological parameters for Brthis compound, Mthis compound, and Buprenthis compound at the human µ-opioid receptor (hMOR). These parameters are critical for understanding a compound's potential efficacy and safety profile.

  • Binding Affinity (Kᵢ): This value represents the concentration of a drug required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher affinity for the receptor.

  • Functional Potency (EC₅₀): This value measures the concentration of a drug that provokes a response halfway between the baseline and maximum response in a functional assay (e.g., G protein activation or β-arrestin recruitment). A lower EC₅₀ indicates greater potency.

Table 1: µ-Opioid Receptor Binding Affinity (Kᵢ)

CompoundKᵢ (nM)Assay ConditionsSource(s)
Brthis compound 24.2Radioligand: [³H]DAMGO; Human MOR[1]
Mthis compound 5.48Radioligand: [³H]DAMGO; Human MOR[1]
1.2Radioligand: [³H]DAMGO; Rat brain homogenates[3]
Buprenthis compound 0.2Intact cells; KINETICfinder® assay[4]
0.08Rat brain homogenates[5]

Note: Kᵢ values can vary significantly based on experimental conditions, such as the radioligand used, tissue source (e.g., recombinant cell lines vs. brain homogenates), and specific assay methodology.[6]

Table 2: µ-Opioid Receptor Functional Potency (EC₅₀)

CompoundEC₅₀ (nM)Assay TypeSource(s)
Brthis compound 2.06cAMP Accumulation Assay (hMOR)[1]
Mthis compound 1.21cAMP Accumulation Assay (hMOR)[1]
346.63Mouse Vas Deferens bioassay[7]
Buprenthis compound >1000Full agonism not achieved (Partial Agonist)[5]

Note: Functional potency assays measure the biological response following receptor binding. Buprenthis compound is a partial agonist, meaning it does not produce a maximal response even at saturating concentrations.[5][8]

Mechanism of Action: Signaling Pathways

Upon binding to the µ-opioid receptor, these compounds initiate a cascade of intracellular events. The primary pathway involves the activation of inhibitory G proteins (Gᵢ/G₀), which leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels. This signaling cascade ultimately results in the desired analgesic effects but also contributes to adverse effects like respiratory depression.

Another critical pathway involves the recruitment of β-arrestin proteins. After agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the receptor, leading to its desensitization and internalization, which can contribute to the development of tolerance. The balance between G protein signaling and β-arrestin recruitment (a concept known as "biased agonism") is an area of intense research for developing safer opioids.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR µ-Opioid Receptor (GPCR) G_Protein Gαᵢ/₀ | Gβγ MOR->G_Protein Activates GRK GRK MOR->GRK Activates B_Arrestin β-Arrestin MOR->B_Arrestin Recruits Opioid Opioid Agonist (Brthis compound, Mthis compound, etc.) Opioid->MOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channel Modulation G_Protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Side Effects cAMP->Analgesia IonChannel->Analgesia GRK->MOR Phosphorylates Desensitization Desensitization & Internalization B_Arrestin->Desensitization

Caption: Simplified µ-opioid receptor signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. Below are generalized methodologies for two key experiments used to characterize opioid compounds.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor. It measures how effectively the test compound competes with a known radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Workflow P1 Prepare Membranes (e.g., from cells expressing hMOR) P2 Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [³H]DAMGO) 2. Varying concentrations of Test Compound (e.g., Brthis compound) P1->P2 P3 Separate Bound from Free Radioligand (Rapid vacuum filtration over glass fiber filters) P2->P3 P4 Quantify Bound Radioactivity (Liquid Scintillation Counting) P3->P4 P5 Data Analysis (Non-linear regression to determine IC₅₀, then calculate Kᵢ using Cheng-Prusoff equation) P4->P5

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human µ-opioid receptor (hMOR) are prepared by homogenization and centrifugation. Protein concentration is determined.[9]

  • Incubation: A fixed amount of membrane protein is incubated in a buffer solution with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound.[10]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while unbound ligand passes through.[9]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Analysis: The data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the activated GPCR and β-arrestin proteins, a key step in receptor desensitization.

Beta_Arrestin_Workflow S1 Use Engineered Cell Line (Expressing hMOR and a β-arrestin-linked reporter system, e.g., PathHunter®) S2 Plate cells and incubate overnight S1->S2 S3 Stimulate cells with varying concentrations of Test Compound (e.g., Brthis compound) S2->S3 S4 Incubate to allow for receptor activation and β-arrestin recruitment S3->S4 S5 Add detection reagents for the reporter system S4->S5 S6 Measure Signal (e.g., Chemiluminescence) S5->S6 S7 Data Analysis (Plot signal vs. log concentration to determine EC₅₀ and Eₘₐₓ) S6->S7

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Methodology:

  • Cell Culture: An engineered cell line is used, which co-expresses the hMOR and a β-arrestin fusion protein linked to a reporter enzyme fragment (e.g., β-galactosidase).[11][12]

  • Cell Plating: Cells are seeded into microplates and allowed to adhere overnight.

  • Compound Addition: Cells are treated with varying concentrations of the test compound and incubated for a defined period (e.g., 90 minutes) at 37°C.[12]

  • Detection: A substrate for the reporter enzyme is added. If the test compound caused β-arrestin to be recruited to the receptor, the enzyme fragments complement each other, forming an active enzyme that processes the substrate.

  • Signal Measurement: The resulting signal (commonly chemiluminescence) is measured using a plate reader.

  • Analysis: The luminescent signal is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (potency) and Eₘₐₓ (maximum efficacy) for β-arrestin recruitment.[11]

Conclusion

The available in vitro data indicate that Brthis compound, a representative of the "this compound" class, is a potent µ-opioid receptor agonist with a binding affinity comparable to, though slightly weaker than, Mthis compound.[1] However, its functional potency in activating the MOR signaling cascade appears similar to or slightly greater than Mthis compound in certain assays.[1] In contrast, Buprenthis compound displays a significantly higher binding affinity but acts as a partial agonist, which contributes to its "ceiling effect" on respiratory depression and its utility in opioid use disorder treatment.[4][5][13]

The emergence of Orphines underscores the continuing evolution of synthetic drugs. A thorough understanding of their pharmacological profiles, obtained through standardized and independently replicated in vitro and in vivo studies, is essential for the scientific and medical communities to assess their potential for therapeutic use and, more pressingly, their public health risk.

References

A Comparative Analysis of Opioid Receptor Selectivity: Morphine, Fentanyl, Buprenorphine, and Naloxone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of opioid pharmacology is defined by the nuanced interactions between ligands and the mu (µ), kappa (κ), and delta (δ) opioid receptors. Understanding the selectivity and functional activity of different opioids at these receptors is paramount for the development of novel analgesics with improved therapeutic profiles and reduced side effects. This guide provides a comparative analysis of the binding affinities and functional potencies of four clinically significant opioids: Morphine, Fentanyl, Buprenthis compound, and the antagonist Naloxone.

While the initial query sought information on "this compound," no substantive data could be found for a compound of that name in the scientific literature, suggesting a possible misspelling or its status as a less-characterized substance. Therefore, this guide focuses on well-documented opioids to illustrate the principles of receptor selectivity.

Quantitative Comparison of Opioid Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of Mthis compound, Fentanyl, Buprenthis compound, and Naloxone at the mu, kappa, and delta opioid receptors. Lower Ki, EC50, and IC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinity (Ki, nM) of Selected Opioids for Mu, Kappa, and Delta Receptors
CompoundMu (µ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)
Mthis compound 1.168[1]Low affinity[2]Low affinity[2]
Fentanyl 1.35[3]Low affinity[3]Low affinity[3]
Buprenthis compound High affinity[4]High affinity[4]High affinity[4]
Naloxone ~1-2[3]~16-33[5][6]~33-95[5][6]
Table 2: Functional Activity (EC50/IC50, nM) of Selected Opioids at Mu, Kappa, and Delta Receptors
CompoundMu (µ) ReceptorKappa (κ) ReceptorDelta (δ) Receptor
Mthis compound EC50: ~90 nM (sVRP depression)[1]-Partial agonist
Fentanyl EC50: 3.40 nM (agonist)[7]-Full agonist
Buprenthis compound Partial agonist[4]Antagonist[4]Antagonist[8]
Naloxone IC50: 32.5 nM (antagonist)[7]Antagonist[9]Antagonist[10]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. A competing, unlabeled ligand (the test compound) is added at various concentrations. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which is then used to calculate the Ki value, representing the binding affinity of the test compound.

Detailed Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human mu, kappa, or delta opioid receptor are cultured. The cells are harvested and homogenized to isolate the cell membranes, which are then suspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • Competitive Binding: The membrane preparation is incubated with a specific concentration of a radiolabeled opioid ligand (e.g., [³H]diprenthis compound or [³H]DAMGO) and a range of concentrations of the unlabeled test compound.[11]

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11][12]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters are washed with ice-cold buffer to remove any unbound radioligand.[11]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[11]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.[11]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying the activation of G-proteins coupled to the opioid receptors.

Principle: Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds to the receptor, it triggers a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit, leading to G-protein activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of receptor activation by the agonist.

Detailed Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.[12]

  • Assay Buffer: The membranes are incubated in an assay buffer containing GDP, MgCl₂, and NaCl.[13]

  • Incubation with Test Compound and [³⁵S]GTPγS: The membranes are incubated with various concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS.[12]

  • Incubation: The reaction is carried out at 30°C for 60 minutes.[12]

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free form.[14]

  • Quantification: The radioactivity on the filters is measured by a scintillation counter.[14]

  • Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists, or the IC50 for antagonists.[14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways of the opioid receptors and the general workflow for determining receptor selectivity.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist MOR Mu-Opioid Receptor Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Side_Effects Side Effects (e.g., Respiratory Depression) MOR->Side_Effects AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

kappa_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist KOR Kappa-Opioid Receptor Agonist->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Analgesia_Dysphoria Analgesia, Sedation, Dysphoria cAMP->Analgesia_Dysphoria MAPK->Analgesia_Dysphoria

Caption: Kappa-Opioid Receptor Signaling Pathway.

delta_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist DOR Delta-Opioid Receptor Agonist->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Analgesia_Mood Analgesia, Antidepressant Effects cAMP->Analgesia_Mood

Caption: Delta-Opioid Receptor Signaling Pathway.

experimental_workflow Start Start: Test Compound Binding_Assay Radioligand Binding Assay (Competition with radiolabeled ligand) Start->Binding_Assay Functional_Assay GTPγS Functional Assay (Measure G-protein activation) Start->Functional_Assay Data_Analysis_Ki Data Analysis: Calculate Ki (Binding Affinity) Binding_Assay->Data_Analysis_Ki Data_Analysis_EC50 Data Analysis: Calculate EC50/IC50 (Functional Potency) Functional_Assay->Data_Analysis_EC50 Selectivity_Profile Determine Receptor Selectivity Profile Data_Analysis_Ki->Selectivity_Profile Data_Analysis_EC50->Selectivity_Profile

Caption: Experimental Workflow for Receptor Selectivity.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Orphine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Orphine, a novel synthetic opioid used in research and forensic applications. Adherence to these procedures is critical to protect personnel and the environment.

This compound Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key quantitative data for this compound.

PropertyValue
Chemical Name 1,3-dihydro-1-[1-(1-phenylethyl)-4-piperidinyl]-2H-benzimidazol-2-one
CAS Number 59708-49-5[1]
Molecular Formula C₂₀H₂₃N₃O[1]
Molecular Weight 321.4 g/mol [1]
Purity ≥98%
Formulation A crystalline solid

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). The NFPA and HMIS ratings are all 0, indicating minimal hazard in terms of health, flammability, and reactivity under standard laboratory conditions. However, as a synthetic opioid, it is prudent to handle this compound with care, assuming it may have pharmacological effects if accidentally ingested or absorbed.

Disposal Procedures for this compound

Given that this compound is a novel synthetic opioid, specific disposal guidelines from regulatory bodies are not yet established. Therefore, a conservative approach that aligns with best practices for the disposal of potent pharmaceuticals and research chemicals is required. The following step-by-step experimental protocol outlines the recommended disposal procedure.

Experimental Protocol: this compound Disposal

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations for pharmaceutical and research chemical waste disposal.[2]

  • Small Quantities: For disposal of small residual quantities of this compound (e.g., rinsing of glassware):

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Collect the solvent rinsate in a properly labeled hazardous waste container.

    • The waste container should be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the solvent used.

  • Bulk Quantities: For disposal of expired or unused bulk quantities of this compound:

    • Do not dispose of down the drain or in regular trash.

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for proper disposal.[2]

    • The primary recommended method of disposal for potent pharmaceutical compounds is incineration in a licensed hazardous waste incinerator.[3]

  • Deactivation (as an alternative for non-DEA controlled research compounds): In the absence of immediate access to a hazardous waste disposal service, and only if permitted by your institution's EHS, chemical deactivation can be considered. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment.

    • A common method for the deactivation of opioids is treatment with a strong oxidizing agent. However, without specific studies on the decomposition products of this compound, this method carries a risk of producing unknown and potentially hazardous byproducts. Therefore, it is not the preferred method.

  • Record Keeping: Maintain a detailed record of the disposal, including the date, quantity of this compound disposed of, and the disposal method used.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Orphine_Disposal_Workflow start Start: this compound Waste consult_ehs Consult Institutional EHS Regulations start->consult_ehs small_quantity Small Residual Quantity? consult_ehs->small_quantity Compliant bulk_quantity Bulk Quantity small_quantity->bulk_quantity No rinse_glassware Rinse with Solvent small_quantity->rinse_glassware Yes contact_ehs_disposal Contact EHS for Licensed Disposal bulk_quantity->contact_ehs_disposal collect_rinsate Collect in Labeled Hazardous Waste Container rinse_glassware->collect_rinsate collect_rinsate->contact_ehs_disposal incineration Incineration via Approved Vendor contact_ehs_disposal->incineration end End: Disposal Complete incineration->end

Caption: Logical workflow for the proper disposal of this compound.

General Opioid Disposal Considerations

While this compound itself does not have specific disposal guidelines, it is beneficial to be aware of the general procedures for the disposal of regulated opioids, as these represent the current best practices for preventing environmental contamination and diversion.

  • Drug Take-Back Programs: The safest way to dispose of unused opioids is through drug take-back programs, often run by pharmacies, hospitals, or law enforcement agencies.[4]

  • Household Trash Disposal: For opioids not on the flush list, and when no take-back program is available, the FDA recommends mixing the medication (without crushing tablets or capsules) with an unpalatable substance like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then disposing of it in the household trash.[6] This method is generally not recommended for a research setting where more robust disposal options are available.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting the broader community.

References

Personal protective equipment for handling Orphine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Morphine

Disclaimer: The following guide is based on the assumption that "this compound" is a typographical error for "Mthis compound." Mthis compound is a potent opioid analgesic and a controlled substance. All handling, storage, and disposal must be in strict accordance with local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals and is not a substitute for a comprehensive risk assessment and adherence to institutional safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

Mthis compound and its salts can be harmful if swallowed, inhaled, or in contact with skin, and may cause allergic reactions or drowsiness.[1][2] Therefore, adherence to proper PPE protocols is mandatory to minimize exposure.

Recommended PPE for Handling Mthis compound Powder:

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 or P100 half-mask respirator.[3]To prevent inhalation of aerosolized powder, which can cause respiratory irritation and systemic effects.[2][4]
Hand Protection Double-gloving with nitrile gloves.[3][5]Provides a barrier against skin contact. Double-gloving is recommended, with the outer glove over the cuff of the lab coat.[3]
Eye Protection CSA-approved safety goggles or glasses.[3]To protect eyes from contact with mthis compound powder.
Body Protection A lab coat, coveralls, or disposable protective sleeves.[3]To prevent contamination of personal clothing.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work with mthis compound powder within a certified chemical fume hood to avoid inhalation of the substance.[1]

  • Ensure adequate ventilation in all areas where mthis compound is handled or stored.[1][2]

Safe Handling Practices:

  • Avoid generating dust when handling the compound.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where mthis compound is handled.[1]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][6]

  • Adhere to all security requirements for storing controlled substances.

Disposal Plan

All mthis compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Contaminated Materials: Dispose of contaminated materials, such as gloves, wipes, and disposable lab coats, as hazardous waste.[2]

  • Unused Product: Do not dispose of unused mthis compound down the drain.[1] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Emergency Procedures

Emergency SituationProcedural Steps
If Swallowed Rinse mouth and call a poison center or doctor immediately.[1][6]
If Inhaled Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Skin Contact Immediately wash the affected area with soap and water.[6]
Eye Contact Rinse the eyes for several minutes with running water.[6]
Spill Evacuate the area. Wear appropriate PPE, cover drains, and collect the spilled material.[1] Clean the affected area and dispose of the waste properly.[1]

Experimental Workflow Diagram

The following diagram outlines a general workflow for handling mthis compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Mthis compound Weigh Mthis compound Prepare Fume Hood->Weigh Mthis compound Proceed to Handling Prepare Solution Prepare Solution Weigh Mthis compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Experiment Complete Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: General laboratory workflow for handling mthis compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.